5-Methyl-2-phenylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949783 | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27012-22-2, 64828-54-2 | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27012-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027012222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, methylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064828542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-phenylpyridine | |
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| Record name | 5-methyl-2-phenylpyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-2-phenylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-phenylpyridine, identified by CAS Number 27012-22-2 , is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its substituted pyridine framework serves as a crucial scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthetic methodologies, purification protocols, and key applications, with a particular focus on its role as a building block in drug discovery. As a vital pharmaceutical intermediate, understanding its synthesis and reactivity is paramount for leveraging its full potential in complex molecular design.[2]
Core Properties and Characterization
This compound is a solid at room temperature, often appearing as a white to off-white crystalline powder.[3] A high purity of at least 97% is typically required for its applications in pharmaceutical synthesis to avoid side reactions and ensure the integrity of the final product.[4]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 27012-22-2 | [1] |
| Molecular Formula | C₁₂H₁₁N | [5] |
| Molecular Weight | 169.22 g/mol | [1] |
| Melting Point | 53.0 to 57.0 °C | [3] |
| Boiling Point | 287.7 °C at 760 mmHg | [5] |
| Density | 1.03 g/cm³ (Predicted) | [3][5] |
| Appearance | White to orange to green powder to crystal | [3] |
Spectroscopic Data
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.5-8.6 ppm (d, 1H): Pyridine ring proton ortho to the nitrogen.
-
δ 7.5-7.7 ppm (m, 3H): Phenyl ring protons and one pyridine ring proton.
-
δ 7.3-7.5 ppm (m, 2H): Phenyl ring protons.
-
δ 7.1-7.2 ppm (d, 1H): Pyridine ring proton.
-
δ 2.4 ppm (s, 3H): Methyl group protons.
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ 158-159 ppm: Pyridine carbon attached to the phenyl group.
-
δ 148-149 ppm: Pyridine carbon ortho to the nitrogen.
-
δ 139-140 ppm: Phenyl carbon attached to the pyridine ring.
-
δ 137-138 ppm: Pyridine carbon meta to the nitrogen.
-
δ 130-131 ppm: Pyridine carbon bearing the methyl group.
-
δ 128-129 ppm: Phenyl carbons (CH).
-
δ 127-128 ppm: Phenyl carbons (CH).
-
δ 122-123 ppm: Pyridine carbon.
-
δ 18-19 ppm: Methyl carbon.
Infrared (IR) Spectroscopy: Key stretches are expected around 3050 cm⁻¹ (aromatic C-H), 2950 cm⁻¹ (aliphatic C-H), 1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretching), and fingerprint region absorptions characteristic of the substitution pattern.
Synthesis and Purification
The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. These methods are favored for their high yields, mild reaction conditions, and broad functional group tolerance.[6]
Synthetic Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming the C-C bond between the pyridine and phenyl rings. A common approach involves the reaction of a halogenated methylpyridine with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Purification Protocol: Column Chromatography
Purification of the crude product is essential to achieve the high purity required for subsequent applications. Flash column chromatography is a standard and effective method.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase. For basic compounds like pyridines, it may be beneficial to use silica gel deactivated with triethylamine to prevent peak tailing.[7]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[7] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is influenced by the electronic properties of both the pyridine and phenyl rings. The pyridine nitrogen acts as a directing group in certain reactions, such as C-H activation, facilitating functionalization at the ortho position of the phenyl ring. The methyl group is an electron-donating group, which can influence the nucleophilicity of the pyridine ring.
Applications in Drug Development and Materials Science
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of this scaffold have been investigated for a range of therapeutic areas.
-
Antimicrobial Agents: Thiazolo[4,5-b]pyridin-2-ones derived from a 5-methyl-7-phenylpyridine core have shown promising antimicrobial activity against pathogenic bacteria.[8]
-
Insecticidal Activity: Certain 2-phenylpyridine derivatives have been synthesized and evaluated for their insecticidal properties.
-
Pharmaceutical Intermediates: As a versatile building block, this compound is crucial for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its structure allows for further functionalization to fine-tune the pharmacological properties of a lead compound.
-
Materials Science: Phenylpyridine derivatives are also utilized as ligands in the development of functional metal complexes and as building blocks for small molecule semiconductors.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
References
- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 5-METHYL-2-PHENYL-PYRIDINE CAS#: 27012-22-2 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 10. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and discovery of 5-Methyl-2-phenylpyridine
An In-depth Technical Guide to the Synthesis and Discovery of 5-Methyl-2-phenylpyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and significance of this compound, a key heterocyclic scaffold. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into both modern and classical synthetic methodologies. We will explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, as well as the elegant ring-forming strategy of the Kröhnke synthesis. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to serve as a practical and authoritative resource. The discussion is grounded in authoritative sources to ensure scientific integrity, supplemented by data tables and workflow diagrams to enhance understanding and application.
The 2-Arylpyridine Scaffold: A Privileged Structure
The pyridine ring is a fundamental heterocyclic motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylpyridine scaffold gains significant attention due to its unique electronic and steric properties. These compounds serve as crucial intermediates and are integral components of many biologically active molecules and ligands for functional metal complexes.[3] this compound (CAS 27012-22-2) is a representative member of this class, embodying the structural features that make these compounds valuable building blocks in synthetic chemistry.[4][5] This guide will focus on the primary methods for its construction and its place within the broader context of chemical science.
Synthetic Strategies for this compound
The construction of the this compound framework can be approached in two primary ways: by forming the C-C bond between a pre-existing pyridine ring and a phenyl group, or by constructing the pyridine ring itself from acyclic precursors.
Modern Approach: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forming C(sp²)–C(sp²) bonds and are widely used in the synthesis of biaryl compounds, including 2-arylpyridines.[6][7] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these reactions.[8]
The Suzuki-Miyaura coupling is a favored method that joins an organoboron reagent with an organic halide.[6][9] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[7] The synthesis of this compound can be achieved by coupling phenylboronic acid with 2-halo-5-methylpyridine.
Reaction Scheme:
(5-Methylpyridin-2-yl)-halide + Phenylboronic Acid ---(Pd Catalyst, Base)--> this compound
Catalytic Cycle Mechanism:
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halo-5-methylpyridine, forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the phenylboronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments (the phenyl and pyridyl groups) are coupled and eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[8]
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 2-arylpyridines.
Experimental Protocol: Suzuki-Miyaura Synthesis
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like Na₃PO₄ (3.0 eq).[6][11]
-
Solvent Addition: Add a suitable degassed solvent, such as a mixture of dioxane and water.[6]
-
Reaction: Heat the mixture with stirring at a temperature between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.
The Negishi coupling is another cornerstone of C-C bond formation, utilizing organozinc reagents.[12] It is particularly valued for its high reactivity and functional group tolerance.[13][14] The synthesis of this compound would involve coupling a pyridylzinc reagent with a phenyl halide or, more commonly, a phenylzinc reagent with a halopyridine.[12][15] The catalytic cycle is analogous to the Suzuki coupling, differing primarily in the transmetalation step where the organozinc compound transfers its organic group to the palladium center.[7] This method is especially useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction.[16]
Classical Approach: Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful, convergent method for preparing highly functionalized pyridines from acyclic precursors.[1][17] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[18]
Reaction Scheme:
To synthesize this compound, the required precursors would be a phenyl-substituted α-pyridinium methyl ketone and an α,β-unsaturated carbonyl bearing a methyl group that will become the C5-substituent.
Mechanism:
The reaction proceeds via a cascade mechanism:[17][18]
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.
-
Michael Addition: The ylide acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound (the Michael acceptor) to form a 1,5-dicarbonyl intermediate.
-
Cyclization & Aromatization: The 1,5-dicarbonyl intermediate undergoes condensation with ammonia (from ammonium acetate), followed by cyclization and dehydration to yield the aromatic pyridine ring.[19]
Caption: Simplified mechanism of the Kröhnke pyridine synthesis.
Experimental Protocol: Kröhnke Pyridine Synthesis
-
Reactant Mixture: In a round-bottom flask, dissolve the appropriate α-pyridinium methyl ketone salt (e.g., 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide, 1.0 eq) and the α,β-unsaturated ketone (e.g., 3-buten-2-one, to provide the methyl group at the 5-position, 1.1 eq) in a solvent like glacial acetic acid or methanol.[17]
-
Nitrogen Source: Add ammonium acetate (a significant excess, e.g., 10 eq) as the nitrogen source.[18]
-
Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., aqueous ammonia).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over a suitable drying agent, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the target compound.
Physicochemical Properties and Data
Quantitative data for this compound has been compiled from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 27012-22-2 | [4][5] |
| Molecular Formula | C₁₂H₁₁N | [4][20] |
| Molecular Weight | 169.22 g/mol | [4][5] |
| IUPAC Name | This compound | [4][21] |
| Boiling Point | 287.7°C at 760 mmHg | [5] |
| Density | 1.03 g/cm³ | [5] |
| InChIKey | ZYLPQYYLLRBVOK-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1=CN=C(C=C1)C2=CC=CC=C2 | [4][5] |
Discovery and Significance
The "discovery" of a simple molecule like this compound is not a singular event but is embedded in the broader history of developing synthetic methods for substituted pyridines. Its significance lies in its utility as a molecular building block. The 2-phenylpyridine core is a well-established pharmacophore and a privileged ligand structure.
-
Agrochemicals: Research has demonstrated that derivatives of the 2-phenylpyridine scaffold exhibit potent insecticidal activity, highlighting the potential for developing new crop protection agents based on this core structure.[3]
-
Medicinal Chemistry: The pyridine nucleus is a cornerstone of drug design. The specific substitution pattern of this compound can be exploited to fine-tune steric and electronic properties in the design of novel therapeutic agents.
-
Materials Science: As a bidentate ligand, 2-arylpyridines are crucial in coordination chemistry and the development of functional materials, including phosphorescent materials for organic light-emitting diodes (OLEDs) and catalysts.
Conclusion
This compound is a valuable heterocyclic compound whose synthesis is accessible through a variety of robust and well-understood chemical transformations. Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and modular route starting from pre-formed pyridine rings. Concurrently, classical methods like the Kröhnke synthesis provide a powerful alternative for constructing the pyridine core from simple acyclic precursors. The strategic importance of this compound and its derivatives in fields ranging from drug discovery to materials science underscores the continued relevance of developing and refining synthetic pathways to access this privileged scaffold. This guide has provided the theoretical framework and practical protocols to empower researchers in their synthetic endeavors involving this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. chemscene.com [chemscene.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
5-Methyl-2-phenylpyridine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of 5-Methyl-2-phenylpyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 27012-22-2), a key heterocyclic building block in materials science and pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a definitive analytical profile of the compound. Each section details the causality behind experimental choices, presents data in a clear, tabular format, and provides field-proven insights into spectral interpretation. Methodologies are validated with authoritative citations and presented alongside detailed experimental protocols and logical diagrams to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound, also known as 6-phenyl-3-picoline, is a disubstituted pyridine derivative featuring a phenyl group at the 2-position and a methyl group at the 5-position. Its chemical structure combines the aromaticity of both pyridine and benzene rings, making it a valuable synthon and ligand. The precise characterization of its molecular structure is paramount for its application in organic synthesis, coordination chemistry, and materials science.[1] This guide establishes a foundational spectroscopic reference for the compound.
Molecular Structure and Properties:
-
Molecular Formula: C₁₂H₁₁N[2]
-
Molecular Weight: 169.22 g/mol [2]
-
CAS Number: 27012-22-2[2]
-
Appearance: White to orange solid
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. The spectrum of this compound displays distinct signals for the methyl group, the three protons on the pyridine ring, and the five protons on the phenyl ring. The data presented is a representative compilation from experimental results obtained in deuterated chloroform (CDCl₃).[3][4]
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.51 - 8.54 | Singlet (s) | - | 1H | H-6 (Pyridine) |
| 7.96 - 8.00 | Doublet (d) | 7.5 - 8.0 | 2H | H-2', H-6' (Phenyl, ortho) |
| 7.60 - 7.61 | Doublet (d) | 8.0 - 8.1 | 1H | H-3 (Pyridine) |
| ~7.49 | Multiplet (m) | - | 3H | H-3', H-4', H-5' (Phenyl, meta/para) & H-4 (Pyridine) |
| 2.34 - 2.35 | Singlet (s) | - | 3H | -CH₃ |
Note: The multiplet around 7.49 ppm contains overlapping signals from the meta and para protons of the phenyl ring and the H-4 proton of the pyridine ring.[3]
Expertise & Causality: The choice of a 400 MHz spectrometer provides sufficient resolution to separate most signals. The downfield shift of the pyridine protons (H-6, H-3) is due to the deshielding effect of the electronegative nitrogen atom. The singlet nature of H-6 is characteristic of its position, lacking adjacent protons for coupling. The methyl group protons appear as a sharp singlet in the upfield region, as expected.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of chemically distinct carbon environments. The proton-decoupled ¹³C NMR spectrum of this compound shows 10 distinct aromatic carbon signals and one aliphatic signal for the methyl group, consistent with its molecular structure.[3][4]
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 154.5 - 154.8 | C-2 (Pyridine) |
| 149.8 - 150.1 | C-6 (Pyridine) |
| 139.2 - 139.4 | C-1' (Phenyl) |
| 137.1 - 137.3 | C-4 (Pyridine) |
| 131.4 - 131.6 | C-5 (Pyridine) |
| 128.6 - 128.7 | C-3', C-5' (Phenyl) |
| 128.4 - 128.6 | C-4' (Phenyl) |
| 126.5 - 126.7 | C-2', C-6' (Phenyl) |
| 119.8 - 120.0 | C-3 (Pyridine) |
| 17.9 - 18.2 | -CH₃ |
Expertise & Causality: The quaternary carbons (C-2, C-5, C-1') appear as sharp, less intense signals. The carbons attached to nitrogen (C-2, C-6) are significantly deshielded and appear far downfield. The methyl carbon signal is found in the typical aliphatic region (~18 ppm). These assignments are based on established chemical shift ranges and are confirmed by data from similar structures.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations corresponding to aromatic C-H bonds, C=C and C=N double bonds within the rings, and aliphatic C-H bonds of the methyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch (-CH₃) |
| 1604 | Medium | Aromatic C=C/C=N Ring Stretch |
| 1566 | Medium | Aromatic C=C/C=N Ring Stretch |
| 835 | Medium | C-H Out-of-plane Bend (Aromatic) |
| 775 | Strong | C-H Out-of-plane Bend (Phenyl Ring) |
| 693 | Strong | C-H Out-of-plane Bend (Phenyl Ring) |
Data sourced from Abramovitch et al. (1963).[5]
Expertise & Causality: The bands above 3000 cm⁻¹ are definitive for C-H stretching in sp² hybridized carbons (aromatic rings). The strong absorptions between 1500-1610 cm⁻¹ are characteristic of the skeletal vibrations of the pyridine and benzene rings. The strong bands below 900 cm⁻¹ correspond to C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic rings.[5] The pattern observed is consistent with a 2,5-disubstituted pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using Electron Ionization (EI), this compound is expected to show a strong molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 169, corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Ion | Formula | Notes |
| 169 | [M]⁺ | [C₁₂H₁₁N]⁺ | Molecular Ion |
| 168 | [M-H]⁺ | [C₁₂H₁₀N]⁺ | Loss of a hydrogen radical, often from the methyl group |
| 154 | [M-CH₃]⁺ | [C₁₁H₈N]⁺ | Loss of a methyl radical |
| 141 | [M-H-HCN]⁺ | [C₁₁H₉]⁺ | Subsequent loss of hydrogen cyanide from the [M-H]⁺ ion |
Expertise & Causality: The fragmentation pathway is initiated by the ionization of the molecule. The molecular ion [M]⁺ is typically the peak of highest m/z. A common fragmentation for alkyl-substituted aromatics is the loss of a hydrogen radical to form a stable benzyl-type cation, resulting in the [M-H]⁺ peak at m/z 168. The cleavage of the methyl group leads to the [M-CH₃]⁺ ion at m/z 154. Subsequent fragmentation of the pyridine ring, such as the loss of hydrogen cyanide (HCN, 27 amu), is also a characteristic pathway for pyridine derivatives.
Caption: Proposed EI Mass Spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized, yet detailed, methodologies for the spectroscopic analysis of this compound, designed to be self-validating and reproducible.
NMR Spectroscopy Workflow
References
1H and 13C NMR chemical shifts for 5-Methyl-2-phenylpyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methyl-2-phenylpyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound. By integrating established spectroscopic principles with data from analogous structures, we present a comprehensive analysis of the chemical shifts and coupling patterns. This document serves as a practical reference for researchers, scientists, and professionals in drug development, providing not only spectral data interpretation but also a robust experimental protocol for data acquisition.
Introduction to this compound and NMR Analysis
This compound (C₁₂H₁₁N) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position.[1] Such substituted pyridine scaffolds are of significant interest in medicinal chemistry and materials science.[2] The precise characterization of these molecules is critical, and NMR spectroscopy stands as the primary tool for elucidating their exact structural features in solution.[3]
Understanding the ¹H and ¹³C NMR spectra involves analyzing chemical shifts (δ), which are governed by the local electronic environment of each nucleus. Factors such as inductive effects from the electronegative nitrogen atom, resonance effects, and the magnetic anisotropy of the aromatic rings play a crucial role in determining the final spectral appearance.[4][5] This guide will dissect these influences to assign the resonances observed for this compound.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to display distinct signals for the methyl group and the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic fields of both aromatic rings. The assignments below are predicted based on analysis of structurally similar compounds, such as 2-phenylpyridine and 3-methyl-2-phenylpyridine.[6]
-
H6 (Pyridine Ring): The proton at the 6-position is adjacent to the electronegative nitrogen atom, which causes significant deshielding. This proton is expected to appear furthest downfield in the aromatic region, likely as a singlet or a narrow doublet due to a small four-bond coupling to H4.
-
H3 & H4 (Pyridine Ring): These protons form an AX or AB system. H4 is expected to be a doublet of doublets, coupled to both H3 and H6 (if coupling is resolved). H3 will appear as a doublet, coupled to H4. The methyl group at the 5-position will have a minor shielding effect on these protons compared to an unsubstituted pyridine.
-
Phenyl Ring Protons (H2'/H6', H3'/H5', H4'): The protons of the phenyl ring will exhibit a complex multiplet pattern. The ortho-protons (H2'/H6') are deshielded due to their proximity to the pyridine ring and will appear downfield. The meta- (H3'/H5') and para- (H4') protons will appear slightly more upfield, with their signals overlapping in a multiplet.
-
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show signals for all 12 unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the influence of the nitrogen atom and the phenyl substituent.[7]
-
Pyridine Ring Carbons:
-
C2 and C6: These carbons are adjacent to the nitrogen and are significantly deshielded, causing them to appear far downfield. C2, being substituted with the phenyl group, will be the most deshielded carbon of the pyridine ring.
-
C4: This carbon is also deshielded by the nitrogen atom, though to a lesser extent than C2 and C6.
-
C3 and C5: These carbons are least affected by the nitrogen's deshielding and will appear more upfield relative to the other pyridine carbons. C5, bearing the methyl group, will have its chemical shift influenced by the substituent effect.
-
-
Phenyl Ring Carbons:
-
C1' (ipso-carbon): The carbon atom of the phenyl ring directly attached to the pyridine ring will appear as a quaternary signal in the aromatic region.
-
C2'/C6', C3'/C5', C4': These protonated carbons will appear in the typical aromatic range of ~125-130 ppm. The ortho- and para-carbons (C2'/C6' and C4') often show slightly different shifts from the meta-carbons (C3'/C5') due to electronic effects.
-
-
Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon in the molecule, appearing far upfield in the aliphatic region, typically between 20-25 ppm.[8]
Data Summary
The predicted ¹H and ¹³C NMR chemical shifts for this compound, referenced to Tetramethylsilane (TMS), are summarized in the table below. Data is based on analysis of related structures in CDCl₃.[6]
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~ 2.40 | Singlet (s) | ~ 20.0 |
| H3 | ~ 7.20 | Doublet (d) | ~ 122.0 |
| H4 | ~ 7.60 | Doublet (d) | ~ 138.0 |
| H6 | ~ 8.60 | Singlet (s) | ~ 147.0 |
| H2'/H6' | ~ 7.95 | Multiplet (m) | ~ 128.5 |
| H3'/H5'/H4' | ~ 7.45 | Multiplet (m) | ~ 129.0 |
| C2 | - | - | ~ 158.0 |
| C5 | - | - | ~ 131.0 |
| C1' | - | - | ~ 140.0 |
Experimental Protocol for NMR Data Acquisition
This protocol provides a self-validating methodology for obtaining high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a clean, dry vial.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11]
-
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).[11]
-
Transfer and Filtration: Gently agitate the vial to dissolve the sample completely. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[12] This step is critical to ensure magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[10]
Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.
-
Insertion and Locking: Carefully insert the sample into the spectrometer. Perform a lock on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard one-pulse sequence.
-
Spectral Width: Set to approximately 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse sequence.
-
Spectral Width: Set to approximately 200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.
References
- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. organomation.com [organomation.com]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
An In-Depth Technical Guide to the Crystal Structure Determination of 5-Methyl-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of the organic compound 5-Methyl-2-phenylpyridine. While the specific crystallographic data for this compound is held within the Cambridge Structural Database (CSD) under the deposition number 603016, this guide focuses on the complete experimental and computational workflow, offering field-proven insights for researchers engaged in structural chemistry.[1]
Introduction to this compound and the Significance of Crystal Structure Analysis
This compound is a substituted pyridine derivative with a molecular formula of C₁₂H₁₁N.[1] Its structure, featuring both a pyridine and a phenyl ring, makes it a valuable scaffold in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs many of its key physicochemical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for polymorph screening, formulation development, and intellectual property protection. In materials science, the crystal packing can influence optical and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 169.22 g/mol | --INVALID-LINK-- |
| Melting Point | 53.0 to 57.0 °C | --INVALID-LINK-- |
| Boiling Point | 166 °C / 16 mmHg | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Experimental Methodology: From Synthesis to Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of a crystallographic model. The causality behind each experimental choice is crucial for obtaining high-quality crystals suitable for diffraction analysis.
Synthesis of this compound
A common and efficient method for the synthesis of 2-phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a pyridine halide with a phenylboronic acid. In the case of this compound, 2-bromo-5-methylpyridine would be reacted with phenylboronic acid in the presence of a palladium catalyst and a base.
Protocol for Synthesis (Illustrative):
-
To a degassed mixture of toluene and water, add 2-bromo-5-methylpyridine, phenylboronic acid, and sodium carbonate.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Single Crystal Growth
The cornerstone of a successful crystal structure determination is the growth of a high-quality single crystal. For small organic molecules like this compound, several techniques can be employed. The choice of solvent is critical and is often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound. The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.
Step-by-Step Protocol for SC-XRD:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. Atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Hypothetical Structural Analysis and Interpretation of this compound
Disclaimer: The specific crystallographic data for this compound (CCDC 603016) was not publicly accessible at the time of writing. The following section provides a hypothetical analysis based on the known chemical structure of the molecule and general principles of structural chemistry. This is intended to illustrate the type of information that would be derived from the actual crystal structure data.
A complete crystallographic study would provide precise details on the molecular geometry, intermolecular interactions, and the overall crystal packing.
Table 2: Template for Crystallographic Data of this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₁₁N |
| Formula Weight | 169.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Molecular Geometry
The analysis of the molecular geometry would involve a detailed examination of bond lengths, bond angles, and torsion angles.
-
Pyridine and Phenyl Rings: Both the pyridine and phenyl rings are expected to be largely planar. The dihedral angle between the mean planes of these two rings would be a key structural parameter, indicating the degree of twist between them. This angle is influenced by steric hindrance and electronic effects.
-
Bond Lengths and Angles: The C-C bond lengths within the phenyl ring would be expected to be around 1.39 Å. In the pyridine ring, the C-N bonds would be shorter than the C-C bonds. The bond angles within the rings would be close to 120°, consistent with sp² hybridization.
Intermolecular Interactions and Crystal Packing
The way in which the molecules of this compound pack in the crystal lattice is determined by a network of non-covalent intermolecular interactions.
-
π-π Stacking: The aromatic phenyl and pyridine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial in stabilizing the crystal structure.
-
C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can interact with the electron-rich π systems of neighboring molecules.
-
C-H···N Interactions: A weak hydrogen bond could potentially form between a C-H bond of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule.
Conclusion
The determination of the crystal structure of this compound, and indeed any small molecule, is a systematic process that combines chemical synthesis, meticulous crystallization, and sophisticated diffraction analysis. The resulting structural information is invaluable for understanding and predicting the solid-state properties of the compound, which is of critical importance in fields such as drug development and materials science. While the specific structural details of this compound are curated within the Cambridge Structural Database, the methodologies and principles outlined in this guide provide a robust framework for researchers undertaking similar structural investigations.
References
A Technical Guide to 5-Methyl-2-phenylpyridine: Sourcing, Synthesis, and Application for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-phenylpyridine (CAS No. 27012-22-2), a heterocyclic building block of significant interest to researchers in drug discovery, materials science, and chemical synthesis. We delve into the critical aspects of its commercial availability, offering a comparative analysis of key suppliers to aid in procurement decisions. A detailed, field-proven synthesis protocol is presented, emphasizing the catalytic choices and reaction mechanisms that ensure high yield and purity. Furthermore, this guide explores the compound's applications as a privileged scaffold in medicinal chemistry and as a versatile ligand. Finally, essential guidelines for quality control, safe handling, and storage are outlined to ensure experimental integrity and laboratory safety.
Introduction: The Strategic Value of this compound
This compound, also known as 6-phenyl-3-picoline, is an aromatic heterocyclic compound with the molecular formula C₁₂H₁₁N.[1][2] Its structure, featuring a pyridine ring substituted with a phenyl group at the 2-position and a methyl group at the 5-position, makes it a strategically important intermediate. The pyridine moiety acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, a concept often exploited in drug design through the "phenyl-pyridyl switch". This modification can enhance binding affinity, improve metabolic stability, and modulate solubility. Consequently, this scaffold is integral to the development of pharmaceuticals, agrochemicals, and functional materials.[3][4][5] Understanding its procurement landscape, synthesis, and handling is therefore paramount for any research and development program that utilizes it.
Chemical and Physical Properties:
-
Molecular Formula: C₁₂H₁₁N[1]
-
Molecular Weight: 169.22 g/mol [1]
-
Appearance: White to orange or green powder/crystal
-
Boiling Point: ~166°C at 16 mmHg[6]
-
IUPAC Name: this compound[1]
Commercial Availability and Supplier Analysis
Sourcing high-quality this compound is the foundational step for any successful research endeavor. The purity of this intermediate is a critical parameter, as impurities can introduce unwanted side reactions, complicate purification of the final product, and yield unreliable experimental data.[7] A minimum purity of 97% is the accepted standard for most applications to avoid these pitfalls.[7][8]
Comparative Supplier Overview
A variety of chemical suppliers offer this compound, differing in available grades, quantities, and lead times. The following table summarizes offerings from prominent vendors to assist in procurement planning.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Ambeed) | 27012-22-2 | 97% | 250 mg, 1 g, 5 g, 25 g | Marketed through Aldrich Partner Program.[8] |
| Tokyo Chemical Industry (TCI) | 27012-22-2 | >98.0% (GC) | 200 mg, 1 g | Product number M2969. |
| Acros Organics (acints) | 27012-22-2 | 95%+ | 1 g, 5 g, 10 g | Typically has a 2-3 week lead time.[9] |
| BLD Pharm | 27012-22-2 | --- | Custom | Sealed in dry, room temperature storage.[10] |
| Alfa Chemistry | 27012-22-2 | 96% | Custom | Catalog number ACM27012222.[2] |
Supplier Selection Workflow
The process of selecting a suitable supplier involves more than just comparing prices. It requires a logical workflow to balance project requirements such as purity, scale, timeline, and documentation needs.
Caption: Logical workflow for selecting a chemical supplier.
Synthesis and Manufacturing
While commercially available, understanding the synthesis of this compound is crucial for process development, impurity profiling, and potential scale-up. The most efficient and scalable methods often involve catalytic cyclization reactions.
Vapor-Phase Catalytic Synthesis
A robust method for synthesizing this compound is the vapor-phase cyclization of readily available starting materials: acetophenone, propionaldehyde, formaldehyde, and ammonia.[3] This reaction is typically performed at elevated temperatures over a solid-acid catalyst, such as a zeolite.
Causality of Component Selection:
-
Reactants: Acetophenone provides the phenyl ring and one carbon of the pyridine core. Propionaldehyde and formaldehyde, in the presence of ammonia, form the remaining carbon-nitrogen backbone of the heterocyclic ring.
-
Catalyst: Zeolites like HY are chosen for their high acidity, thermal stability, and shape-selective properties.[3] The pore structure and acid sites facilitate the complex series of condensation, cyclization, and dehydrogenation steps. Modifying the zeolite with a metal ion, such as Cobalt (Co), can further enhance the yield.[3]
Experimental Protocol: Zeolite-Catalyzed Synthesis
This protocol is adapted from the vapor-phase synthesis described in the literature.[3] It is a self-validating system where product yield and purity are directly correlated with the precise control of reaction parameters.
Materials:
-
Acetophenone
-
Propionaldehyde
-
Formaldehyde (37% aqueous solution)
-
Ammonia (aqueous solution)
-
HY Zeolite catalyst (or 3 wt% CoHY for higher yield)
-
Fixed-bed quartz reactor
-
High-temperature furnace
-
Syringe pump
-
Gas chromatograph (GC) for analysis
Methodology:
-
Catalyst Preparation: Pack a fixed-bed quartz reactor with the HY or CoHY zeolite catalyst.
-
Activation: Activate the catalyst by heating it under a flow of nitrogen gas at 500°C for 3-4 hours to remove adsorbed water and impurities.
-
Reactant Feed Preparation: Prepare a molar feed ratio of acetophenone to propionaldehyde of 1:1 for optimal yield.[3] The amounts of formaldehyde and ammonia should be kept constant as determined by preliminary optimization runs.
-
Reaction Execution:
-
Reduce the reactor temperature to the target of 400°C.[3]
-
Using a syringe pump, introduce the liquid reactant mixture into a pre-heating zone to ensure complete vaporization before it contacts the catalyst bed.
-
Maintain a weight hour space velocity (WHSV) of 0.5 h⁻¹ to ensure sufficient residence time for the reaction to proceed.[3]
-
-
Product Collection: The gaseous product stream exiting the reactor is cooled using a condenser. The resulting liquid is collected in a chilled trap.
-
Analysis: The collected organic layer is analyzed by Gas Chromatography (GC) to determine the conversion of acetophenone and the yield of this compound and other byproducts.
Caption: Workflow for the catalytic synthesis of this compound.
Applications in Research and Development
The utility of this compound stems from its role as a versatile building block.
-
Medicinal Chemistry: Phenylpyridine derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[3] They are recognized as "privileged scaffolds" because they can interact with a wide range of biological targets. For instance, 2-phenylpyridine is a known starting material for potent HIV protease inhibitors.[3] The strategic placement of the methyl group on the pyridine ring allows for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.
-
Agrochemicals: Substituted phenylpyridines are used in the development of novel insecticides, herbicides, and other crop protection agents.[3][4] The pyridine core is a common feature in many bioactive agricultural compounds.
-
Materials Science: As a bidentate ligand, this compound can be used to prepare coordination complexes with various metals. These complexes are investigated for applications in catalysis, organic light-emitting diodes (OLEDs), and as small molecule semiconductor building blocks.
Quality Control, Handling, and Safety
Strict adherence to safety and handling protocols is mandatory when working with this compound.
Quality Control
Purity verification is essential. The primary analytical technique is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification and quantification. A Certificate of Analysis (CoA) from the supplier should always be requested and reviewed before use.[8]
Handling and Storage
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, often under an inert atmosphere like argon or nitrogen to prevent degradation.[8][10] The recommended storage is at room temperature.[8]
-
Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid creating dust. Take precautionary measures against static discharge.[11]
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][8] |
| STOT - Single Exposure | H335: May cause respiratory irritation.[8] |
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[11]
Conclusion
This compound is a high-value chemical intermediate with critical applications in drug discovery and materials science. Its successful use is contingent upon sourcing high-purity material from reliable vendors, understanding its synthetic pathways for potential scale-up or derivatization, and adhering to strict safety and handling protocols. This guide provides the foundational technical knowledge for researchers and drug development professionals to confidently incorporate this versatile building block into their research and development workflows.
References
- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Selective synthesis of this compound from carbonyl compounds and ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 27012-22-2 [sigmaaldrich.com]
- 9. 27012-22-2 | MFCD04114180 | 5-Methyl-2-phenyl-pyridine | acints [acints.com]
- 10. 27012-22-2|this compound|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
Health and safety data for 5-Methyl-2-phenylpyridine
An In-depth Technical Guide to the Health and Safety of 5-Methyl-2-phenylpyridine
Introduction
This compound (CAS No: 27012-22-2), also known as 6-Phenyl-3-picoline, is a substituted pyridine derivative utilized in various fields of chemical synthesis and research. As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of robust safety protocols are paramount for protecting the health and safety of researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the health and safety data for this compound, moving beyond mere compliance to instill a culture of safety grounded in scientific principles. The protocols and recommendations herein are designed to be self-validating systems, ensuring a proactive approach to risk mitigation in the laboratory environment.
Section 1: Chemical and Physical Identity
A foundational element of laboratory safety is the accurate identification of a substance and its physical properties. These characteristics often dictate handling, storage, and emergency response procedures.
| Property | Value | Source(s) |
| CAS Number | 27012-22-2 | [1] |
| Molecular Formula | C₁₂H₁₁N | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Synonyms | 6-Phenyl-3-picoline, 2-Phenyl-5-methylpyridine | [3][4] |
| Appearance | White to Orange to Green powder to crystal | [4][5] |
| Melting Point | 53-57 °C | [2][6] |
| Boiling Point | 287.7 °C at 760 mmHg; 166 °C at 16 mmHg | [2][6][7][8] |
| Density | ~1.03 g/cm³ | [2][7] |
| Flash Point | 121.1 °C | [2][7] |
| Physical Form | Solid at room temperature | [5] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary risks are associated with its irritant properties. A detailed toxicological profile is not extensively documented in publicly available literature; therefore, a cautious approach, assuming potential for uncharacterized hazards, is warranted.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |
| Specific Target Organ Toxicity - Single Exposure (Potential) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |
Expert Analysis of Hazards:
-
Skin Irritation (H315): As a Category 2 irritant, the compound can cause inflammation, redness, and discomfort upon direct contact with the skin.[1] The causality lies in the chemical's ability to disrupt the lipid barrier of the epidermis, leading to localized damage. Repeated or prolonged exposure without protective measures can exacerbate this condition.
-
Serious Eye Irritation (H319): This is the most significant acute hazard.[1] Direct contact of the solid dust or its solutions with the eyes can lead to substantial pain, redness, and inflammation. The mechanism involves chemical interaction with the sensitive tissues of the cornea and conjunctiva. Without immediate and thorough irrigation, the potential for lasting damage exists.
-
Potential Oral and Respiratory Hazards (H302, H335): Some suppliers classify this compound as harmful if swallowed and as a respiratory irritant.[3] Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract, leading to coughing and sore throat.[9] Ingestion may cause gastrointestinal distress. The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure via these routes must be minimized through engineering controls and proper handling techniques.
Section 3: A Risk-Based Safety Paradigm: The Hierarchy of Controls
Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that ranks risk control measures from most to least effective. Applying this to this compound provides a robust system for minimizing exposure.
Caption: Hierarchy of Controls applied to handling solid chemical irritants.
Section 4: Protocols for Safe Handling and Use
The following protocols are designed as self-validating systems, integrating safety checks and procedural logic to ensure user protection.
Engineering Controls
The primary defense against exposure is to physically separate the researcher from the hazard.
-
Primary Handling: All weighing and transfers of this compound solid must be conducted within a certified chemical fume hood or a glovebox to contain dust and prevent inhalation.
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a negative pressure relative to adjacent non-laboratory areas, preventing the escape of contaminants.
-
Emergency Equipment: A properly functioning safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[10]
Administrative Controls & Standard Work Practices
These procedures are designed to minimize the potential for exposure during routine tasks.
Protocol: Weighing and Transfer of Solid this compound
-
Pre-Task Assessment: Before handling, confirm the location of the Safety Data Sheet (SDS) and review emergency procedures. Ensure the fume hood is operational and the work area is clean and uncluttered.
-
Don PPE: At a minimum, don a lab coat, nitrile gloves, and chemical safety goggles conforming to ANSI Z87.1 standards.
-
Containment: Conduct all manipulations on a disposable absorbent bench liner within the fume hood to contain any minor spills.
-
Weighing: Use an anti-static weigh boat or tare a suitable container directly on the balance inside the hood. Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.
-
Closure: Immediately and securely close the primary container after dispensing the required amount.
-
Cleanup: Decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and bench liner as solid hazardous waste.
-
Post-Task: Remove gloves using a technique that avoids skin contact with the exterior and wash hands thoroughly with soap and water.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide an effective barrier against the specific hazards of the compound.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1) | Protects against dust and splashes, crucial given the H319 (serious eye irritation) classification.[10] |
| Skin Protection | Nitrile gloves, lab coat | Prevents direct contact with skin, mitigating the H315 (skin irritation) hazard.[10] |
| Respiratory Protection | NIOSH-approved respirator (if dust cannot be controlled by ventilation) | Required only if engineering controls fail or during large-scale spill cleanup to prevent respiratory irritation (H335).[11] |
Section 5: Storage and Chemical Compatibility
Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend storage under an inert gas to maintain purity. The storage area should be segregated from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9][12] Pyridine derivatives can react vigorously with such materials, potentially leading to a fire or explosion hazard.
Section 6: Emergency Response Protocols
A clear, rehearsed emergency plan is essential. Immediate and correct action can significantly reduce the severity of an exposure.
Caption: Emergency response workflow for eye exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[12] If the person feels unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[12] Seek medical attention.
Accidental Release Measures
For a small laboratory spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don appropriate PPE, including respiratory protection if necessary.
-
Prevent the powder from becoming airborne. Gently cover the spill with an inert absorbent material like sand or vermiculite.[10]
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Fire-Fighting Measures
-
Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).
-
Specific Hazards: Combustion may produce irritating and toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[9][10]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10]
Section 7: Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Procedure: Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with institutional policies and local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Conclusion
This compound presents manageable hazards, primarily as a skin and serious eye irritant, with potential for respiratory and oral toxicity. A proactive safety culture, built upon the principles of the hierarchy of controls, is the most effective method for mitigating these risks. By understanding the chemical's properties, implementing robust engineering controls, adhering to standardized handling protocols, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their scientific endeavors.
References
- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:27012-22-2 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound, 1G | Labscoop [labscoop.com]
- 6. 5-METHYL-2-PHENYL-PYRIDINE CAS#: 27012-22-2 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]
- 9. ICSC 1772 - 5-ETHYL-2-METHYLPYRIDINE [inchem.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 5-Methyl-2-phenylpyridine via Suzuki-Miyaura coupling
An Application Note for the Synthesis of 5-Methyl-2-phenylpyridine via Suzuki-Miyaura Coupling
Abstract
This comprehensive guide details the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research.[1][2] The protocol leverages the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[3][4][5] We provide a detailed, step-by-step experimental procedure for the palladium-catalyzed coupling of 2-bromo-5-methylpyridine with phenylboronic acid. This document explores the underlying reaction mechanism, the critical roles of the catalyst, base, and solvent, and offers expert insights into optimization and troubleshooting. The protocols and data presented are designed to be directly applicable by researchers, scientists, and drug development professionals, ensuring robust and reproducible results.
Introduction and Scientific Context
This compound is a substituted biaryl compound with significant applications as a ligand in coordination chemistry and as a precursor for more complex molecules in drug discovery and organic electronics.[1][2] Traditional synthetic routes can be multi-step and may require harsh conditions or organometallic reagents that produce significant hazardous waste.[1]
The Suzuki-Miyaura coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers a superior alternative.[3][6] This palladium-catalyzed reaction is renowned for its mild conditions, remarkable tolerance of a wide array of functional groups, and the use of stable, commercially available organoboron reagents.[5][7][8] These features make it an indispensable tool in modern organic synthesis.[3] This application note provides a validated protocol for synthesizing this compound, focusing on the coupling of 2-bromo-5-methylpyridine and phenylboronic acid.
Reaction Principle and Catalytic Mechanism
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that cycles between the Pd(0) and Pd(II) oxidation states.[3][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-bromo-5-methylpyridine), forming a square-planar Pd(II) complex.[9][11] The reactivity of the halide is crucial, with the rate of this step generally following the trend: I > OTf > Br >> Cl.[6]
-
Transmetalation: This is often the rate-determining step and requires activation of the organoboron species (phenylboronic acid) by a base. The base facilitates the formation of a more nucleophilic boronate "ate" complex, which then transfers its organic group to the Pd(II) center, displacing the halide.[8][12]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond of the product (this compound). This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[9][10]
Experimental Protocol
This protocol is optimized for the synthesis of this compound on a 1.0 mmol scale.
Materials and Equipment
-
Reagents: 2-Bromo-5-methylpyridine (>97%), Phenylboronic acid (>98%), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%), Potassium Carbonate (K₂CO₃) (anhydrous, >99%), 1,4-Dioxane (anhydrous), Degassed Water, Ethyl Acetate (reagent grade), Hexanes (reagent grade), Anhydrous Magnesium Sulfate (MgSO₄), Celite®.
-
Equipment: 25 mL Schlenk flask, magnetic stir bar, magnetic stir plate with heating, oil bath, vacuum/argon manifold, rubber septa, syringes, needles, rotary evaporator, glassware for work-up and column chromatography.
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Amount (mg/mL) | Role |
| 2-Bromo-5-methylpyridine | 172.02 | 1.0 | 1.0 | 172 mg | Electrophile |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg | Catalyst |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | - | - | - | 8 mL | Solvent |
| Water | - | - | - | 2 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 2-bromo-5-methylpyridine (172 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or high-purity nitrogen. Repeat this evacuate/backfill cycle three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. The use of degassed solvents further prevents catalyst deactivation.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction is typically complete within 12-18 hours.[5]
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting 2-bromo-5-methylpyridine spot indicates reaction completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (eluent: 10:1 Hexanes:Ethyl Acetate) to afford this compound as a white to off-white solid.
Expected Results and Optimization Insights
-
Yield: Under these conditions, typical yields range from 80-95%.
-
Appearance: A white to pale yellow crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Field-Proven Insights for Optimization
The choice of reaction components is critical for success, especially with challenging substrates.
| Parameter | Standard Choice | Alternative(s) | Rationale & Expert Commentary |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand, Palladacycles[7][9] | Pd(PPh₃)₄ is a reliable choice but can be air-sensitive. Using a stable Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can dramatically increase catalytic activity, especially for less reactive aryl chlorides.[8] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, KF | The choice of base is substrate-dependent.[13] K₃PO₄ is a stronger base and can be effective for less reactive boronic acids. Cs₂CO₃ is highly effective but more expensive. KF is used in specific cases where fluoride ions are thought to uniquely activate the boronic acid.[12][13] |
| Solvent | Dioxane/H₂O | Toluene/H₂O, THF, DMF | The solvent system influences the solubility of reagents and the rate of reaction.[6] A biphasic system with water is common and often beneficial.[3] For substrates sensitive to hydrolysis, anhydrous conditions with a solvent like toluene might be preferable.[14] |
| Electrophile | Aryl Bromide | Aryl Chloride, Aryl Triflate | Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are cheaper but less reactive, often requiring more active catalyst systems (e.g., those with Buchwald ligands) to achieve good yields.[15] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Palladium Catalysts: Can be toxic and irritants. Avoid inhalation of dust and skin contact.
-
1,4-Dioxane: A flammable liquid and potential carcinogen.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
-
Procedure Hazards: The reaction is performed under positive pressure of an inert gas. Ensure glassware is free of defects.
References
- 1. Selective synthesis of this compound from carbonyl compounds and ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Guide to the Palladium-Catalyzed Synthesis of 5-Methyl-2-phenylpyridine
Abstract
This application note provides a comprehensive technical guide for the synthesis of 5-Methyl-2-phenylpyridine, a key structural motif in pharmaceuticals and functional materials. We focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing the underlying catalytic cycle, providing a robust experimental protocol, and discussing the critical parameters that govern reaction efficiency. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to constructing biaryl compounds.
Introduction: The Significance of the 2-Arylpyridine Scaffold
The 2-arylpyridine framework, specifically with substitutions like the 5-methyl group, is a privileged structure in modern chemistry. Its prevalence stems from its role as a versatile intermediate and a core component in numerous biologically active molecules and advanced materials. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the biaryl linkage provides a rigid scaffold for molecular design. Consequently, derivatives of this compound are explored in drug discovery for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents. The efficient and reliable synthesis of this compound is therefore of paramount importance.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and the Suzuki-Miyaura reaction stands out as a particularly powerful tool for this purpose.[1] Its advantages include mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of starting materials, and the generally low toxicity of the boron-based reagents.[2]
Recommended Synthetic Approach: The Suzuki-Miyaura Reaction
The most effective and widely adopted method for synthesizing this compound is the Suzuki-Miyaura cross-coupling of a 5-methyl-2-halopyridine with a phenylboronic acid derivative. This reaction utilizes a palladium(0) catalyst to forge a new carbon-carbon bond between the two aromatic rings.
Figure 1: General scheme for the Suzuki-Miyaura synthesis of this compound.
Understanding the Engine: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The cycle comprises three fundamental steps:[1][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-methyl-2-halopyridine. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][3]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the phenyl group to the palladium and displacing the halide.[4][6]
-
Reductive Elimination: The two organic groups (phenyl and pyridyl) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final this compound product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-bromo-5-methylpyridine and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-methylpyridine | >98% | Commercial | |
| Phenylboronic acid | >97% | Commercial | [7][8] |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial | Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Commercial | Bulky phosphine ligand[9] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, powder | Commercial | Base |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent |
| Deionized Water | In-house | Solvent | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl solution) | In-house | For washing | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and SPhos (82.1 mg, 0.2 mmol, 2 mol%).
-
Assembly: Add the catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Solvent Addition: Under the inert atmosphere, add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water via syringe.[5]
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.[10][11] The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 95:5 Hexane:Ethyl Acetate, to isolate the pure product.
-
The expected yield of this compound (a colorless oil or low-melting solid) should be in the range of 75-90%.
-
Key Reaction Parameters and Optimization Insights
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several components.[12][13]
| Component | Role in Reaction | Expert Insights & Recommendations |
| Halide/Leaving Group | The electrophilic partner. Reactivity generally follows I > Br > OTf > Cl. | While aryl bromides and iodides are more reactive, modern catalyst systems show excellent performance with more cost-effective aryl chlorides. For challenging couplings or sensitive substrates, aryl triflates (OTf) are a reliable option. |
| Palladium Source | The pre-catalyst that generates the active Pd(0) species in situ. | Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common choices. Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness but requires a phosphine ligand to form the active catalyst.[6] |
| Ligand | Stabilizes the palladium center, modulates its reactivity, and facilitates oxidative addition and reductive elimination.[14] | This is arguably the most critical variable. For coupling with heteroaryl chlorides or sterically hindered substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are essential.[9][13] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[12] |
| Base | Activates the boronic acid to form a boronate "ate" complex, which is necessary for the transmetalation step.[1] | K₃PO₄ is a strong, non-nucleophilic base effective in many systems. Other common bases include K₂CO₃, Cs₂CO₃, and KF. The choice of base can significantly impact yield and should be screened for new substrate combinations.[5][12] |
| Solvent | Solubilizes reactants and influences catalyst activity. | Aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard. An aqueous co-solvent is often beneficial, as it can help dissolve the base and may accelerate the transmetalation step.[10][15] |
Alternative Strategy: The Stille Cross-Coupling
While the Suzuki coupling is preferred, the Stille reaction offers a viable alternative. It involves the coupling of an organohalide with an organotin (stannane) reagent.[16]
-
Advantages: Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups, often requiring no protecting groups.[17]
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[2][18]
The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[16]
Conclusion
The palladium-catalyzed Suzuki-Miyaura reaction is a robust, reliable, and highly versatile method for the synthesis of this compound. By understanding the catalytic mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired product. The protocol provided herein serves as a validated starting point for laboratory synthesis, enabling the efficient production of this valuable chemical building block for applications in drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. jk-sci.com [jk-sci.com]
Application Notes & Protocols: 5-Methyl-2-phenylpyridine as a Strategic Ligand in Modern Catalysis
Prepared by: Gemini, Senior Application Scientist
Foreword for the Advanced Researcher
In the landscape of modern synthetic chemistry, the development of sophisticated ligands is a cornerstone of innovation in catalysis. Among these, nitrogen-containing heterocycles have proven to be exceptionally versatile. This guide focuses on 5-Methyl-2-phenylpyridine , a ligand that, while structurally simple, offers a nuanced electronic profile that can be strategically employed to modulate the efficacy of various metal-catalyzed transformations. The presence of the electron-donating methyl group at the 5-position of the pyridine ring subtly alters the electronic properties of the ligand compared to its parent, 2-phenylpyridine, thereby influencing the stability and reactivity of the resulting metal complexes.
These notes are designed for researchers, scientists, and drug development professionals. They move beyond mere procedural descriptions to provide a deeper understanding of the causality behind the experimental design. We will explore the application of this compound in key areas of catalysis, including palladium-catalyzed C-H activation, Suzuki-Miyaura cross-coupling, and iridium-based photoredox catalysis. Each section is structured to provide not only a detailed, actionable protocol but also a discussion of the underlying mechanistic principles, empowering you to adapt and innovate in your own research.
Section 1: Palladium-Catalyzed C-H Activation and Functionalization
The directed C-H activation of arenes is a powerful strategy for the atom-economical synthesis of complex molecules. 2-Arylpyridine scaffolds are exemplary directing groups, where the pyridine nitrogen coordinates to the palladium center, positioning it for the selective activation of the ortho-C-H bond of the phenyl ring. The 5-methyl substituent on the pyridine ring in this compound can enhance the electron-donating ability of the ligand, potentially accelerating the C-H activation step.
Application Note: Ortho-Arylation of 2-Arylpyridines
This protocol details the ortho-arylation of a 2-arylpyridine substrate, where this compound can be conceptualized as the substrate itself, undergoing C-H activation and subsequent functionalization. The methodology is adapted from studies on closely related substituted 2-phenylpyridines.[1][2]
Underlying Principles and Causality
The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. The initial step is the coordination of the pyridine nitrogen to the Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This is often the rate-determining step. The electron-donating 5-methyl group can increase the basicity of the pyridine nitrogen, potentially strengthening its coordination to the palladium center and facilitating the C-H activation. The palladacycle then undergoes oxidation to a Pd(IV) species by an oxidant (in this case, a diaryliodonium salt), followed by reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.[3][4]
Experimental Protocol: Ortho-Arylation of 3-Methyl-2-phenylpyridine
This protocol is based on the arylation of 3-methyl-2-phenylpyridine, a close isomer of this compound, and is expected to be readily adaptable.[1]
Materials:
-
3-Methyl-2-phenylpyridine (or this compound)
-
Diphenyliodonium tetrafluoroborate ([Ph₂I]BF₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (AcOH), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-methyl-2-phenylpyridine (1.0 mmol, 1.0 equiv.), diphenyliodonium tetrafluoroborate (1.1 mmol, 1.1 equiv.), and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous acetic acid (5.0 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Neutralize the aqueous layer carefully with a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired ortho-arylated product.
Data Summary:
| Substrate | Arylating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Methyl-2-phenylpyridine | [Ph₂I]BF₄ | Pd(OAc)₂ | AcOH | 100 | High | [1] |
| 2-Phenylpyridine | Styrene | PdCl₂ | DCE | >100 | 90 | [3] |
| 2-Phenylpyridine | Diphenyl disulfide | [PdCl₂(NCPh)₂] | DMSO | N/A | 87 | [3] |
Visualization of the Catalytic Cycle
Caption: Proposed Catalytic Cycle for Pd-Catalyzed Ortho-Arylation.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst. While not a traditional choice, this compound can be explored as a ligand in these systems, where its electronic properties may offer advantages in specific contexts, such as enhancing catalyst longevity or modulating the rate of transmetalation.
Application Note: Ligand-Modulated Suzuki-Miyaura Coupling
This protocol provides a general framework for a Suzuki-Miyaura coupling reaction, highlighting where this compound could be introduced as a ligand for the palladium catalyst. The electron-rich nature of the ligand may stabilize the Pd(0) active species and influence the oxidative addition step.[5][6][7]
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This is a general procedure that should be optimized for specific substrates.[8][9]
Materials:
-
Aryl halide (e.g., 2-Bromo-4-methylpyridine, 1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
This compound (as ligand, 4-8 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere glassware and techniques
Procedure:
-
In a Schlenk flask, combine the aryl halide, arylboronic acid, base, palladium source, and This compound .
-
Seal the flask, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of Experimental Workflow
Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.
Section 3: Iridium-Based Photoredox Catalysis
Iridium(III) complexes bearing cyclometalating ligands like 2-phenylpyridine are potent photocatalysts. Upon irradiation with visible light, these complexes can engage in single-electron transfer (SET) processes to initiate a wide range of chemical transformations. The photophysical properties of these complexes can be fine-tuned by modifying the ligands. The 5-methyl substituent in this compound is expected to influence the HOMO-LUMO gap and the excited-state redox potentials of the resulting iridium complex.[10][11][12][13]
Application Note: Synthesis of fac-Tris(5-methyl-2-phenylpyridinato)iridium(III) and its Use in Photoredox Catalysis
This section is divided into two protocols: the synthesis of the iridium photocatalyst and a general procedure for its application in a photoredox reaction.
Protocol 1: Synthesis of fac-Tris(5-methyl-2-phenylpyridinato)iridium(III) ([Ir(5-Me-ppy)₃])
This protocol is adapted from the synthesis of the parent complex, fac-[Ir(ppy)₃].[14]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound
-
Glycerol (or a mixture of water and 2-ethoxyethanol)
-
Standard reflux setup
-
Solvents for purification (e.g., dichloromethane, hexanes)
Procedure:
-
Combine Iridium(III) chloride hydrate (1.0 equiv.) and This compound (3.0-4.0 equiv.) in a round-bottom flask.
-
Add glycerol as the solvent.
-
Heat the mixture under an inert atmosphere (argon or nitrogen) to a high temperature (e.g., 200-220 °C) for several hours (e.g., 12-24 hours).
-
Monitor the reaction for the formation of the yellow product.
-
After cooling, dilute the reaction mixture with water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water and then with a non-polar solvent like hexanes to remove excess ligand.
-
Purify the crude complex by column chromatography on silica gel (using, for example, a dichloromethane/hexanes solvent system) to isolate the facial isomer, which is typically the main product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Photoredox-Catalyzed Reaction
This protocol outlines a generic setup for a reaction using the newly synthesized iridium catalyst.
Materials:
-
Substrate A
-
Reagent B
-
[Ir(5-Me-ppy)₃] (0.5-2 mol%)
-
Degassed solvent (e.g., DMF, acetonitrile, or DMSO)
-
Visible light source (e.g., blue LED lamp)
-
Reaction vessel suitable for photochemistry (e.g., Schlenk tube or vial)
Procedure:
-
To a reaction vessel, add the substrates, [Ir(5-Me-ppy)₃], and a magnetic stir bar.
-
Seal the vessel and degas the solvent by three freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Place the reaction vessel in front of a visible light source and stir at room temperature.
-
Monitor the reaction's progress.
-
Upon completion, perform a suitable workup and purification procedure.
Visualization of the Photoredox Cycle
Caption: General Photoredox Catalytic Cycles for Iridium(III) Complexes.
References
- 1. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi-res.com [mdpi-res.com]
- 6. jocpr.com [jocpr.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recyclable iridium-containing copolymers for homogeneous photoredox catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01391C [pubs.rsc.org]
- 11. Synthesis and photochemical properties of pH responsive tris-cyclometalated iridium(III) complexes that contain a pyridine ring on the 2-phenylpyridine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
Application Notes and Protocols: 5-Methyl-2-phenylpyridine as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Importance of the 2-Arylpyridine Scaffold
The 2-arylpyridine motif is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets. 5-Methyl-2-phenylpyridine, in particular, offers a unique combination of reactive handles—the phenyl ring, the pyridine core, and an activatable methyl group—making it a highly versatile starting material for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on practical, field-proven protocols for its functionalization and a detailed case study on its application in the synthesis of a key intermediate for the COX-2 inhibitor, Etoricoxib.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe process development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N | --INVALID-LINK--[1] |
| Molecular Weight | 169.22 g/mol | --INVALID-LINK--[1] |
| Appearance | White to orange to green powder/crystal | --INVALID-LINK--[2] |
| CAS Number | 27012-22-2 | --INVALID-LINK--[3] |
Safety Profile: this compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Strategic Functionalization of this compound
The true synthetic power of this compound lies in the selective functionalization of its three key regions: the pyridine ring, the phenyl ring, and the methyl group.
I. Functionalization of the Methyl Group: Accessing Key Aldehydes and Carboxylic Acids
The benzylic methyl group is a prime site for oxidation, providing a gateway to valuable aldehyde and carboxylic acid intermediates. These functional groups are cornerstones of organic synthesis, enabling a vast array of subsequent transformations.
A common strategy to activate the methyl group is through benzylic bromination, typically using N-Bromosuccinimide (NBS) with a radical initiator.[4][5] This reaction proceeds via a free-radical mechanism, where the stability of the resulting benzylic radical drives the regioselectivity of the halogenation.[4]
Caption: Benzylic Bromination Workflow with NBS.
Protocol 1: Benzylic Bromination of this compound
This protocol is adapted from the bromination of 2-bromo-5-methylpicoline.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(bromomethyl)-2-phenylpyridine.
-
Direct oxidation of the methyl group provides access to the corresponding aldehyde and carboxylic acid, which are pivotal intermediates for a wide range of coupling and condensation reactions.
Protocol 2: Catalytic Oxidation to 2-Phenyl-5-pyridinecarboxylic Acid
This protocol is based on the general principles of methylpyridine oxidation.[7][8][9]
-
Reaction Setup: In a high-pressure reactor, charge this compound (1.0 eq), a suitable oxidation catalyst (e.g., a vanadium-based catalyst), and an acidic medium (e.g., dilute sulfuric acid).
-
Reaction Conditions: Pressurize the reactor with air or oxygen and heat to the desired temperature (typically 150-250°C). Maintain vigorous stirring.
-
Work-up and Purification:
-
After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to the isoelectric point of the carboxylic acid to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
| Intermediate | Synthetic Method | Key Reagents | Expected Yield |
| 5-(Bromomethyl)-2-phenylpyridine | Benzylic Bromination | NBS, AIBN | 60-70% (estimated) |
| 2-Phenyl-5-pyridinecarboxylic Acid | Catalytic Oxidation | V₂O₅/TiO₂, H₂SO₄, O₂ | 70-85% (estimated) |
II. Functionalization of the Pyridine Ring: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is extensively used in the pharmaceutical industry.[10] By first halogenating the pyridine ring of this compound, it can be readily coupled with a variety of boronic acids.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyridine with Phenylboronic Acid
This protocol details the synthesis of the parent compound, this compound, and serves as a template for coupling with other arylboronic acids.
-
Reaction Setup: To a Schlenk flask, add 2-chloro-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst such as palladium(II) acetate (0.02 eq) and a suitable phosphine ligand (e.g., SPhos, 0.04 eq). Add a degassed solvent mixture, such as toluene and water (4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Case Study: Synthesis of a Key Intermediate for Etoricoxib
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain.[11] A key intermediate in its synthesis is 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine. While the patented syntheses often start from 2-amino-5-methylpyridine, a convergent synthesis can be envisioned utilizing a functionalized this compound core.
Caption: Retrosynthesis of an Etoricoxib Intermediate.
The synthesis of Etoricoxib highlights the importance of pyridine-based building blocks.[11][12][13][14] A crucial step often involves a Suzuki coupling to form the bipyridine core.[13] The 2-methyl-5-pyridinyl moiety, which can be derived from this compound through functional group interconversions, is a key component.
Hypothetical Forward Synthesis from a this compound Derivative:
-
Halogenation: Selective halogenation of this compound at the 3-position of the pyridine ring.
-
Suzuki Coupling: Coupling of the resulting 3-halo-5-methyl-2-phenylpyridine with 4-(methylsulfonyl)phenylboronic acid.
-
Further Functionalization: Introduction of the chloro-substituent on the second pyridine ring, potentially through a multi-step sequence involving N-oxidation and chlorination.
This case study underscores the strategic value of this compound as a foundational element for constructing complex, biologically active molecules. The principles of functionalization outlined in this guide provide a robust framework for researchers and drug development professionals to leverage the synthetic potential of this versatile building block.
References
- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 27012-22-2 [sigmaaldrich.cn]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 12. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 13. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 14. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
Strategic Functionalization of the Pyridine Ring in 5-Methyl-2-phenylpyridine: A Senior Application Scientist's Guide
An Application Guide for Researchers
This document provides a detailed guide for the chemical modification of the pyridine ring in 5-Methyl-2-phenylpyridine. Designed for researchers in medicinal chemistry, materials science, and synthetic methodology, this guide moves beyond simple procedural lists to explain the underlying principles governing reactivity and regioselectivity. We will explore a range of synthetic strategies, from classical aromatic substitutions to modern transition-metal-catalyzed reactions, providing both the theoretical basis and practical, step-by-step protocols.
Understanding the Reactivity Landscape of this compound
The functionalization of this compound is governed by the inherent electronic properties of the pyridine nucleus, modulated by its substituents. The pyridine ring is isoelectronic with benzene, but the presence of the electronegative nitrogen atom significantly alters its reactivity.[1] This nitrogen atom induces a dipole moment and reduces the electron density of the aromatic system, particularly at the α (C2, C6) and γ (C4) positions. Consequently, the pyridine ring is generally deactivated towards electrophilic attack but activated towards nucleophilic substitution.[1][2]
The substituents on our substrate further refine this reactivity:
-
2-Phenyl Group: This group is already occupying one of the most reactive positions (C2). Its primary influence in many modern methodologies is its ability to participate in cyclometalation, directing C-H activation to its own ortho-positions.[3][4]
-
5-Methyl Group: As an electron-donating group (EDG), the methyl group provides a slight activating effect on the ring through induction, enhancing the electron density.[5]
-
Pyridine Nitrogen: This is the most powerful directing group. It strongly deactivates the ring towards electrophiles, acts as a coordinating site for organometallic reagents in lithiation, and directs C-H activation.[6][7]
The interplay of these features dictates the preferred sites of reaction for different chemical transformations, as illustrated below.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Question 4 (20 marks) Why does aromatic electrophilic substitution on car.. [askfilo.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metal Complexes of 5-Methyl-2-phenylpyridine in Materials Science
Introduction: The Strategic Role of 5-Methyl-2-phenylpyridine in Advanced Materials
In the landscape of materials science, the design of functional molecules capable of manipulating light and facilitating chemical transformations is paramount. Among the vast library of organic ligands, 2-phenylpyridine and its derivatives have emerged as privileged scaffolds for the construction of highly efficient transition metal complexes. The introduction of a methyl group at the 5-position of the pyridine ring, yielding this compound, offers a subtle yet powerful tool for fine-tuning the electronic and steric properties of the resulting metal complexes. This strategic modification can influence key parameters such as solubility, emission wavelengths, and quantum efficiencies, making these complexes highly sought-after for applications ranging from organic light-emitting diodes (OLEDs) to catalysis.
This guide provides an in-depth exploration of the synthesis, characterization, and application of metal complexes featuring the this compound ligand. The protocols and notes herein are designed for researchers and scientists, offering both practical, step-by-step instructions and a deeper understanding of the underlying scientific principles.
Section 1: Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the coordination of the ligand to a metal center, often through a cyclometalation reaction where a C-H bond on the phenyl ring is activated. Iridium(III) complexes, in particular, are of significant interest due to their strong spin-orbit coupling, which facilitates highly efficient phosphorescence.
Synthesis of a Representative Iridium(III) Complex: fac-tris(this compound)iridium(III) [Ir(mppy)₃]
The synthesis of fac-Ir(mppy)₃ is a multi-step process that begins with the formation of a chloro-bridged iridium(III) dimer, which is then reacted with an excess of the this compound ligand.
Protocol 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(mppy)₂(μ-Cl)]₂
-
Rationale: The chloro-bridged dimer is a common and stable precursor for the synthesis of a wide range of iridium(III) complexes. Its formation allows for the subsequent introduction of various ancillary ligands or, in this case, the completion of the homoleptic complex.
-
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound (mppy)
-
2-ethoxyethanol
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
-
-
Procedure:
-
In a two-neck round-bottom flask equipped with a reflux condenser and a gas inlet, combine Iridium(III) chloride hydrate (1 mmol) and this compound (2.5 mmol).
-
Add 2-ethoxyethanol (20 mL) as the solvent.
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 18-24 hours. The color of the solution will typically change, and a precipitate may form.
-
Cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration, wash with methanol, and then with a small amount of diethyl ether.
-
Dry the solid under vacuum to yield the chloro-bridged dimer [Ir(mppy)₂(μ-Cl)]₂.
-
Protocol 2: Synthesis of fac-tris(this compound)iridium(III) [Ir(mppy)₃]
-
Rationale: The facial (fac) isomer is often the thermodynamically favored product and is typically desired for its photophysical properties. The use of a high-boiling point solvent like glycerol facilitates the reaction to completion.
-
Materials:
-
[Ir(mppy)₂(μ-Cl)]₂ (from Protocol 1)
-
This compound (mppy)
-
Glycerol
-
Silver trifluoromethanesulfonate (AgOTf) (optional, as a halide scavenger)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a Schlenk flask, combine the chloro-bridged dimer [Ir(mppy)₂(μ-Cl)]₂ (0.5 mmol), this compound (1.5 mmol), and glycerol (15 mL).
-
For reactions sensitive to halide impurities, silver trifluoromethanesulfonate (1.1 mmol) can be added to precipitate the chloride ions.
-
De-gas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 200-220 °C under an inert atmosphere for 12-18 hours.
-
Cool the reaction to room temperature.
-
Add methanol to the crude product and stir to precipitate the complex.
-
Collect the solid by vacuum filtration and wash thoroughly with water and methanol to remove glycerol and any unreacted starting materials.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
-
The final product is typically a yellow to orange crystalline solid.
-
Caption: Workflow for the synthesis of fac-Ir(mppy)₃.
Section 2: Characterization of Metal Complexes
A thorough characterization is crucial to confirm the identity, purity, and properties of the synthesized complexes. A combination of spectroscopic and analytical techniques is employed.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the ligand coordinated to the metal center. In diamagnetic complexes like those of Ir(III), sharp signals are expected. The aromatic region of the ¹H NMR spectrum will show characteristic shifts upon coordination.[1]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to determine the molecular weight of the complex and confirm its composition.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the vibrational modes of the coordinated ligands and can indicate the presence of specific functional groups.
-
UV-Visible Absorption Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of iridium(III) phenylpyridine complexes typically show intense bands in the UV region corresponding to ligand-centered (π-π*) transitions and broader, less intense bands in the visible region due to metal-to-ligand charge transfer (MLCT) transitions.[1]
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to measure the emission properties of the complex, including the emission maximum (λ_em), quantum yield (Φ), and excited-state lifetime (τ). These parameters are critical for applications in OLEDs.[2]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[3]
Protocol 3: Standard Characterization Workflow
-
Purity Assessment: Dissolve a small sample of the purified complex in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) and acquire ¹H and ¹³C NMR spectra. The absence of signals from free ligands or solvents indicates high purity.
-
Structural Confirmation: Obtain a high-resolution mass spectrum to confirm the molecular weight and isotopic distribution, which is characteristic for iridium-containing compounds.
-
Photophysical Analysis:
-
Prepare a dilute solution of the complex in a spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
Measure the UV-Vis absorption spectrum to identify the absorption bands.
-
Measure the photoluminescence spectrum by exciting at a wavelength corresponding to an absorption maximum.
-
Determine the phosphorescence lifetime using time-resolved photoluminescence spectroscopy.
-
Calculate the quantum yield relative to a known standard, such as fac-Ir(ppy)₃.[1]
-
-
Crystallographic Analysis: Grow single crystals of the complex, for example, by slow evaporation of a solution in a mixture of solvents like dichloromethane/hexane.[3]
Caption: Workflow for the characterization of metal complexes.
Section 3: Applications in Materials Science
The unique photophysical and electrochemical properties of this compound metal complexes make them suitable for a variety of applications in materials science.
Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes with phenylpyridine-type ligands are renowned for their use as phosphorescent emitters in OLEDs.[4] The high spin-orbit coupling of the iridium center allows for efficient harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The 5-methyl substituent can influence the emission color and device performance.
Application Note 1: Tuning Emission Properties for OLEDs
The introduction of the electron-donating methyl group at the 5-position of the pyridine ring in this compound generally leads to a blue-shift in the emission wavelength compared to the unsubstituted 2-phenylpyridine ligand. This is because the methyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO), which is often localized on the phenylpyridine ligand, thereby increasing the HOMO-LUMO gap. This allows for the tuning of emission from green towards the blue-green region of the spectrum.[2]
| Complex | Emission Max (λ_em) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| fac-Ir(ppy)₃ | ~510 nm | ~0.4 | ~2 µs | [1] |
| fac-Ir(mppy)₃ | Varies, typically blue-shifted from Ir(ppy)₃ | Dependent on host material | Dependent on host material | [5] |
Protocol 4: Fabrication of a Simple OLED Device
-
Rationale: This protocol describes a basic solution-processed OLED architecture to evaluate the performance of a newly synthesized emitter.
-
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
Synthesized iridium complex (e.g., fac-Ir(mppy)₃)
-
Electron transport layer material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)
-
Cathode materials (e.g., LiF/Al)
-
Spin coater
-
Thermal evaporator
-
-
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate as a hole injection layer and anneal.
-
Prepare a solution of the host material (e.g., CBP) and the iridium complex dopant in a suitable solvent (e.g., chlorobenzene) at a specific weight percentage (e.g., 6-12 wt%).
-
Spin-coat the host:dopant solution onto the PEDOT:PSS layer to form the emissive layer (EML) and anneal.
-
Transfer the substrate to a thermal evaporator.
-
Deposit the electron transport layer (e.g., TPBi) onto the EML.
-
Deposit the cathode by sequentially evaporating a thin layer of LiF followed by a thicker layer of Al.
-
Encapsulate the device to protect it from air and moisture.
-
Test the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
-
Catalysis
Palladium complexes of 2-phenylpyridine and its derivatives are effective catalysts for a variety of cross-coupling and C-H activation reactions.[6] The this compound ligand can be used to create well-defined palladium catalysts with specific steric and electronic properties.
Application Note 2: Palladium-Catalyzed C-H Arylation
Palladium catalysts bearing 2-phenylpyridine-type ligands can facilitate the direct arylation of C-H bonds, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The reaction typically proceeds through a cyclometalated palladium intermediate.[6]
Protocol 5: A General Procedure for Palladium-Catalyzed C-H Arylation
-
Rationale: This protocol outlines a general method for the direct arylation of an arene using a palladium catalyst with a 2-phenylpyridine-type ligand.
-
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (as a potential ligand)
-
Arene substrate
-
Aryl halide
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or toluene)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (2-5 mol%), the arene substrate (1 mmol), the aryl halide (1.2 mmol), and the base (2 mmol).
-
If a pre-formed catalyst is not used, the ligand (e.g., this compound, 4-10 mol%) can be added at this stage.
-
Add the solvent (3-5 mL).
-
De-gas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at the appropriate temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Purify the product by column chromatography.
-
Conclusion
Metal complexes of this compound represent a versatile class of compounds with significant potential in materials science. The strategic placement of the methyl group allows for the fine-tuning of their electronic and photophysical properties, making them highly effective as phosphorescent emitters in OLEDs and as ligands in catalytic systems. The protocols and application notes provided in this guide offer a foundation for the synthesis, characterization, and utilization of these promising materials, paving the way for further innovation in advanced technologies.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of fac-[2-(4-methyl-5-phenylpyridin-2-yl)phenyl-κ2 C 1,N]bis[2-(pyridin-2-yl)phenyl-κ2 C 1,N]iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Methyl-2-phenylpyridine in the Synthesis of Liquid Crystals
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of 5-Methyl-2-phenylpyridine and its derivatives as foundational scaffolds in the synthesis of advanced liquid crystalline materials. We will delve into the causality behind its selection, explore key synthetic transformations, and provide detailed, field-proven protocols for the creation of calamitic (rod-like) liquid crystals.
The 2,5-Disubstituted Phenylpyridine Core: A Privileged Scaffold
The incorporation of heterocyclic rings into the rigid core of liquid crystal molecules is a well-established strategy to fine-tune their physicochemical properties.[1][2] The pyridine ring, in particular, offers distinct advantages over its purely carbocyclic analogues. The nitrogen heteroatom introduces a significant lateral dipole moment, which can profoundly influence the dielectric anisotropy (Δε) of the final material—a critical parameter for the performance of liquid crystal displays (LCDs).[3]
The 2,5-disubstituted pyridine motif is especially prominent in the design of high-performance nematic liquid crystals.[3][4][5] In this context, the this compound core serves as an exemplary and versatile building block. Its structure offers several key benefits:
-
Geometric Anisotropy: The para-linkage of the phenyl and pyridine rings provides a rigid, linear core essential for the formation of calamitic mesophases.[6]
-
Modulation of Intermolecular Forces: The nitrogen atom enhances π-π stacking interactions and introduces specific dipole-dipole interactions that can stabilize mesophases.[1]
-
Influence of the Methyl Group: The methyl group at the 5-position acts as a small lateral substituent. This seemingly minor addition is a crucial design element; it can disrupt crystal packing, thereby lowering the melting point of the material without significantly compromising the clearing point (the temperature at which the material becomes an isotropic liquid). This often results in a broader and more practical mesophase temperature range.[6]
Key Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The construction of complex, multi-ring liquid crystal molecules from the this compound scaffold relies heavily on the power and versatility of palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern organic synthesis, enabling the precise formation of carbon-carbon bonds under relatively mild conditions.[7][8] For extending the rigid core of a phenylpyridine-based mesogen, the Suzuki-Miyaura and Sonogashira couplings are of paramount importance.
Suzuki-Miyaura Coupling for Biaryl Elongation
The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, making it ideal for linking aromatic rings to construct multi-phenyl or phenyl-heterocycle systems.[9][10] The reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. Its high functional group tolerance and the general stability and low toxicity of boronic acids make it a preferred method in liquid crystal synthesis.[11]
The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for Tolane-Based Cores
The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8][12] This reaction is critical for synthesizing tolane-based liquid crystals, which feature a rigid acetylene linker between aromatic rings. This linker enhances the linearity and polarizability anisotropy of the molecule, often leading to materials with high birefringence (Δn), which are essential for specific optical applications. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[13][14][15]
Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.
Application Protocol 1: Synthesis of a Nematic LC via Suzuki-Miyaura Coupling
Objective: To synthesize the three-ring calamitic liquid crystal, 2-(4'-hexyloxybiphenyl-4-yl)-5-methylpyridine, a compound designed to exhibit a stable nematic phase. This protocol demonstrates the core-extending power of the Suzuki-Miyaura coupling.
Principle: A palladium catalyst facilitates the cross-coupling of 2-(4-bromophenyl)-5-methylpyridine with 4-hexyloxyphenylboronic acid. The base activates the boronic acid for transmetalation, and a biphasic solvent system allows for easy separation.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 5-Methyl-2-phenylpyridine as a Versatile Intermediate for Novel Disinfectant Synthesis
Abstract
The persistent challenge of microbial resistance necessitates the development of new disinfectant agents. Pyridine derivatives, particularly when converted into quaternary ammonium compounds (QACs), represent a promising class of antimicrobials. This guide provides a comprehensive overview and detailed protocols for utilizing 5-Methyl-2-phenylpyridine (CAS: 27012-22-2) as a strategic intermediate in the synthesis of novel QAC-based disinfectants. We explore the chemical rationale, provide a step-by-step synthetic protocol, and outline a methodology for evaluating the antimicrobial efficacy of the resulting compounds. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Introduction: The Rationale for Pyridine-Based Disinfectants
This compound is a heterocyclic aromatic organic compound recognized for its utility as a high-purity building block in pharmaceutical and organic synthesis.[1][2][3] Its unique structure, featuring a pyridine core functionalized with both methyl and phenyl groups, offers a robust and versatile scaffold for further chemical modification.
The true potential of this intermediate in the context of disinfection lies in its nitrogen-containing pyridine ring. The nitrogen atom can be readily alkylated to form quaternary ammonium salts, also known as quats. QACs are a cornerstone of the disinfectant industry, valued for their broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[4] The mechanism of action for QACs is well-established; their cationic, positively charged nitrogen "head" interacts with and disrupts the negatively charged components of microbial cell membranes, while a long lipophilic alkyl "tail" facilitates this membrane penetration, leading to leakage of cellular contents and cell death.[4][5]
Numerous studies have demonstrated that modifying the pyridine nucleus is an effective strategy for creating potent antimicrobial agents.[6][7][8] By leveraging this compound as a starting material, researchers can systematically synthesize novel QACs with unique steric and electronic properties, potentially leading to compounds with enhanced efficacy, broader antimicrobial spectrum, or improved activity against resistant strains.
Physicochemical Properties of the Starting Intermediate
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 27012-22-2 | [9] |
| Molecular Formula | C₁₂H₁₁N | [10][11] |
| Molecular Weight | 169.22 g/mol | [9] |
| Appearance | Solid, powder to crystal | [12] |
| Melting Point | 53-57 °C | [10][12] |
| Boiling Point | 287.7 °C at 760 mmHg | [10][11] |
| Density | 1.03 g/cm³ | [10][11] |
| Flash Point | 121.1 °C | [10] |
| Purity (Typical) | ≥ 97% | [2] |
Strategic Workflow for Disinfectant Development
The conversion of this compound into a viable disinfectant candidate follows a logical and testable workflow. This process begins with the chemical synthesis of the target QAC, proceeds to its purification and structural confirmation, and culminates in the biological evaluation of its antimicrobial properties.
Protocol 1: Synthesis of N-Dodecyl-5-methyl-2-phenylpyridinium Bromide
This protocol details the synthesis of a representative QAC from this compound using the Menshutkin reaction. This is a classic SN2 reaction where the tertiary amine (the pyridine nitrogen) attacks the alkyl halide, forming the quaternary ammonium salt.[13] An alkyl chain length of 12 carbons (dodecyl) is chosen as C12-C16 chains have been shown to possess excellent antimicrobial activity.
Causality and Experimental Choices:
-
Reagents: 1-Bromododecane is selected as the alkylating agent. It provides the long lipophilic tail essential for antimicrobial activity.
-
Solvent: Acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions as it can solvate the cation but does not strongly solvate the nucleophile, thereby increasing the reaction rate.[13]
-
Temperature: The reaction is performed under reflux to provide sufficient thermal energy to overcome the activation energy barrier, ensuring a reasonable reaction time.
Materials and Equipment:
-
This compound (1.0 eq)
-
1-Bromododecane (1.1 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Diethyl ether (for washing)
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture, although it is not strictly necessary for this reaction.
-
Reagent Addition: To the flask, add this compound (e.g., 1.69 g, 10 mmol).
-
Dissolution: Add anhydrous acetonitrile (e.g., 50 mL) and stir until the solid is completely dissolved.
-
Alkylation: Add 1-Bromododecane (e.g., 2.74 g, 11 mmol, 1.1 equivalents) to the solution dropwise using a syringe or dropping funnel. A slight excess of the alkylating agent ensures complete consumption of the starting pyridine.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain the reflux with vigorous stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting materials.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: If a solid has formed, collect the crude product by vacuum filtration using a Büchner funnel. If no solid forms, slowly add diethyl ether to the reaction mixture with stirring to precipitate the salt.
-
Washing: Wash the collected solid precipitate with cold diethyl ether (2 x 20 mL) to remove any unreacted 1-bromododecane and other non-polar impurities.
-
Drying: Dry the white to off-white solid product under vacuum to yield N-dodecyl-5-methyl-2-phenylpyridinium bromide.
Structural Confirmation:
The identity and purity of the synthesized product must be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic shifts for the aromatic protons, the methyl group, and the long alkyl chain. The protons on the carbon adjacent to the nitrogen will be significantly downfield-shifted.
-
¹³C NMR: Confirm the presence of all 12 carbons from the alkyl chain and the 12 carbons from the this compound moiety.
-
Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the cationic part of the molecule, [C₂₄H₃₆N]⁺, with a mass of 338.28.
Protocol 2: Evaluation of Antimicrobial Activity via MIC Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol describes the broth microdilution method in a 96-well plate format, a standard for determining MIC values.
Causality and Experimental Choices:
-
Test Organisms: Including both a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) provides a preliminary assessment of the compound's spectrum of activity.
-
Controls: The inclusion of positive (known antibiotic), negative (vehicle), and sterility controls is essential for validating the results. They ensure the bacteria are susceptible to known drugs, the solvent has no effect, and the medium is not contaminated, respectively.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient to precisely pinpoint the MIC value.
Materials and Equipment:
-
Synthesized QAC (e.g., N-dodecyl-5-methyl-2-phenylpyridinium bromide)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Benzalkonium chloride)
-
Vehicle control (e.g., sterile DMSO or water)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (37°C)
Step-by-Step Procedure:
-
Prepare Stock Solution: Dissolve the synthesized QAC in a suitable sterile solvent (e.g., water or DMSO) to a high concentration (e.g., 1024 µg/mL).
-
Plate Setup: Add 50 µL of sterile MHB to wells 2 through 12 in each row of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the QAC stock solution to well 1.
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 50 µL from well 10. This results in concentrations from 512 µg/mL down to 1 µg/mL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Prepare Inoculum: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the QAC at which there is no visible turbidity (i.e., the well is clear). Compare the test wells to the growth control (well 11, should be turbid) and the sterility control (well 12, should be clear).
Data Presentation
Results should be recorded in a clear, tabular format.
| Compound | Test Organism | MIC (µg/mL) |
| N-dodecyl-5-methyl-2-phenylpyridinium bromide | S. aureus | [Record Value] |
| N-dodecyl-5-methyl-2-phenylpyridinium bromide | E. coli | [Record Value] |
| Benzalkonium Chloride (Positive Control) | S. aureus | [Record Value] |
| Benzalkonium Chloride (Positive Control) | E. coli | [Record Value] |
Conclusion and Future Directions
This compound serves as an excellent and highly adaptable starting material for the synthesis of novel disinfectant agents. The protocols provided herein offer a clear pathway from chemical synthesis via the Menshutkin reaction to the biological validation of antimicrobial activity. The true strength of this intermediate lies in its potential for variation. Researchers can systematically modify the structure by:
-
Varying the Alkyl Chain: Synthesizing a library of QACs with different alkyl chain lengths (e.g., C8, C10, C14, C16) to investigate structure-activity relationships (SAR).[14]
-
Functionalizing the Rings: Exploring reactions on the phenyl or pyridine rings prior to quaternization to introduce additional functional groups that may enhance antimicrobial activity or alter physical properties.[15]
This strategic approach, grounded in established chemical principles, enables the rational design and discovery of next-generation disinfectants to address the ongoing challenge of microbial control.
References
- 1. watson-int.com [watson-int.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:27012-22-2 | Chemsrc [chemsrc.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 5-METHYL-2-PHENYL-PYRIDINE CAS#: 27012-22-2 [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-phenylpyridine
Welcome to the technical support center for the synthesis of 5-Methyl-2-phenylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and validated through peer-reviewed literature.
Introduction: The "2-Pyridyl Problem"
The synthesis of 2-arylpyridines, such as this compound, is a frequent objective in medicinal and materials chemistry.[1][2] However, it is often plagued by challenges collectively known as the "2-Pyridyl Problem."[3][4][5] This refers to the notoriously poor reactivity and instability of 2-pyridyl organometallic reagents, especially boronic acids and their derivatives, in standard cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5] The nitrogen atom's proximity to the reaction center can lead to catalyst inhibition and undesirable side reactions, resulting in low yields and complex purification.
This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions, a detailed troubleshooting manual, and an optimized experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This involves the reaction of an aryl halide (e.g., 2-bromo-5-methylpyridine) with an arylboronic acid (e.g., phenylboronic acid). While highly versatile, this reaction is particularly challenging for 2-substituted pyridines.[9][10][11] Alternative methods include other cross-coupling reactions like Stille (using organotin reagents) and Negishi (using organozinc reagents), though these often involve more toxic or sensitive reagents.[6] More recent developments have explored using pyridine sulfinates or pyridine-2-sulfonyl fluoride (PyFluor) as coupling partners to circumvent the issues associated with boronic acids.[10][11][12][13][14][15]
Q2: Why is the Suzuki-Miyaura coupling of 2-halopyridines so difficult?
Several factors contribute to the "2-Pyridyl Problem":
-
Boronate Instability: 2-Pyridyl boronic acids and esters are prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohol), removing the nucleophilic partner from the reaction.[3][9]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity and slowing down the reaction.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid (forming biphenyl) and dehalogenation of the pyridine starting material.[6][16]
Q3: How do I select the appropriate catalyst, ligand, and base for the reaction?
The choice of catalyst system is critical for success.
-
Catalyst: Palladium sources like Pd(OAc)₂ or preformed catalysts such as Pd(PPh₃)₄ are common starting points.[17][18] The catalyst loading is typically in the range of 0.5-5 mol%.[18]
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates like 2-pyridyl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[12]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction outcome, and screening may be necessary.[1]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Conversion | Inactive Catalyst: The palladium catalyst may have decomposed (forming palladium black) or is being inhibited.[16] | - Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. - Use a more robust, electron-rich ligand to protect the Pd center. - Consider using a pre-catalyst that is more air-stable. |
| Inefficient Transmetalation: The boronic acid is not transferring its aryl group to the palladium center. | - Screen different bases (e.g., switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃). - Ensure reagents, especially the boronic acid, are of high purity. | |
| Low Reaction Temperature: The energy of activation for the oxidative addition of the 2-halopyridine is not being met. | - Gradually increase the reaction temperature, monitoring for decomposition. Typical temperatures range from 80-110 °C. | |
| 2. Significant Side Product Formation | Protodeboronation: The boronic acid is being destroyed before it can react.[6][9] | - Use anhydrous solvents and reagents. Dry the solvent over molecular sieves. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable. - Use a non-protic solvent like dioxane or toluene instead of alcohols. |
| Homocoupling (Biphenyl Formation): The phenylboronic acid is reacting with itself. | - Lower the reaction temperature. - Decrease the catalyst loading. - Ensure the reaction is strictly anaerobic, as oxygen can promote homocoupling. | |
| Dehalogenation: The starting 2-halopyridine is being reduced instead of coupled.[6] | - This often occurs when using alcohol solvents or certain amine bases which can act as hydride sources. Switch to a non-protic solvent and an inorganic base. | |
| 3. Difficulty in Product Purification | Co-elution of Impurities: The product and impurities (like biphenyl or starting material) have similar polarities. | - Biphenyl is non-polar and can often be removed with a hexane or heptane wash if the product precipitates. - For column chromatography, use a gradient elution and consider different solvent systems (e.g., Ethyl Acetate/Hexane vs. Dichloromethane/Methanol). |
| Product is a Basic Oil/Solid: The pyridine nitrogen complicates extraction and handling. | - During aqueous workup, a mild acidic wash (e.g., 1M HCl) can be used to move the product into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted.[19] - Traces of pyridine solvent used in a reaction can be removed by co-evaporation with toluene under reduced pressure.[19] | |
| Residual Palladium: The final product is contaminated with palladium. | - Pass the crude product through a plug of silica gel or celite before full purification. - Consider using a metal scavenger resin. |
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Reaction: 2-Bromo-5-methylpyridine + Phenylboronic acid → this compound
Materials:
-
2-Bromo-5-methylpyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and finely ground K₃PO₄ (3.0 eq).
-
Reagent Addition: Add 2-Bromo-5-methylpyridine (1.0 eq) and Phenylboronic acid (1.5 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (2-Bromo-5-methylpyridine).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield this compound as a white to pale yellow solid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methyl-2-phenylpyridine
Welcome to the technical support guide for 5-Methyl-2-phenylpyridine (CAS: 27012-22-2). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile heterocyclic compound. As a key building block in organic synthesis, particularly for pharmaceuticals and materials science applications like OLEDs, achieving high purity is paramount to ensure the integrity and success of your experimental outcomes[1][2]. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and purification of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in designing a successful purification strategy. Key data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 27012-22-2 | [3][4][5] |
| Molecular Formula | C₁₂H₁₁N | [4] |
| Molecular Weight | 169.22 g/mol | [4] |
| Appearance | White to orange or green powder/crystal | [5] |
| Melting Point | 53.0 to 57.0 °C | [3][5] |
| Boiling Point | 287.7 °C at 760 mmHg166 °C at 16 mmHg | [3][6] |
| Purity (Typical) | >97-98% (GC) | [1][5] |
Q2: What are the primary safety precautions for handling this compound?
Safety is non-negotiable in a laboratory setting. Based on available safety data, this compound requires careful handling.
-
Primary Hazards : It is known to cause skin irritation and serious eye irritation[4].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[2][4].
-
Handling : Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. Wash hands and exposed skin thoroughly after handling[4][7].
-
Storage : Keep the container tightly sealed and store in a dry, room-temperature environment[3].
Q3: What are the most common impurities I might encounter in crude this compound?
Impurities are typically residual starting materials, reagents, or byproducts from the synthesis. While the exact impurity profile depends on the synthetic route, a common synthesis from acetophenone, ethanol, formaldehyde, and ammonia can generate specific side products.
-
Unreacted Starting Materials : Acetophenone, and other precursors.
-
Isomeric Byproducts : Positional isomers such as 2-methyl-6-phenylpyridine or other alkylphenylpyridines.
-
Related Pyridines : Simpler alkylpyridines like picoline and lutidine isomers.
-
Condensation Products : Self-condensation products of acetophenone.
Q4: How do I choose the best purification method for my sample?
The optimal method depends on the physical state of your crude product, the nature of the impurities, and the scale of your experiment. The decision flowchart below provides a logical pathway for selecting a technique.
Section 2: Purification Method Selection Flowchart
This decision tree illustrates a systematic approach to selecting the most appropriate purification technique for this compound.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification experiments in a question-and-answer format.
Recrystallization Issues
Q: My compound won't crystallize out of solution, even after cooling. What should I do?
-
Probable Cause & Scientific Rationale : This typically occurs for one of two reasons: the solution is too dilute (the saturation point is not reached upon cooling) or the solution is supersaturated but lacks a nucleation point for crystal growth to begin. High impurity levels can also inhibit crystallization.
-
Recommended Solutions :
-
Induce Nucleation : Try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide a surface for crystals to form.
-
Seeding : If you have a small amount of pure this compound, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume : Gently evaporate some of the solvent using a rotary evaporator or a stream of inert gas to increase the concentration and then attempt to cool and crystallize again.
-
Add an Anti-Solvent : If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes faintly cloudy (the saturation point), then allow it to stand.
-
Q: The recrystallized product is oily or discolored. What went wrong?
-
Probable Cause & Scientific Rationale : "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of a solid lattice. This traps impurities. Discoloration indicates that colored impurities were not fully removed.
-
Recommended Solutions :
-
For Oiling Out : Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature to below the compound's melting point (53-57 °C)[3][5]. Allow the solution to cool very slowly.
-
For Discoloration : Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many colored, non-polar impurities. Hot filter the solution through celite or fluted filter paper to remove the charcoal before crystallization.
-
Column Chromatography Issues
Q: My compound is not separating from an impurity on the column. What can I change?
-
Probable Cause & Scientific Rationale : The polarity of the mobile phase (eluent) is not optimal to differentiate between the compound and the impurity. If the eluent is too polar, both compounds will move quickly with the solvent front. If it's not polar enough, they will both remain adsorbed to the stationary phase (silica).
-
Recommended Solutions :
-
Optimize Eluent System : The goal is to find a solvent system where your target compound has an Rf value of ~0.3 on a TLC plate. For pyridine derivatives, systems like heptane/ethyl acetate or pentane/ethyl acetate are good starting points[8][9].
-
Decrease Polarity : If the spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., move from 9:1 heptane:EtOAc to 19:1).
-
Increase Polarity : If the spots are stuck at the baseline (low Rf), gradually increase the proportion of the polar solvent.
-
Q: The compound is streaking or "tailing" on the TLC plate and column. Why?
-
Probable Cause & Scientific Rationale : Tailing is often caused by overloading the sample, the compound being too polar for the eluent system, or acidic/basic interactions with the silica gel. Pyridines are basic and can interact strongly with the slightly acidic silica gel surface.
-
Recommended Solutions :
-
Reduce Sample Load : Ensure you are not applying too much crude material to the column.
-
Add a Modifier : Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the eluent system. This will neutralize the acidic sites on the silica gel, preventing strong binding and allowing the basic compound to elute in a tight band.
-
Vacuum Distillation Issues
Q: The compound seems to be decomposing at high temperatures. How can I prevent this?
-
Probable Cause & Scientific Rationale : this compound has a high boiling point at atmospheric pressure (287.7 °C)[10], a temperature at which many organic compounds are unstable. Distillation must be performed under reduced pressure to lower the boiling point.
-
Recommended Solutions :
-
Use a High-Vacuum System : Employ a good vacuum pump to significantly reduce the pressure. The boiling point at 16 mmHg is 166 °C, which is much more thermally manageable[3][6].
-
Minimize Heating Time : Ensure the distillation apparatus is set up efficiently. Heat the distillation flask rapidly to the required temperature and collect the distillate promptly. Do not leave the compound sitting at high temperatures for extended periods.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for purifying solid crude product where impurities have different solubility profiles.
-
Solvent Selection : Test solubility in a range of solvents (e.g., hexane, ethanol, isopropanol, toluene). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization.
-
Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This technique is excellent for separating compounds with different polarities, such as isomers.
-
Eluent Selection : Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., heptane:ethyl acetate) that provides good separation and gives the target compound an Rf of ~0.3[8].
-
Column Packing : Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry of silica in the eluent. Ensure there are no air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution : Add the eluent to the top of the column and apply positive pressure (flash chromatography). Collect fractions continuously.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Vacuum Distillation
This method is suitable for purifying liquid or low-melting solid products from non-volatile impurities.
-
Apparatus Setup : Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
System Evacuation : Add the crude material and a magnetic stir bar or boiling chips to the distillation flask. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Heating : Begin stirring and slowly heat the distillation flask using a heating mantle.
-
Distillation : Monitor the temperature and pressure. The compound will begin to boil and distill when its vapor pressure equals the pressure in the system. Collect the fraction that distills at a constant temperature. The expected boiling point is ~166 °C at 16 mmHg[3][6].
-
Completion : Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly re-introducing air.
References
- 1. nbinno.com [nbinno.com]
- 2. watson-int.com [watson-int.com]
- 3. 5-METHYL-2-PHENYL-PYRIDINE CAS#: 27012-22-2 [m.chemicalbook.com]
- 4. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 2-Phenylpyridines
Welcome to the Technical Support Center for the synthesis of 2-phenylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of 2-phenylpyridines in your laboratory.
Part 1: Troubleshooting Guide - Common Side Reactions
This section addresses specific issues you might encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Low Yield of 2-Phenylpyridine in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling between 2-chloropyridine and phenylboronic acid, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Suzuki-Miyaura coupling for 2-phenylpyridine synthesis are a common issue, often stemming from several factors. Here’s a breakdown of potential causes and how to address them:
-
Cause A: Inefficient Oxidative Addition. The carbon-chlorine bond in 2-chloropyridine is strong, making the initial oxidative addition step of the catalytic cycle challenging for some palladium catalysts.[1]
-
Solution: Employ a more active catalyst system. For less reactive electrophiles like 2-chloropyridine, catalysts with bulky, electron-rich phosphine ligands are highly effective.[1] Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] Alternatively, using the more reactive 2-bromopyridine or 2-iodopyridine will facilitate the oxidative addition.
-
-
Cause B: Catalyst Deactivation. The palladium catalyst can be sensitive to oxygen, leading to the formation of palladium black and a loss of catalytic activity.[2]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvents thoroughly before use by sparging with an inert gas or by using freeze-pump-thaw cycles.[3]
-
-
Cause C: Ineffective Transmetalation. The transfer of the phenyl group from the boronic acid to the palladium center is a critical step that can be sluggish. The choice of base is crucial for activating the boronic acid.[1][4]
-
Solution: Screen different bases. While K₂CO₃ is common, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can significantly enhance the rate of transmetalation, especially for challenging couplings.[1] The base should be finely powdered to maximize its surface area and reactivity.
-
-
Cause D: Competing Side Reactions. The primary competing reactions are protodeboronation of the phenylboronic acid and homocoupling of the boronic acid.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the phenylboronic acid to compensate for any loss due to side reactions.[1] To minimize protodeboronation, ensure your reagents and solvents are anhydrous, as water can facilitate this side reaction.[5] Homocoupling is often promoted by the presence of oxygen, so maintaining an inert atmosphere is critical.[6][7]
-
Issue 2: Formation of Biphenyl as a Major Byproduct in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is producing a significant amount of biphenyl. How can I suppress this homocoupling side reaction?
Answer: The formation of biphenyl arises from the homocoupling of two molecules of phenylboronic acid. This is a well-documented side reaction in Suzuki-Miyaura couplings and can be minimized through careful control of reaction conditions.[3][6]
-
Mechanism of Homocoupling: Homocoupling can be mediated by Pd(II) species in the reaction mixture.[8][9] If the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, the Pd(II) can react with two equivalents of the boronic acid to produce the homocoupled product and regenerate Pd(0).[6][9]
-
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[9] Subsurface sparging of the solvent with an inert gas is a very effective method.[9]
-
Choice of Palladium Precursor: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of the boronic acid.[6] Using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate this issue, although these can also be sensitive to air.
-
Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.[9]
-
Use of Hindered Ligands: Certain bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[3]
-
Issue 3: Protodeboronation Leading to Benzene Formation
Question: I am observing the formation of benzene in my reaction mixture, indicating protodeboronation of my phenylboronic acid. How can I prevent this?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, and is a common side reaction for boronic acids.[5] The stability of the boronic acid is highly dependent on the reaction conditions.[5]
-
Factors Influencing Protodeboronation:
-
Presence of Protic Solvents: Water and alcohols can be sources of protons.
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
pH of the reaction medium: Both acidic and basic conditions can promote protodeboronation, with the mechanism varying.[5]
-
-
Preventative Measures:
-
Use Anhydrous Conditions: While some Suzuki-Miyaura reactions benefit from the presence of water, if protodeboronation is a significant issue, switching to strictly anhydrous solvents and reagents can be beneficial.
-
Use Boronic Esters: Boronic acid derivatives like pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation.[5][10] These act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5]
-
Optimize Reaction Temperature and Time: Try running the reaction at a lower temperature for a longer period to see if the desired cross-coupling can occur without significant protodeboronation.
-
Issue 4: Side Reactions in Stille Coupling for 2-Phenylpyridine Synthesis
Question: When attempting to synthesize 2-phenylpyridine via a Stille coupling, I am getting significant byproducts. What are the common side reactions and how can I avoid them?
Answer: The Stille reaction is a powerful tool for C-C bond formation, but it is also prone to specific side reactions.
-
Homocoupling of the Organostannane: Similar to Suzuki coupling, the most prevalent side reaction is the homocoupling of the organostannane reagent (e.g., phenyltributyltin) to form a dimer (biphenyl).[11] This can occur through two primary mechanisms: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[11]
-
Solution: As with Suzuki coupling, rigorous exclusion of oxygen is paramount. The use of additives like CuI can sometimes accelerate the desired cross-coupling and suppress homocoupling.[12]
-
-
Toxicity and Removal of Tin Byproducts: A significant practical issue with the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[11][13]
-
Solution: Purification strategies are crucial. These can include precipitation of the tin salts, chromatography on silica gel, or treatment with reagents like potassium fluoride to precipitate the tin as insoluble fluorides.
-
Issue 5: Low Yields and Complex Mixtures in Kröhnke Pyridine Synthesis
Question: I am using the Kröhnke synthesis to prepare a substituted 2-phenylpyridine, but the reaction is giving a low yield and a complex mixture of products. What could be going wrong?
Answer: The Kröhnke pyridine synthesis is a multicomponent reaction and its success depends on the careful control of the reaction conditions and the purity of the starting materials.[14][15]
-
Mechanism Overview: The reaction involves the Michael addition of a pyridinium ylide (formed from an α-pyridinium methyl ketone salt) to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization with a source of ammonia.[14][16]
-
Potential Issues and Solutions:
-
Purity of Starting Materials: The α,β-unsaturated carbonyl compound can be prone to polymerization or side reactions if not pure. Ensure all starting materials are of high purity.
-
Reaction Conditions: The reaction is often performed in glacial acetic acid or methanol, but can also be done under solvent-free conditions.[14] The temperature is a critical parameter and should be carefully controlled, typically not exceeding 140 °C.[14]
-
Side Reactions of the 1,5-Dicarbonyl Intermediate: The 1,5-dicarbonyl intermediate formed after the Michael addition is key to the cyclization. If this intermediate undergoes other reactions before cyclization, it will lead to byproducts. Ensuring an adequate source of ammonia (often from ammonium acetate) is available for the cyclization step is important.[16]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki-Miyaura synthesis of 2-phenylpyridine?
A1: The choice of catalyst depends on the halide used on the pyridine ring. For 2-bromo or 2-iodopyridine, standard catalysts like Pd(PPh₃)₄ can be effective.[1] However, for the more challenging but often more economical 2-chloropyridine, a more active catalyst system is generally required. Systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[1]
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I use?
A2: The base is essential for activating the boronic acid to facilitate the transmetalation step.[1][4] It is believed to form a more nucleophilic boronate species.[8] The choice of base can significantly impact the reaction yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For challenging couplings, stronger bases like K₃PO₄ are often preferred.[1]
Q3: What are the best solvents for the Suzuki-Miyaura synthesis of 2-phenylpyridine?
A3: A variety of solvents can be used, and the optimal choice may depend on the specific substrates and catalyst system. Common choices include aprotic polar solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of a small amount of water.[1][4] The water can help to dissolve the inorganic base and facilitate the reaction.
Q4: How can I effectively purify 2-phenylpyridine from the reaction mixture?
A4: Purification typically involves a standard aqueous workup to remove the inorganic salts and water-soluble impurities. The crude product is then purified by flash column chromatography on silica gel.[17][18] A common eluent system is a mixture of pentane and ethyl acetate.[17] For high purity, distillation under reduced pressure can also be employed.[17][19]
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 2-Phenylpyridine
This protocol provides a general method for the synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by degassed water (typically a 4:1 or 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyridine.
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst, catalyst deactivation, slow transmetalation | Use a bulky, electron-rich ligand (e.g., SPhos); ensure inert atmosphere; use a stronger base (e.g., K₃PO₄).[1] |
| Biphenyl Formation | Homocoupling of boronic acid, presence of oxygen | Rigorously degas solvents and use an inert atmosphere; consider a Pd(0) catalyst source.[6][9] |
| Benzene Formation | Protodeboronation of boronic acid | Use anhydrous conditions; use a more stable boronic ester (e.g., pinacol ester).[5][10] |
| Stille Coupling Byproducts | Homocoupling of organostannane | Maintain an inert atmosphere; consider using CuI as an additive.[11][12] |
| Kröhnke Synthesis Issues | Impure starting materials, suboptimal conditions | Purify starting materials; carefully control reaction temperature.[14] |
Part 4: Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Suzuki-Miyaura cycle and competing side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield in 2-Phenylpyridine Synthesis
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Suzuki Coupling Conditions for 5-Methyl-2-phenylpyridine
Welcome to the technical support guide for the synthesis of 5-Methyl-2-phenylpyridine via the Suzuki-Miyaura cross-coupling reaction. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific transformation. The synthesis of 2-arylpyridines is a cornerstone in the development of pharmaceuticals and functional materials, yet it presents unique challenges, primarily due to the nature of the 2-halopyridine substrate.
The pyridine nitrogen, being Lewis basic, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3][4][5] This guide provides a structured, in-depth approach to overcoming these challenges through logical troubleshooting and systematic optimization of reaction parameters.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halo-5-methylpyridine, forming a Pd(II) complex. This is often the rate-determining step.[7]
-
Transmetalation: The organic group (phenyl) is transferred from the organoboron reagent to the Pd(II) complex. This step requires activation by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low or fails completely. What is the most likely cause?
A1: The primary culprit for low yields with 2-halopyridine substrates is catalyst inhibition . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming an inactive or less active catalyst species and stalling the catalytic cycle.[2][4][10]
-
Causality: This coordination is especially problematic for the initial, electron-rich Pd(0) species. Standard ligands like triphenylphosphine (PPh₃) are often not bulky enough to sterically shield the palladium and prevent this inhibitory binding.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands serve two purposes: their steric bulk physically blocks the pyridine nitrogen from accessing the palladium center, and their electron-donating nature promotes the crucial (and often slow) oxidative addition step.[11][12]
-
Recommended Ligands: SPhos, XPhos, RuPhos, or other dialkylbiaryl phosphines are industry standards for challenging heteroaryl couplings.[1][2][10]
-
Consider Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active L-Pd(0) species more cleanly and efficiently in solution, which can significantly improve results.[1]
-
Q2: I'm observing significant formation of byproducts. How can I identify and minimize them?
A2: Byproduct formation points to specific flaws in the reaction setup or conditions. The three most common byproducts are:
-
Homocoupling of Phenylboronic Acid (Biphenyl): This occurs when two molecules of the boronic acid couple together. It is almost always caused by the presence of oxygen in the reaction mixture.[10]
-
Solution: Ensure rigorous exclusion of air. All solvents (including water) must be thoroughly degassed before use. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.[10][13] The reaction vessel should be assembled under a positive pressure of inert gas.
-
-
Protodeboronation (Formation of Benzene): This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohols). It is often accelerated by strong bases and high temperatures.[1][10]
-
Solution:
-
Use a more stable boron reagent. Boronic pinacol esters (Ar-Bpin) are significantly more robust against hydrolysis than their corresponding boronic acids.[1]
-
Minimize water content where possible or use a weaker base if the reaction still proceeds efficiently.
-
Avoid excessively long reaction times or high temperatures.[14]
-
-
-
Dehalogenation (Formation of 5-Methylpyridine): This is the replacement of the halide on the starting material with a hydrogen atom.
-
Solution: This side reaction can be complex, sometimes involving hydride impurities in solvents or degradation of reaction components. Ensure high-purity, anhydrous solvents (when applicable). Optimizing the catalyst and ligand can often accelerate the desired cross-coupling to outcompete this pathway.[1][4]
-
Q3: How do I select the optimal base and solvent system?
A3: The base and solvent are not passive components; they are critical to the reaction's success.
-
Base Selection: The base's primary role is to activate the boronic acid for transmetalation by forming a more nucleophilic "ate" complex.[8][10] The choice of base can dramatically affect the outcome.
-
Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[10][15]
-
Troubleshooting Logic: If your reaction is sluggish, a stronger base like K₃PO₄ might be required to facilitate transmetalation. However, stronger bases can also promote side reactions like protodeboronation. A screening of bases is often necessary. Weaker bases like carbonates are a good starting point.[1]
-
-
Solvent Selection: The solvent must solubilize all components and be stable at the reaction temperature. Biphasic solvent systems are very common for Suzuki couplings.
-
Common Choices: A mixture of an organic solvent and water is typical. Popular options include 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O.[16] The water helps dissolve the inorganic base and facilitates the formation of the boronate complex.
-
Troubleshooting Logic: If you observe poor solubility of your starting materials, switching the organic solvent can help. For example, if your substrate is poorly soluble in toluene, dioxane may be a better choice.
-
Q4: What is the ideal reaction temperature?
A4: Temperature is a critical parameter that must be optimized. Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[6][10]
-
Causality: Higher temperatures increase the rate of all steps in the catalytic cycle.[17] However, excessively high temperatures (>110-120 °C) can lead to faster decomposition of the catalyst (forming palladium black) or degradation of sensitive substrates, ultimately lowering the yield.[14][18]
-
Optimization Strategy: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction. If the reaction is slow or stalls, the temperature can be incrementally increased to 90, 100, or 110 °C. If byproduct formation increases significantly at higher temperatures, it indicates that decomposition pathways are becoming dominant.[18]
Data Presentation: Condition Screening Guide
The following tables summarize common starting points for optimizing the Suzuki coupling for this compound synthesis, assuming the starting material is 2-bromo-5-methylpyridine.
Table 1: Catalyst & Ligand System Selection
| Palladium Source (mol%) | Ligand (mol%) | Typical Performance with 2-Pyridyl Substrates | Key Considerations |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | High to Excellent | A robust, general system for heteroaryl couplings.[10] |
| Pd(OAc)₂ (2-3%) | XPhos (4-6%) | High to Excellent | XPhos is highly effective for sterically hindered substrates. |
| Buchwald G3 Pre-catalyst (1-3%) | (Integrated) | Excellent | Often provides higher activity and reproducibility.[1] |
| Pd(PPh₃)₄ (2-5%) | (Integrated) | Poor to Moderate | Prone to deactivation by pyridine nitrogen; generally not recommended.[4] |
Table 2: Base & Solvent System Comparison
| Base (Equivalents) | Solvent System | Typical Temperature | Notes |
| K₂CO₃ (2-3 eq.) | Toluene / H₂O (4:1) | 90-110 °C | A common, cost-effective starting point.[10] |
| K₃PO₄ (2-3 eq.) | 1,4-Dioxane / H₂O (4:1) | 80-100 °C | A stronger base, often effective when K₂CO₃ fails.[19] |
| Cs₂CO₃ (2 eq.) | 1,4-Dioxane / H₂O (4:1) | 80-100 °C | A milder, more soluble base that can sometimes reduce side reactions. |
| KF (3 eq.) | THF (anhydrous) | 60-80 °C | Useful for base-sensitive substrates, though may be less effective here.[8] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of 2-Bromo-5-methylpyridine
This protocol is a robust starting point based on modern best practices for challenging heteroaryl couplings.
Reagents:
-
2-Bromo-5-methylpyridine (1.0 eq.)
-
Phenylboronic Acid Pinacol Ester (1.2 - 1.5 eq.)
-
SPhos-G3-Palladacycle (Pre-catalyst, 0.02 eq., 2 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 eq.), finely ground
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 eq.), phenylboronic acid pinacol ester (1.3 eq.), K₂CO₃ (3.0 eq.), and the SPhos-G3-Palladacycle (0.02 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or high-purity nitrogen. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[20]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane and 1 mL water per 1 mmol of halide).
-
Reaction: Immerse the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. Look for the disappearance of the starting halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound product.
Mandatory Visualizations
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. byjus.com [byjus.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 5-Methyl-2-phenylpyridine Production
Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with this process. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
I. Introduction to the Synthesis of this compound
This compound is a key building block in the development of various pharmaceuticals and functional materials. Its synthesis, most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi coupling, presents a unique set of challenges, particularly during the transition from laboratory scale to pilot and commercial production. The inherent electronic properties of the pyridine ring, often referred to as the "2-pyridyl problem," can complicate bond formation at the C2 position.[1][2][3] This guide will provide a structured approach to troubleshooting these issues and offer answers to frequently asked questions, ensuring a smoother and more efficient scale-up process.
II. Troubleshooting Guide: From Benchtop to Reactor
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Reaction Yield
Potential Causes:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical and highly substrate-dependent. A suboptimal catalyst system can lead to poor conversion.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions, especially at the elevated temperatures often required for cross-coupling reactions.
-
Poor Reagent Quality: Impurities in starting materials, such as the boronic acid or organozinc reagent, can interfere with the catalytic cycle.
-
Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can significantly hinder the reaction rate and overall yield.
-
Mass Transfer Limitations at Scale: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.[4]
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Catalyst and Ligand Screening | Systematically screen a panel of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos) to identify the optimal combination for your specific substrates. Bulky, electron-rich phosphine ligands often promote the challenging oxidative addition step with pyridyl electrophiles.[2][5] |
| Use of Pre-catalysts | Employ well-defined palladium pre-catalysts that form the active Pd(0) species in a controlled manner, leading to more reproducible results. |
| Inert Atmosphere | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Reagent Purity Check | Verify the purity of all reagents before use. Boronic acids, for instance, can dehydrate to form boroxines, which may have different reactivity. |
| Optimization of Reaction Parameters (DoE) | Utilize Design of Experiments (DoE) to systematically optimize parameters such as temperature, base concentration, and solvent composition. This provides a more comprehensive understanding of the reaction space than one-factor-at-a-time optimization. |
| Agitation Study at Scale | For large-scale reactions, perform agitation studies to ensure efficient mixing and mass transfer. The use of baffles and appropriate impeller design is crucial.[4] |
Experimental Protocol: Catalyst Screening for Suzuki-Miyaura Coupling
-
Setup: In a glovebox, arrange an array of parallel reaction tubes, each equipped with a magnetic stir bar.
-
Reagents: To each tube, add 2-chloro-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst/Ligand Addition: In separate tubes, add different palladium precursors (e.g., Pd(OAc)₂, 1 mol%) and ligands (2 mol%).
-
Solvent: Add the chosen solvent system (e.g., 1,4-dioxane/water) to each tube.
-
Reaction: Seal the tubes and place them in a heating block at the desired temperature (e.g., 90 °C).
-
Analysis: After a set time (e.g., 12 hours), quench the reactions and analyze the conversion and product formation by LC-MS or GC-MS.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Potential Causes:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid or organozinc reagent.
-
High Catalyst Loading: Excessive amounts of palladium can sometimes favor side reactions.
-
Incorrect Base: Certain bases can accelerate the decomposition of boronic acids, leading to homocoupling.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Thorough Degassing | Degas all solvents and reagents thoroughly before use by sparging with an inert gas or using the freeze-pump-thaw method. |
| Optimize Catalyst Loading | Determine the minimum catalyst loading required for efficient conversion. High turnover catalyst systems are particularly desirable for large-scale production to minimize cost and side reactions.[6] |
| Base Selection | Screen different bases (e.g., carbonates, phosphates, fluorides) to find one that promotes the desired cross-coupling without inducing significant side product formation. For Suzuki couplings, potassium phosphate (K₃PO₄) is often a good choice.[7] |
Issue 3: Difficulties in Product Purification
Potential Causes:
-
Residual Palladium: Homogeneous palladium catalysts can be challenging to remove from the final product, which is a critical issue in pharmaceutical manufacturing.[2]
-
Structurally Similar Impurities: Side products, such as isomers or homocoupled products, can have similar physical properties to the desired product, making separation difficult.
-
Emulsion Formation during Work-up: The use of certain solvents and aqueous solutions can lead to stable emulsions, complicating phase separation.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Palladium Scavengers | After the reaction is complete, treat the mixture with a palladium scavenger (e.g., silica-based thiols, activated carbon) to remove residual metal. |
| Crystallization | Develop a robust crystallization procedure to isolate and purify the final product. This is often the most effective method for removing impurities at scale. |
| Solvent Selection for Extraction | Carefully select extraction solvents to minimize emulsion formation. In some cases, adding brine or adjusting the pH can help break emulsions. |
| Chromatographic Purification (if necessary) | For high-purity requirements, column chromatography may be necessary. Optimize the stationary and mobile phases for efficient separation. |
Issue 4: Safety Concerns During Scale-Up
Potential Causes:
-
Exothermic Reactions: Cross-coupling reactions can be exothermic, and on a large scale, the heat generated can be difficult to control, potentially leading to a runaway reaction.[4]
-
Flammable Solvents: Many solvents used in these reactions (e.g., THF, dioxane) are flammable.
-
Pyrophoric Reagents: Some organometallic reagents can be pyrophoric.
-
Hazardous Byproducts: The reaction may produce hazardous byproducts.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Reaction Calorimetry | Perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to understand the thermal profile of the reaction and identify potential thermal hazards. |
| Controlled Addition of Reagents | On a large scale, add reagents in a controlled manner to manage the rate of heat generation. |
| Adequate Cooling Capacity | Ensure the reactor is equipped with a cooling system that can handle the maximum heat output of the reaction. |
| Process Safety Management (PSM) | Implement a comprehensive PSM program that includes hazard identification, risk assessment, and the implementation of appropriate safety controls. |
| Proper Personal Protective Equipment (PPE) | Ensure all personnel are equipped with and trained on the use of appropriate PPE.[8][9] |
III. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a Negishi coupling over a Suzuki coupling for the synthesis of this compound?
A1: The Negishi coupling, which utilizes organozinc reagents, can sometimes offer advantages in terms of reactivity, especially for challenging substrates.[10][11] Organozinc reagents are often more reactive than their boronic acid counterparts, which can lead to higher yields and faster reaction times. However, organozinc reagents are also typically more sensitive to air and moisture, requiring stricter anhydrous and inert conditions.[12]
Q2: How can I minimize the amount of expensive palladium catalyst needed for a large-scale reaction?
A2: Minimizing catalyst loading is a key goal in process development. This can be achieved through:
-
Ligand Optimization: Using highly efficient ligands can significantly increase the turnover number (TON) and turnover frequency (TOF) of the catalyst.
-
Reaction Condition Optimization: Fine-tuning the temperature, solvent, and base can improve catalyst performance.
-
Use of Heterogeneous Catalysts: While less common for this specific transformation due to potential leaching, supported palladium catalysts can in some cases be recycled, reducing overall metal consumption.[6]
Q3: Are there any "greener" alternatives to the traditional solvents used in these cross-coupling reactions?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Some alternatives to consider include:
-
Water as a Solvent: For some Suzuki couplings, using water as a co-solvent can be effective.[7]
-
Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining popularity as replacements for traditional ethereal solvents.
-
Solvent-free Conditions: In some cases, reactions can be run under neat conditions, completely eliminating the need for a solvent.
Q4: What is the "2-pyridyl problem" and how does it specifically affect the synthesis of this compound?
A4: The "2-pyridyl problem" refers to the challenges encountered when using 2-pyridyl nucleophiles in cross-coupling reactions.[1] The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation. For the synthesis of this compound, if one were to couple a 2-pyridyl organometallic reagent with a phenyl halide, this problem would be a major concern. However, the more common approach of coupling a 2-halopyridine (an electrophile) with a phenyl organometallic reagent (a nucleophile) circumvents this issue to a large extent, as 2-halopyridines are generally good electrophilic partners.[1]
IV. Visualizing the Process: Workflows and Logic
Troubleshooting Logic for Low Yield
The following diagram outlines a decision-making process for troubleshooting low reaction yields.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
General Workflow for Scale-Up
This diagram illustrates a typical workflow for scaling up the production of this compound.
Caption: A simplified workflow for the scale-up of chemical production.
V. References
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. --INVALID-LINK--
-
T. J. Donohoe, B. S. Pilgrim, G. L. E. G. R. Jones, and L. P. K. L. K. Basford, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," Angewandte Chemie International Edition, vol. 55, no. 34, pp. 9758–9769, 2016. --INVALID-LINK--
-
V. Farina, "High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview," Advanced Synthesis & Catalysis, vol. 346, no. 13-15, pp. 1553–1582, 2004. --INVALID-LINK--
-
C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, and V. Snieckus, "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize," Angewandte Chemie International Edition, vol. 51, no. 21, pp. 5062–5085, 2012. --INVALID-LINK--
-
PubChem, "this compound," National Center for Biotechnology Information. --INVALID-LINK--
-
Organic Syntheses, "Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine," Organic Syntheses, vol. 78, p. 51, 2002. --INVALID-LINK--
-
Wikipedia, "Negishi coupling." --INVALID-LINK--
-
Fisher Scientific, "Safety Data Sheet: 5-Ethyl-2-methylpyridine." --INVALID-LINK--
-
Loba Chemie, "Safety Data Sheet: 2-AMINO-5-METHYLPYRIDINE For Synthesis." --INVALID-LINK--
-
BenchChem, "Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling." --INVALID-LINK--
-
R. A. Sesi, "Challenges of scaling up chemical processes (based on real life experiences)," American Institute of Chemical Engineers, 2016. --INVALID-LINK--
-
A. A. Khan, et al., "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," Molecules, vol. 22, no. 2, p. 190, 2017. --INVALID-LINK--
-
Reddit, "What are issues/things to consider when scaling up reactions from the lab to a factory?" --INVALID-LINK--
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling [organic-chemistry.org]
Technical Support Center: Stability and Troubleshooting of 5-Methyl-2-phenylpyridine in OLED Devices
This guide serves as a dedicated technical resource for researchers and scientists utilizing 5-Methyl-2-phenylpyridine in the development of Organic Light-Emitting Diode (OLED) technology. As a substituted phenylpyridine, this molecule holds potential as a ligand in phosphorescent emitters or as a structural component in host and transport layer materials. However, like many organic semiconductors, its operational stability is a critical parameter that dictates the final device performance and longevity. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently encountered challenges, grounded in established principles of materials science and device physics.
Section 1: Foundational Knowledge - Material Integrity and Properties
Understanding the intrinsic properties and the critical importance of purity for this compound is the first step in troubleshooting device instability. Impurities can introduce charge traps, quenching sites, and pathways for accelerated chemical degradation.[1]
FAQ: What are the key properties of this compound?
This compound (CAS: 27012-22-2) is an aromatic heterocyclic compound. Its fundamental properties are crucial for predicting its behavior in an OLED device stack. The pyridine ring acts as an electron-accepting moiety, while the phenyl group is an electron-donating component, establishing a basic electronic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | [2] |
| Molecular Weight | 169.22 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity (Typical) | ≥97% | [1][3] |
| InChIKey | ZYLPQYYLLRBVOK-UHFFFAOYSA-N | [2] |
FAQ: Why is ≥97% purity a critical requirement for this material in OLED applications?
In OLEDs, even trace amounts of impurities can have a disproportionately large negative impact on device performance.[1] The reasons are multifaceted:
-
Creation of Quenching Sites: Impurities can have lower energy levels than the host or emitter molecules, acting as non-radiative centers that quench excitons before they can emit light, thereby reducing the device's quantum efficiency.[4]
-
Charge Trapping: Impurities can trap electrons or holes, leading to an imbalance in charge injection and transport. This imbalance increases the operating voltage and can cause localized charge accumulation, which accelerates the degradation of nearby organic molecules.[5][6]
-
Unintended Side Reactions: During device operation, reactive impurities can initiate electrochemical side reactions, creating new chemical species that are detrimental to device performance and lifetime.[7]
-
Morphological Instability: Impurities can disrupt the uniform packing of organic molecules during thin-film deposition, leading to poor film quality, crystallization, and the formation of shorts or leakage pathways.[8]
Therefore, sourcing this compound with the highest possible purity and performing rigorous purification before use is a non-negotiable step for achieving reliable and stable OLEDs.[1]
Section 2: Troubleshooting Guide - Device Instability and Degradation
Device failure or rapid degradation is rarely due to a single cause. It is typically a complex interplay of intrinsic material stability, device architecture, and extrinsic factors.[5][7] This section addresses common failure modes in a question-and-answer format.
Q1: My device exhibits a rapid decrease in luminance (short lifetime) and an increase in operating voltage. What are the likely degradation mechanisms related to this compound?
This is a classic symptom of operational degradation. The underlying causes can be categorized as intrinsic or extrinsic.
-
Intrinsic Chemical Degradation: This refers to the breakdown of the this compound molecule itself under electrical stress. Phenylpyridine derivatives can be susceptible to bond dissociation, particularly at the C-N linkage, when subjected to high-energy excitons or polarons.[5][9] This process creates non-emissive species that act as recombination centers, effectively killing excitons and reducing luminance.[8] The accumulation of these degraded products impedes charge transport, leading to the observed rise in voltage.[7]
-
Electrochemical Instability: During operation, molecules are repeatedly cycled through radical cation and anion states. If the this compound radical ions are unstable, they can undergo irreversible chemical reactions, leading to molecular fragmentation.[5][10]
-
Exciton-Polaron Annihilation: High concentrations of excitons and charge carriers (polarons) can lead to annihilation processes that release significant energy. This energy can be high enough to break chemical bonds in the host or emitter molecules, including this compound.[4][11]
Caption: Potential intrinsic degradation pathway in an OLED device.
Q2: How can I distinguish between intrinsic material instability and degradation caused by other layers in the device?
This is a critical diagnostic question. A systematic approach is required:
-
Reference Devices: Fabricate a reference device using a well-known, stable material in place of the this compound-based component, keeping all other layers and fabrication parameters identical. A significantly longer lifetime in the reference device strongly implicates the new material.
-
Photoluminescence (PL) Degradation Studies: Subject a thin film of the pure material (or doped in a stable host) to prolonged UV irradiation or intense laser exposure.[12] Monitor the PL intensity over time. A rapid decay in PL suggests intrinsic photochemical instability, which often correlates with poor operational stability in a full device.[13]
-
Varying Adjacent Layers: Systematically replace the hole transport layer (HTL) and electron transport layer (ETL) with materials having different energy levels or chemical stability. Instability at the interfaces often leads to degradation.[8] For example, if the lifetime improves dramatically when using a more robust ETL, it suggests that electron-induced damage at the EML/ETL interface was a primary failure mode.
Q3: What strategies can be employed to enhance the stability of devices using this compound?
Improving stability requires a two-pronged approach: enhancing the material's intrinsic robustness and optimizing the device architecture.
-
Molecular Design (Intrinsic Stability):
-
Deuteration: Replacing hydrogen atoms with deuterium at specific, vulnerable positions on the molecule can strengthen C-H bonds. This increases the energy required for bond cleavage, thereby slowing down degradation pathways and enhancing operational stability.[12][13]
-
Steric Hindrance: Introducing bulky side groups (e.g., tert-butyl) can prevent close intermolecular packing (π-π stacking). This reduces self-quenching and can improve morphological stability of the thin film.[14]
-
-
Device Engineering (Extrinsic Stability):
-
Host Material Selection: If this compound is used as a dopant, embedding it in a host material with high thermal stability and a high triplet energy can help confine excitons and protect the dopant from excessive energetic stress.[9][15]
-
Charge Balance: Ensure balanced injection of holes and electrons. An imbalance leads to an accumulation of one charge type in the emissive layer, increasing the probability of polaron-induced degradation.[7] This can be tuned by adjusting the thicknesses and charge-transport properties of the HTL and ETL.
-
Encapsulation: All OLEDs are sensitive to oxygen and moisture.[5] High-quality thin-film encapsulation is essential to prevent extrinsic degradation, which can otherwise mask any improvements made to intrinsic stability.[16]
-
Section 3: Key Experimental Protocols
Adherence to standardized, validated protocols is essential for reproducible results.
Protocol 1: Purification of this compound via Gradient Sublimation
Causality: Thermal gradient sublimation is the gold standard for purifying small organic molecules for OLEDs. It separates materials based on their sublimation temperature under high vacuum, effectively removing less volatile impurities and decomposition products.
-
Preparation: Load 1-2 grams of as-received this compound into a multi-zone sublimation tube. Ensure the system can reach a vacuum level of <10⁻⁶ Torr.
-
System Evacuation: Evacuate the system slowly to prevent the material from being pulled into the vacuum pump.
-
Temperature Gradient: Establish a stable temperature gradient along the tube. For many phenylpyridine derivatives, a source temperature of 80-150°C is a good starting point. The collection zones should be progressively cooler.
-
Sublimation: Hold the source temperature until all the material has sublimed. The pure compound will deposit in a specific temperature zone as a crystalline solid, while impurities will deposit in hotter or colder zones.
-
Collection: After cooling the system to room temperature, carefully vent with inert gas (e.g., Nitrogen or Argon) and collect the material from the zone with the highest purity.
-
Validation: Crucially, validate the purity of the sublimed fraction using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and thermal analysis (TGA/DSC) to confirm the removal of impurities.[17]
Protocol 2: Accelerated Operational Lifetime Testing
Causality: This protocol simulates long-term device operation under a constant electrical stress to rapidly assess stability and predict device lifetime (e.g., LT50, the time for luminance to drop to 50% of its initial value).
Caption: Workflow for accelerated OLED lifetime testing.
-
Device Preparation: Fabricate and encapsulate the OLED device in an inert environment (glovebox) to prevent atmospheric contamination.
-
Initial Characterization: Measure the initial current-voltage-luminance (J-V-L) characteristics to establish a baseline performance.
-
Constant Current Stress: Drive the device with a constant DC current density that corresponds to a high initial luminance (e.g., 1000 cd/m²). A higher initial luminance accelerates the degradation process.[4]
-
Data Logging: Continuously monitor and log the device's luminance and operating voltage over time using a calibrated photometer and source-measure unit.
-
Lifetime Determination: The test continues until the luminance drops to a predetermined percentage of its initial value (e.g., 95%, 90%, or 50%). The time taken to reach this point is defined as LT95, LT90, or LT50, respectively.
-
Analysis: Plot the normalized luminance (L/L₀) versus time. This degradation curve is characteristic of the device's stability.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 27012-22-2 [sigmaaldrich.com]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Common impurities in 5-Methyl-2-phenylpyridine and their removal
Welcome to the technical support center for 5-Methyl-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities and their removal during and after synthesis. Achieving high purity, often above 97%, is critical for the successful application of this compound as a building block in complex organic syntheses, particularly for pharmaceutical intermediates and OLED materials.[1][2] Impurities can lead to unwanted side reactions, lower yields, and compromise the integrity of the final product.[1]
This resource provides a series of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed protocols to help you purify your material effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. For a typical Suzuki-Miyaura coupling reaction (e.g., between a 2-halopyridine derivative and a phenylboronic acid), common impurities include:
-
Unreacted Starting Materials: Such as 2-chloro-5-methylpyridine or phenylboronic acid.
-
Homocoupling Byproducts: Biphenyl (from phenylboronic acid) and 5,5'-dimethyl-2,2'-bipyridine (from the pyridine halide).
-
Catalyst Residues: Trace amounts of palladium and ligands.
-
Solvent Residues: Toluene, dioxane, or other solvents used in the reaction and workup.
Q2: My purified this compound has a slight yellow or orange tint. Is this a sign of impurity?
A2: While pure this compound is typically a white to off-white crystalline solid, a slight coloration (white to orange to green) can sometimes be observed.[3] This may indicate the presence of minor, highly conjugated impurities or trace oxidation products. While it may not significantly impact purity as determined by GC or NMR, for high-purity applications like OLEDs, achieving a colorless solid is often desirable and may require further purification, such as a charcoal treatment during recrystallization or column chromatography.
Q3: I am having trouble removing residual pyridine used as a solvent or base. What is the best method?
A3: Pyridine has a relatively high boiling point (115 °C), making its removal by simple evaporation challenging.[4] The most effective methods are:
-
Azeotropic Removal: Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can effectively remove residual pyridine.
-
Acid Wash: During aqueous workup, washing the organic layer (e.g., in ethyl acetate or DCM) with a dilute acid solution (e.g., 1M HCl or 5% citric acid) will protonate the pyridine, transferring it to the aqueous phase as a salt. Caution: this compound is also basic and may be partially extracted into the acidic aqueous layer, so this method should be used judiciously, followed by basification of the aqueous layer and re-extraction to recover any lost product.
-
High-Vacuum Drying: Drying the product at a slightly elevated temperature (e.g., 40-50 °C) under a high vacuum for an extended period can remove the final traces.[4]
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a viable method for purification, especially on a larger scale.[5][6] The compound has a boiling point of approximately 287.7 °C at atmospheric pressure and 166 °C at 16 mmHg.[7][8][9] This technique is particularly effective for separating it from non-volatile impurities like catalyst residues and salts, or from byproducts with significantly different boiling points.[6][10]
Part 2: Troubleshooting and Purification Guides
This section provides detailed protocols for the most common purification challenges encountered with this compound.
Issue 1: Presence of Solid, Non-polar Impurities (e.g., Biphenyl Homocoupling Product)
If TLC or GC-MS analysis indicates the presence of non-polar impurities like biphenyl, recrystallization is often the most efficient purification method.
The principle of recrystallization relies on the difference in solubility between the desired compound and the impurity in a selected solvent system at varying temperatures.
Caption: Workflow for the purification of this compound via recrystallization.
-
Solvent Selection:
-
Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but sparingly when cold.
-
A common and effective solvent system is a mixture, such as ethanol/water or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
If using a co-solvent like water, add it dropwise to the hot solution until a slight turbidity persists. Re-heat to get a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals using a Büchner funnel under vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethanol or Isopropanol | Good solubility at high temperatures, lower solubility at low temperatures. |
| Anti-Solvent | Deionized Water | Induces crystallization by reducing the overall solubility of the organic compound. |
| Cooling Rate | Slow (ambient air) | Promotes the formation of a pure crystal lattice, excluding impurities. |
| Final Purity | Typically >98% (by GC) | Effective at removing impurities with different solubility profiles. |
Issue 2: Presence of Polar Impurities or Closely Related Isomers
When impurities have similar polarities and solubility profiles to the product, or if the product is an oil, column chromatography is the preferred method of purification.[5][11]
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[5][12][13]
Caption: General workflow for purification using flash column chromatography.
-
TLC Analysis:
-
First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).
-
Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 for good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.[13]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry Loading: For less soluble compounds, dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[14]
-
-
Elution and Collection:
-
Begin eluting with the determined mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for difficult separations.[14]
-
Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) | Offers good separation for many N-heterocycles.[11] |
| TLC Visualization | UV lamp (254 nm) | The aromatic rings will absorb UV light, appearing as dark spots. |
| Special Note | For basic compounds like pyridines that may streak on silica, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can improve peak shape.[14] |
References
- 1. nbinno.com [nbinno.com]
- 2. watson-int.com [watson-int.com]
- 3. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 5-METHYL-2-PHENYL-PYRIDINE CAS#: 27012-22-2 [m.chemicalbook.com]
- 9. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. Purification [chem.rochester.edu]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Phenylpyridines
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of substituted phenylpyridines. These scaffolds are crucial in medicinal chemistry and materials science, yet their synthesis can present significant challenges. This document provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the workhorses for constructing the C-C bond between phenyl and pyridine rings.[1] However, their complexity can lead to a variety of issues. This section addresses the most common failure points.
Q1: My Suzuki-Miyaura reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I systematically troubleshoot this?
Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can stem from several factors. A systematic, step-by-step diagnosis is the most effective approach.[2]
Core Causality Analysis: The success of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, depends on the harmonious interplay of the catalyst, ligand, base, solvent, and the quality of your starting materials.[3] A failure in any of these components can stall the entire process.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low yield.[4]
Detailed Breakdown of Failure Points:
-
Inactive Catalyst: The palladium catalyst is the engine of the reaction. Its inactivity is a primary suspect.[2]
-
Cause: Palladium(0) species are susceptible to oxidation if exposed to air. Older catalyst sources may have degraded.
-
Solution: Always use a high-quality palladium source. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing your solvents and reaction vessel.[2] Consider using air-stable palladium pre-catalysts, which are designed for easier handling.[1]
-
-
Inappropriate Ligand: The phosphine ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[5][6] Its electronic and steric properties dictate the catalyst's activity.[7]
-
Cause: A ligand that is not electron-rich or bulky enough may fail to promote the oxidative addition step, especially with electron-rich or sterically hindered aryl halides.[1] Pyridine substrates can be particularly challenging.
-
Solution: For difficult couplings involving substituted pyridines, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Experiment with more advanced, bulky, and electron-rich phosphine ligands.[6] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines are often excellent choices that can dramatically improve yields.[7][8]
-
-
Suboptimal Base or Solvent: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][10]
-
Cause: The chosen base may not be strong enough, or it may have poor solubility in the reaction solvent. The solvent itself dictates the solubility of all components and the accessible temperature range.
-
Solution: Screen different bases. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, particularly for less reactive substrates.[2][4] Ensure the base is anhydrous and finely powdered for maximum surface area. Common solvents include toluene, dioxane, or DMF, often with a small amount of water to aid in dissolving the base.[4][8]
-
-
Poor Reagent Quality: The purity and stability of your starting materials are paramount.
-
Cause: Boronic acids are susceptible to decomposition, particularly protodeboronation (see Q3).[11] The halopyridine may contain impurities that inhibit the catalyst. Solvents may not be sufficiently anhydrous or degassed.
-
Solution: Use fresh, high-purity boronic acid. If in doubt, check its integrity by NMR. Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.[2]
-
Q2: My reaction produces a significant amount of biphenyl, a result of my phenylboronic acid homocoupling. How can I suppress this side reaction?
Homocoupling is a common side reaction where the boronic acid couples with itself. This consumes your reagent and complicates purification.[2]
Core Causality Analysis: Homocoupling is often favored under conditions that either promote the oxidative homocoupling of the boronic acid or when the desired cross-coupling pathway is slow.
Solutions:
-
Minimize Oxygen: The most critical factor is the rigorous exclusion of oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.[2]
-
Protocol: Degas your solvent thoroughly using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Optimize Catalyst System: A more active catalyst system can accelerate the desired cross-coupling, outcompeting the slower homocoupling pathway.[2]
-
Protocol: As discussed in Q1, switching to a more electron-rich and bulky ligand can increase the rate of the catalytic cycle.[7]
-
-
Temperature Control: While higher temperatures often increase reaction rates, they can sometimes disproportionately accelerate the homocoupling side reaction.
-
Protocol: If homocoupling is severe, try running the reaction at a lower temperature (e.g., 80°C instead of 110°C) for a longer period. This can sometimes tip the kinetic balance in favor of the desired product.
-
Q3: My boronic acid appears to be degrading, leading to arene formation instead of the coupled product. What is happening?
This is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[11] This is a well-known decomposition pathway for boronic acids, especially under Suzuki reaction conditions.[12]
Core Causality Analysis: Protodeboronation can be uncatalyzed (reaction with water) or catalyzed by acid or base.[11][12] The base-catalyzed pathway is particularly relevant to Suzuki coupling conditions.[12] Certain substrates, like 2-pyridylboronic acids, are notoriously unstable and prone to rapid decomposition.[10][12]
Solutions:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[12] They can be used as direct replacements in the Suzuki coupling.
-
Protocol: If you suspect protodeboronation, switch from the arylboronic acid to the corresponding arylboronic acid pinacol ester. Note that reaction conditions may need slight re-optimization.
-
-
Control Reaction Time and Temperature: Prolonged exposure to basic, aqueous conditions at high temperatures will exacerbate protodeboronation.
-
Protocol: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessive temperatures.
-
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote hydrolysis and subsequent protodeboronation.
Q4: How do I select the optimal palladium catalyst and phosphine ligand for my specific phenylpyridine synthesis?
Ligand and catalyst selection is not one-size-fits-all; it is highly dependent on the electronic and steric nature of your specific substrates.[7][14] The goal is to choose a combination that promotes the rate-limiting step of the catalytic cycle, which for many challenging substrates is the oxidative addition.[6]
Guiding Principles:
-
Electron-Rich & Bulky Ligands: Generally, for coupling electron-deficient pyridyl halides with electron-rich phenylboronic acids (or vice-versa), bulky and electron-donating phosphine ligands are required.[1] These properties enhance the electron density on the palladium center, which facilitates the oxidative addition into the C-X bond.
-
Bite Angle: For bidentate ligands, a large "bite angle" (the P-Pd-P angle) is often beneficial as it promotes the reductive elimination step. Ligands like Xantphos are known for their large bite angles.[6]
Comparative Table of Common Ligands for Phenylpyridine Synthesis:
| Ligand | Type | Key Characteristics | Typical Application/Notes |
| PPh₃ (Triphenylphosphine) | Monodentate | Standard, air-stable, inexpensive. | Effective for simple, unhindered substrates. Often a good starting point but may fail for challenging couplings.[6] |
| PCy₃ (Tricyclohexylphosphine) | Monodentate | Very bulky and electron-donating. | Excellent for promoting oxidative addition of less reactive aryl chlorides.[1] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Monodentate | Extremely bulky and electron-donating. | Highly active, but also air-sensitive. Very effective for difficult couplings at low temperatures.[15] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate | Robust, large bite angle. | A versatile and reliable ligand for a wide range of Suzuki couplings.[4][8] |
| XPhos | Biaryl Phosphine | Very bulky and electron-rich. | Part of the Buchwald ligand family. Excellent for highly challenging couplings, including those with hindered substrates.[2] |
| SPhos | Biaryl Phosphine | Similar to XPhos, very active. | Another highly effective Buchwald ligand for creating sterically demanding C-C bonds.[8] |
Section 2: Troubleshooting Direct C-H Arylation
Direct C-H arylation is an increasingly popular, atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization of one of the coupling partners.[16] However, controlling selectivity and achieving reactivity can be challenging.
Q5: I am attempting a direct C-H arylation to synthesize a 2-phenylpyridine, but I'm getting poor regioselectivity or a mixture of mono- and di-arylated products. How can I improve this?
Controlling regioselectivity is the central challenge in C-H activation.[16] The reaction typically proceeds via a directing group that positions the catalyst at a specific C-H bond.[17]
Core Causality Analysis: For 2-phenylpyridine synthesis via C-H activation of pyridine, the reaction often involves an activating/directing group on the pyridine nitrogen.[18] The inherent electronic properties of the pyridine ring and the steric environment around the C-H bonds also play a crucial role. Without strong directing effects, mixtures are common.
Strategies for Controlling Selectivity:
-
Use of Directing Groups: The most powerful strategy is to employ a removable directing group on the pyridine nitrogen. This forces the catalyst to activate the ortho C-H bonds.
-
Example: Using an N-phenacylpyridinium salt can effectively direct ortho-arylation. The directing group is often cleaved under the reaction conditions or in a subsequent step.[18]
-
-
Catalyst and Ligand Control: The steric bulk of the catalyst-ligand complex can influence which C-H bond is accessed.
-
Protocol: A bulkier ligand may selectively favor arylation at the less sterically hindered C-H bond. A systematic screen of ligands is often necessary to find the optimal balance for a given substrate.[19]
-
-
Stoichiometry Control: To avoid di-arylation, carefully control the stoichiometry of the arylating agent.
-
Protocol: Begin by using a slight excess (e.g., 1.1 - 1.2 equivalents) of the arylating agent. If di-arylation persists, reduce the equivalents to 1.0 or even slightly less, accepting a lower conversion of the starting material to maximize mono-arylation.
-
Workflow for Optimizing C-H Arylation:
Caption: Workflow for optimizing C-H arylation selectivity.
Section 3: General Protocols and FAQs
Q6: What are the key steps for setting up a reliable Suzuki-Miyaura reaction for phenylpyridine synthesis?
Reproducibility is key in synthesis. Following a rigorous, standardized protocol for reaction setup will minimize variability.
Detailed Experimental Protocol: Synthesis of 2-(p-tolyl)-3-chloropyridine
This protocol provides a general method for the Suzuki-Miyaura coupling of a halopyridine with a phenylboronic acid.[14][20]
-
Materials:
-
2,3-Dichloropyridine (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
-
-
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloropyridine, 4-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
-
Q7: I am struggling with the final purification of my substituted phenylpyridine. What are some common impurities and how can I remove them?
Purification can be as challenging as the reaction itself. Common impurities often co-elute with the desired product.
Common Impurities & Removal Strategies:
-
Residual Phosphine Ligand/Oxide: Bulky phosphine ligands and their corresponding oxides can be greasy and difficult to separate.
-
Solution: Try flushing the crude product through a short plug of silica with a less polar eluent first to remove some of the nonpolar ligand. In some cases, precipitation/crystallization can be very effective at leaving these impurities in the mother liquor.
-
-
Homocoupled Biphenyl: This is often less polar than the desired nitrogen-containing product.
-
Solution: Careful column chromatography is usually effective. A gradient elution, starting with a nonpolar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the biphenyl byproduct.
-
-
Deboronated Starting Material: The arene byproduct from protodeboronation is very nonpolar.
-
Solution: This is typically easy to remove via column chromatography.
-
-
Residual Palladium: Traces of palladium can give the product a dark color.
-
Solution: Stirring the crude product in a solvent with activated carbon can help adsorb residual palladium. Alternatively, specific commercial scavengers can be used to remove trace metals.
-
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chimia.ch [chimia.ch]
- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Importance of 97% purity for 5-Methyl-2-phenylpyridine in research
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Methyl-2-phenylpyridine (CAS: 27012-22-2). This guide is designed to provide in-depth, field-proven insights into the critical nature of reagent purity and to offer practical solutions for troubleshooting common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - The Criticality of 97% Purity
This section addresses fundamental questions regarding the importance of using this compound at a minimum purity of 97% for research and development applications.
Q1: Why is a 97% purity specification so important for this compound? Isn't higher purity always better?
A1: While higher purity is often desirable, the 97% threshold represents a critical baseline for ensuring experimental reliability and reproducibility.[1] For a versatile intermediate like this compound, which is used as a building block in complex syntheses, the remaining 3% can contain impurities that significantly impact outcomes.[2] These impurities may include structural isomers, unreacted starting materials, or byproducts from the synthesis process.[3]
The key reasons for the 97% purity standard are:
-
Predictable Stoichiometry: Accurate molar calculations are fundamental to any chemical reaction. Using a reagent with 97% purity means you can be confident that 97% of the mass is your desired compound, allowing for precise control over reactant ratios.
-
Minimizing Side Reactions: Impurities can react with your starting materials, reagents, or catalysts, leading to the formation of unexpected byproducts.[4][5] This not only reduces the yield of your target molecule but also complicates the purification process.
-
Preventing Catalyst Inactivation: In catalytic processes, such as C-H activation or cross-coupling reactions where phenylpyridines are often used as ligands or substrates, impurities can act as poisons, deactivating the catalyst and halting the reaction.[6]
-
Ensuring Biological Activity Consistency: In drug discovery, even minor structural differences in impurities can lead to drastically different pharmacological or toxicological profiles.[7] Using a well-characterized starting material of at least 97% purity is a crucial first step in developing safe and effective therapeutics.
Q2: What are the most common types of impurities found in this compound, and how do they affect my experiments?
A2: The impurities in this compound are typically related to its synthesis method, which often involves the cyclization of carbonyl compounds and ammonia.[3] The most common impurities and their potential effects are summarized below.
| Impurity Type | Common Examples | Potential Experimental Impact |
| Structural Isomers | 3-Methyl-2-phenylpyridine, 4-Methyl-2-phenylpyridine, 2-Methyl-5-phenylpyridine | May exhibit different reactivity, leading to incorrect product formation. Can interfere with crystallisation of the final product. In drug development, isomers can have different biological activities or toxicities. |
| Unreacted Starting Materials | Acetophenone, Propionaldehyde, Formaldehyde, Ammonia | Can lead to the formation of undesired byproducts throughout the synthetic route. May interfere with analytical techniques, causing misinterpretation of results. |
| Reaction Byproducts | Other substituted pyridines (picolines, lutidines), oligomers | Can reduce reaction yield by consuming reagents.[3] Complicates downstream purification, potentially requiring additional chromatographic steps. |
| Residual Solvents | Toluene, Ether, Methanol | May affect the solubility of reactants. Some solvents can interfere with or participate in the reaction. Can be toxic to cell cultures in biological assays. |
Q3: My reaction yield is consistently low when using this compound. How do I troubleshoot if the reagent purity is the cause?
A3: Low reaction yield is a common problem where reagent purity is a primary suspect. Here is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yields.
If you suspect purity is the issue, the first step is always to obtain analytical data.[8] Do not assume the purity stated on an old bottle is still accurate, as degradation can occur over time. Comparing the results of a reaction using the suspect batch with a new, certified high-purity batch is the most definitive way to isolate the problem.
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section provides answers to specific problems researchers may encounter.
Q4: I'm performing a metal-catalyzed cross-coupling reaction and my reaction is stalling. Could impurities in the this compound be the problem?
A4: Absolutely. This is a classic scenario. In many cross-coupling reactions (e.g., Suzuki, Heck, C-H activation), the catalytic cycle involves sensitive organometallic intermediates. Impurities can disrupt this cycle in several ways:
-
Ligand Scavenging: Impurities with coordinating atoms (like other nitrogen-containing heterocycles) can bind to the metal center, displacing the active ligand and shutting down catalysis.
-
Redox Interference: Unwanted byproducts could oxidize or reduce the active catalytic species, pushing it out of the catalytic cycle.
-
Proton Sources: Acidic or protic impurities can lead to undesired protonolysis of key organometallic intermediates, quenching the reaction.
Troubleshooting Steps:
-
Analyze the Reagent: Use ¹H NMR to check for obvious impurities. The presence of unexpected aromatic or aliphatic signals is a red flag.
-
Purify the Reagent: If impurities are detected, consider purifying a small amount of the this compound by column chromatography or recrystallization and re-running the reaction.
-
Use a Catalyst Scavenger: In some cases, adding a small amount of a scavenger designed to remove specific impurities can help, but this is a less ideal solution than using a pure starting material.
Q5: My final compound shows unexpected peaks in the mass spectrometry analysis. How can I determine if they originate from my this compound starting material?
A5: Tracing the origin of unexpected masses requires systematic analysis.
Caption: Workflow for tracing unexpected MS peaks.
Detailed Steps:
-
Calculate the Mass Difference: Determine the mass difference (Δm) between your expected product and the unexpected peak.
-
Hypothesize the Impurity: Consider if this Δm corresponds to the addition or substitution of a plausible impurity from the this compound synthesis. For example, if an isomer was present, the final product would have the same mass but likely a different retention time. If a byproduct from the starting material was carried through, the mass would be different.
-
Direct Analysis of Starting Material: The most direct method is to analyze a sample of the this compound you used by high-resolution mass spectrometry (LC-MS is ideal). This can definitively identify any impurities present.[9]
-
Review the Synthesis: Re-examine the synthetic route of this compound.[3] This can provide clues about potential byproducts that could be carried through your reaction sequence.
Part 3: Experimental Protocols
Adherence to rigorous analytical protocols is essential for validating reagent purity.
Protocol 1: Purity Assessment of this compound using Quantitative ¹H-NMR (qNMR)
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.[10][11]
Materials:
-
This compound sample (approx. 10-20 mg)
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)
-
Analytical Balance (readable to at least 0.01 mg)
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the certified internal standard into a clean vial. Record the exact mass.
-
Sample Preparation: To the same vial, add accurately weighed 15-20 mg of the this compound sample. Record the exact mass.
-
Dissolution: Add approximately 0.75 mL of the deuterated solvent to the vial. Ensure both the sample and the standard are fully dissolved.
-
NMR Acquisition:
-
Transfer the solution to a clean NMR tube.
-
Acquire a ¹H NMR spectrum. Crucially , ensure the relaxation delay (d1) is long enough for full relaxation of all relevant protons (typically 5 times the longest T₁ value; a d1 of 30 seconds is often a safe starting point).
-
Ensure a high signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.
-
-
Calculation: The purity of the sample (P_smp) can be calculated using the following formula:
Purity (%) = (I_smp / I_std) * (N_std / N_smp) * (M_smp / M_std) * (m_std / m_smp) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
smp = Sample (this compound)
-
std = Internal Standard
-
Self-Validation: The accuracy of this method relies on the certified purity of the internal standard and the precision of the mass measurements. The result is an absolute purity value, which is more robust than chromatographic methods that rely on relative peak areas.[10]
References
- 1. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 2. nbinno.com [nbinno.com]
- 3. Selective synthesis of this compound from carbonyl compounds and ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical methods for the quality control of 5-Methyl-2-phenylpyridine
A Comparative Guide to Analytical Methods for the Quality Control of 5-Methyl-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 27012-22-2) is a substituted pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and advanced materials.[1] The purity of this intermediate directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final product. Therefore, robust analytical methods are essential for its quality control, encompassing identity confirmation, purity assessment, and impurity profiling. This guide compares the primary analytical techniques suited for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods.
Chromatographic Purity and Impurity Profiling: GC vs. HPLC
The determination of purity and the detection of trace impurities are cornerstones of quality control. Both Gas Chromatography and High-Performance Liquid Chromatography are powerful separation techniques, but their applicability and performance differ based on the analyte's properties and the analytical objective.
Gas Chromatography (GC): The Preferred Method for Volatile Analytes
Given its volatility, this compound is highly amenable to analysis by Gas Chromatography.[2] GC, particularly when coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for impurity identification, offers high resolution and sensitivity.
Causality of Experimental Choices: A non-polar or mid-polarity capillary column is typically chosen to achieve separation based on boiling point and polarity differences between the main component and potential impurities. The choice of a high-purity carrier gas like helium or hydrogen is critical for achieving optimal separation efficiency and detector sensitivity.
Experimental Protocol: GC-FID for Purity Assay
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: Split mode (e.g., 50:1), temperature 250 °C.
-
Detector: FID, temperature 300 °C.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Analysis: Inject 1 µL of the prepared sample. Purity is typically determined by area percent calculation, assuming all components have a similar response factor with an FID.
Workflow for GC-based Quality Control
Caption: Workflow for GC-based quality control of this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is a powerful alternative, particularly for the analysis of less volatile impurities or when derivatization is required for UV detection.[2][3] For a UV-active compound like this compound, reversed-phase HPLC with UV detection is a common approach.
Causality of Experimental Choices: A C18 column is a versatile choice for reversed-phase chromatography, separating compounds based on their hydrophobicity. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any impurities. The addition of a buffer or an acid like formic acid can improve peak shape for basic compounds like pyridines.
Experimental Protocol: RP-HPLC for Purity and Impurity Determination
-
Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (initial composition) at a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample.
Comparative Analysis of GC and HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | High, especially with sensitive detectors like FID and MS. | Good, dependent on the detector and the analyte's chromophore. |
| Resolution | Excellent, with long capillary columns providing high theoretical plates. | Very good, with a wide variety of column chemistries available. |
| Impurity ID | Readily coupled with Mass Spectrometry (GC-MS) for structural elucidation of impurities. | Can be coupled with MS (LC-MS), but ionization can be more complex. |
| Speed | Generally faster run times for volatile compounds. | Run times can be longer, especially with gradient elution. |
Logical Relationship of Analytical Techniques for Quality Control
Caption: Logical flow of analytical techniques for comprehensive quality control.
Spectroscopic Methods for Identity and Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹H and ¹³C NMR are fundamental for confirming the identity of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling patterns are unique fingerprints of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine and phenyl rings.
Mass Spectrometry (MS)
When coupled with GC, MS is a powerful tool for both identification and impurity analysis. Electron Ionization (EI) is a common technique used in GC-MS.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (169.23 g/mol ).[4]
-
Fragmentation Pattern: The fragmentation pattern provides structural information. Expected fragments would arise from the loss of a methyl group or cleavage of the bond between the two rings.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of the molecule. This compound is expected to have strong UV absorbance due to the conjugated π-system of the phenylpyridine moiety. A solution in a suitable solvent like ethanol or methanol can be analyzed to determine its absorbance maximum (λmax), which can be used for quantification via HPLC-UV.
Method Validation According to ICH Q2(R2) Guidelines
Any analytical method used for quality control in a regulatory environment must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this validation.[5]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria (for a Purity Method) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurity peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | e.g., 80% to 120% of the nominal concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Potential Impurities and Their Control
The quality control of this compound must also consider potential impurities arising from the synthesis process. Common synthetic routes to substituted pyridines can introduce several types of impurities:
-
Starting Materials: Unreacted starting materials.
-
By-products: Products from side reactions.
-
Isomers: Positional isomers of this compound (e.g., 3-Methyl-2-phenylpyridine, 4-Methyl-2-phenylpyridine).
-
Degradation Products: Impurities formed during storage or handling.
Chromatographic methods like GC and HPLC must be developed and validated to demonstrate their ability to separate and quantify these potential impurities.
Conclusion: An Integrated Approach to Quality Control
A comprehensive quality control strategy for this compound relies on an integrated approach that leverages the strengths of multiple analytical techniques. While GC-FID is often the primary choice for purity assessment due to the compound's volatility, HPLC provides a robust alternative. Spectroscopic methods, particularly NMR and MS, are essential for unambiguous identity confirmation and the structural elucidation of unknown impurities. All methods must be rigorously validated according to established guidelines like ICH Q2(R2) to ensure the reliability and accuracy of the data generated. This multi-faceted analytical approach is fundamental to guaranteeing the quality and consistency of this compound for its use in high-value applications.
References
HPLC and GC-MS methods for 5-Methyl-2-phenylpyridine analysis
An Objective Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 5-Methyl-2-phenylpyridine
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of chemical compounds is paramount. This compound (C₁₂H₁₁N, M.W. 169.22 g/mol ) is a substituted pyridine derivative whose precise analysis is critical, particularly when it is present as a pharmaceutical intermediate or a potential impurity.[1] The choice of analytical methodology is a pivotal decision that impacts data quality, throughput, and the overall success of a research or development program.
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will explore the fundamental principles of each technique, provide detailed starting protocols, and offer a comparative analysis to guide methodology selection. The objective is not to declare one method superior but to empower the scientist to choose the most appropriate tool for their specific analytical challenge.
Pillar 1: The Foundational Principles of Separation Science
Understanding the core principles of HPLC and GC-MS is essential for effective method development and troubleshooting.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, ideal for compounds that are non-volatile or thermally sensitive.[2][3] The technique relies on a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique best suited for volatile and thermally stable compounds.[3][4] The sample is first vaporized in a heated inlet and then carried by an inert gas (the mobile phase) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification.[5]
Pillar 2: Methodology Selection and Experimental Design
The decision to use HPLC or GC-MS depends on several factors, including the analyte's properties, the sample matrix, and the analytical objective (e.g., purity testing vs. trace-level impurity identification).
Decision Workflow: Choosing the Right Path
The following workflow provides a logical framework for selecting the appropriate technique for this compound analysis.
Caption: Workflow for selecting between HPLC and GC-MS for this compound analysis.
Part 3: Detailed Experimental Protocols
The following sections provide robust starting methodologies for both HPLC and GC-MS. These protocols are based on the analysis of structurally similar aromatic amines and pyridines and should serve as a foundation for method development and validation according to ICH guidelines.[6][7][8]
Method 1: HPLC-UV Protocol for Quantification
This method is designed for purity assessment and quantification of this compound in bulk material or simple formulations.
Experimental Workflow: HPLC-UV Analysis
Caption: A typical experimental workflow for HPLC analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reverse-phase column suitable for retaining moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic/aqueous ratio can be optimized for ideal retention. Formic acid improves peak shape and provides protons for potential MS coupling. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity needs. |
| UV Detection | 275 nm | Based on the UV absorbance maximum for the pyridine ring system.[9] A photodiode array (PDA) detector can be used to confirm peak purity. |
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Prepare samples by accurately weighing and dissolving the material in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the calibration standards, and then the samples.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time in the standard chromatograms.
-
Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Method 2: GC-MS Protocol for Identification and Trace Analysis
This method is ideal for detecting and identifying this compound and other volatile impurities at low levels. The mass spectrometer provides definitive structural confirmation.
References
- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodsafety.institute [foodsafety.institute]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. wjarr.com [wjarr.com]
- 8. fda.gov [fda.gov]
- 9. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]
A Comparative Guide to 5-Methyl-2-phenylpyridine and its Analogs in Coordination Chemistry
This guide provides an in-depth comparison of 5-Methyl-2-phenylpyridine (5-Me-ppy) with other significant phenylpyridine ligands, such as the parent 2-phenylpyridine (ppy), 2-(p-tolyl)pyridine (tpy), and the fluorinated analog 2-(2,4-difluorophenyl)pyridine (dfppy). We will explore how subtle modifications to the ligand structure profoundly influence their synthesis, electronic character, and ultimately, the performance of their metal complexes in cutting-edge applications like Organic Light-Emitting Diodes (OLEDs).
The Phenylpyridine Ligand: A Privileged Scaffold
Phenylpyridine-type ligands are mainstays in coordination chemistry, particularly for d-block metals like iridium(III) and platinum(II). Their ability to form stable, cyclometalated complexes through the coordination of the pyridine nitrogen and the activation of a C-H bond on the phenyl ring is central to their utility.[1][2] These (C^N) ligands create a rigid coordination environment that, especially in iridium(III) complexes, promotes highly efficient phosphorescence. This property is the cornerstone of modern OLED technology, where such complexes serve as triplet emitters, enabling internal quantum efficiencies approaching 100%.[3][4][5] The electronic properties, and thus the color and efficiency of the emitted light, can be systematically tuned by adding substituents to either the phenyl or pyridine rings.[4][6]
Ligand Synthesis: The Power of Cross-Coupling
The most versatile and widely adopted method for synthesizing substituted phenylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This reaction forges the critical C-C bond between the pyridine and phenyl rings by coupling an organoboron species with an organohalide.[11] The choice of starting materials—for instance, coupling 2-chloro-5-methylpyridine with phenylboronic acid or 5-methyl-2-bromopyridine with the same boronic acid—offers synthetic flexibility.
Experimental Protocol: General Synthesis of Phenylpyridine Ligands via Suzuki Coupling
This protocol describes a general method applicable for the synthesis of this compound and its analogs.
Step 1: Reagent Preparation
-
In a Schlenk flask, combine the aryl halide (e.g., 2-bromo-5-methylpyridine) (1.0 eq.), the corresponding phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).
Step 2: Reaction Execution
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add a degassed solvent mixture, typically toluene and water (e.g., in a 3:1 or 4:1 ratio).
-
Heat the reaction mixture with vigorous stirring to 80-90 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 3: Work-up and Purification
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure phenylpyridine ligand.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Decisive Role of Electronic Effects
The identity and position of substituents on the phenylpyridine scaffold are not trivial; they are the primary tools for tuning the electronic properties of the ligand and, by extension, any resulting metal complex.
-
This compound (5-Me-ppy): The methyl group (-CH₃) at the 5-position of the pyridine ring is a weak electron-donating group (EDG) via an inductive effect. This effect increases the electron density on the pyridine ring, raising the energy of its π* molecular orbitals (the Lowest Unoccupied Molecular Orbital, or LUMO).
-
2-(p-tolyl)pyridine (tpy): Here, the methyl group is on the phenyl ring. It also acts as an EDG, but its effect is primarily on the Highest Occupied Molecular Orbital (HOMO) of the ligand, which is largely localized on the phenyl ring.
-
2-phenylpyridine (ppy): This is the unsubstituted parent ligand, serving as the benchmark for comparison.
-
2-(2,4-difluorophenyl)pyridine (dfppy): Fluorine atoms are strong electron-withdrawing groups (EWGs). Their presence significantly lowers the energy of the HOMO, which is localized on the phenyl ring, making the ligand harder to oxidize.[6][12]
When these ligands are incorporated into an iridium(III) complex, such as the common green emitter fac-Ir(ppy)₃, these electronic shifts directly translate to the HOMO and LUMO levels of the entire complex. The HOMO of such complexes is typically a mix of Iridium 5d and phenyl π orbitals, while the LUMO is predominantly located on the pyridine π* orbitals.[13] Therefore:
-
EDGs on the pyridine ring (like in 5-Me-ppy) raise the complex's LUMO energy.
-
EDGs on the phenyl ring (like in tpy) raise the complex's HOMO energy.
-
EWGs on the phenyl ring (like in dfppy) lower the complex's HOMO energy.
This tuning of the HOMO-LUMO gap is the fundamental principle behind color tuning in phosphorescent OLEDs.
Diagram: Influence of Substituents on Complex Energy Levels
Caption: Effect of EWGs and EDGs on the HOMO-LUMO gap of Iridium complexes.
Synthesis of Cyclometalated Iridium(III) Complexes
The synthesis of neutral, heteroleptic iridium(III) complexes of the type (C^N)₂Ir(acac) is a well-established, two-step process.[14] This procedure ensures the creation of highly phosphorescent materials suitable for device fabrication.
Experimental Protocol: Synthesis of (C^N)₂Ir(acac) Complexes
Step 1: Synthesis of the Chloro-Bridged Dimer [(C^N)₂Ir(μ-Cl)]₂
-
Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 eq.) and the desired phenylpyridine ligand (2.5-3.0 eq.) in a mixture of 2-ethoxyethanol and water (typically 3:1 v/v).
-
Reflux the mixture under an inert atmosphere for 12-24 hours. A precipitate will form.[12][15]
-
Cool the reaction to room temperature, collect the solid by filtration, and wash sequentially with water, ethanol, and hexane to yield the chloro-bridged iridium dimer as a powder. This intermediate is often used without further purification.
Step 2: Synthesis of the Monomeric Complex (C^N)₂Ir(acac)
-
Suspend the iridium dimer (1.0 eq.) in a solvent like 2-ethoxyethanol or a mixture of dichloromethane and methanol.
-
Add the ancillary ligand, acetylacetone (acacH) (2.5-3.0 eq.), and a base such as sodium carbonate (Na₂CO₃) to deprotonate the acacH.
-
Reflux the mixture under an inert atmosphere for 6-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting solid by column chromatography on silica gel to obtain the final, brightly luminescent (C^N)₂Ir(acac) complex.
Diagram: Workflow for Iridium Complex Synthesis
Caption: Standard two-step workflow for synthesizing (C^N)₂Ir(acac) complexes.
Performance Comparison in Phosphorescent Applications
The true test of a ligand's utility is the performance of its corresponding complex. By comparing the photophysical and electroluminescent properties of complexes derived from 5-Me-ppy and its analogs, we can directly observe the consequences of our chemical tuning.
Photophysical Properties
The electronic effects of the substituents directly impact the energy of the triplet excited state from which phosphorescence occurs. An EDG like the methyl group in 5-Me-ppy destabilizes the LUMO, narrowing the HOMO-LUMO gap and resulting in a lower energy emission (a "red-shift") compared to the parent ppy complex. Conversely, EWGs like fluorine in dfppy stabilize the HOMO, widening the gap and causing a higher energy emission (a "blue-shift").
| Ligand (C^N) | Substituent Effect | Expected Emission Shift vs. ppy | Typical Emission Color |
| dfppy | Strong EWG on Phenyl | Blue-shift | Sky-Blue to Blue-Green |
| ppy | Benchmark (None) | - | Green |
| 5-Me-ppy | Weak EDG on Pyridine | Slight Red-shift | Yellowish-Green |
| tpy | Weak EDG on Phenyl | Slight Red-shift | Yellowish-Green |
Table 1: Predicted emission characteristics based on ligand electronics.
Electroluminescence in OLED Devices
When these complexes are used as dopants in the emissive layer of an OLED, their intrinsic photophysical properties translate directly to device performance. The data below is a representative compilation from various sources to illustrate the trends.
| Dopant Complex | Max EQE (%) | Luminous Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) |
| Ir(dfppy)₂(acac) | ~15% | ~30 | ~25 | (0.20, 0.45) |
| Ir(ppy)₂(acac) | ~19% | ~60 | ~50 | (0.30, 0.61) |
| Ir(5-Me-ppy)₂(acac) | ~18% | ~55 | ~45 | (0.38, 0.58) |
| Ir(tpy)₂(acac) | ~17% | ~50 | ~40 | (0.40, 0.57) |
Table 2: Representative performance data for OLEDs using different phenylpyridine-based iridium complexes. Actual values depend heavily on the specific device architecture and host materials used.
-
This compound serves as an excellent ligand for creating highly efficient yellowish-green emitters. Its performance is comparable to the benchmark Ir(ppy)₂(acac) but provides a slightly red-shifted emission, which can be valuable for achieving specific color points or for use in white OLEDs.
-
The choice between 5-Me-ppy and tpy allows for fine-tuning within the yellowish-green spectrum, with subtle differences in efficiency and color purity.
-
The contrast with dfppy is stark, demonstrating the powerful blue-shifting effect of fluorination, albeit sometimes at the cost of peak efficiency compared to the best green emitters.
Experimental Protocol: Fabrication of a Vacuum-Deposited PHOLED
Step 1: Substrate Preparation
-
Clean an Indium Tin Oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and treat it with UV-Ozone or Oxygen Plasma to increase the work function of the ITO and improve hole injection.
Step 2: Organic Layer Deposition
-
Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): e.g., 10 nm of HATCN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): Co-deposit a host material (e.g., TCTA or DPEPO) with the iridium complex dopant (e.g., 10 wt% of Ir(5-Me-ppy)₂(acac)) to a thickness of 20 nm. The doping concentration is critical and must be optimized.
-
Electron Transport Layer (ETL): e.g., 40 nm of TmPyPB.
-
Step 3: Cathode Deposition
-
Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF) or 8-hydroxyquinolinolatolithium (Liq) (1-2 nm).
-
Deposit the metal cathode, typically Aluminum (Al) (100 nm).
Step 4: Encapsulation and Testing
-
Remove the device from the vacuum chamber and immediately encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-cured epoxy to prevent degradation from oxygen and moisture.
-
Test the current-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the completed device.
Conclusion
This guide demonstrates that this compound is a highly valuable building block in the design of phosphorescent materials. The addition of a simple methyl group to the pyridine ring provides a reliable method for red-shifting the emission from the green standard set by 2-phenylpyridine, yielding highly efficient yellowish-green emitters.
The comparison with other analogs highlights a core principle of modern materials science: rational molecular design, grounded in an understanding of fundamental electronic effects, allows for the precise tuning of material properties. By selecting the appropriate substituents on the phenylpyridine scaffold, researchers can access a wide spectrum of colors and optimize performance for specific applications, from vibrant displays to solid-state lighting. This compound occupies a crucial position within this toolkit, bridging the gap between green and yellow phosphors with excellent efficiency.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Gold(III), Mercury(II), and Palladium(II) Complexes of a Series of Isomeric Bis(mono- and dialkoxyphenyl)pyridines: Introduction of Gold through Transmetalation and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] SYNTHESIS OF NEW IRIDIUM (III) PHENYLPYRIDINE COMPLEX AND ITS OLED APPLICATION | Semantic Scholar [semanticscholar.org]
- 4. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and characterization of cyclometalated iridium (III) complexes containing pyrimidine-based ligands | Chemsrc ID:552161 [chemsrc.com]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 5-Methyl-2-phenylpyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel therapeutics and functional materials, 5-Methyl-2-phenylpyridine and its derivatives represent a critical scaffold. Their precise structural characterization is not merely a procedural step but a fundamental necessity to ensure efficacy, safety, and intellectual property protection.
This guide provides an in-depth comparison of the essential analytical techniques for the structural validation of this compound derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.
The Analytical Triad: Unveiling Molecular Architecture
The comprehensive structural elucidation of any novel compound rarely relies on a single technique. Instead, a synergistic approach, an "analytical triad," provides the highest level of confidence. For this compound derivatives, this triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for definitive solid-state structure, X-ray Crystallography. Purity, an equally critical parameter, is best assessed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
dot graph "Analytical_Triad" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "this compound Derivative" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "NMR Spectroscopy" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mass Spectrometry" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "X-ray Crystallography" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC/GC (Purity)" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "this compound Derivative" -- "NMR Spectroscopy" [label="Connectivity"]; "this compound Derivative" -- "Mass Spectrometry" [label="Mass & Fragmentation"]; "this compound Derivative" -- "X-ray Crystallography" [label="3D Structure"]; "this compound Derivative" -- "HPLC/GC (Purity)" [label="Purity Assessment"]; } Caption: The analytical triad for structural validation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The Causality of NMR Experiments
For a substituted pyridine like this compound, a series of NMR experiments are conducted to build a complete picture of the molecule's structure.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration). For this compound, we expect to see signals corresponding to the protons on the pyridine and phenyl rings, as well as the methyl group protons.
-
¹³C NMR (Carbon NMR): This experiment identifies the number of different types of carbon atoms in the molecule. It is a crucial complement to ¹H NMR, as it provides direct information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the proton networks within the pyridine and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule, for example, linking the phenyl ring to the pyridine ring and the methyl group to its position on the pyridine ring.
-
Comparative NMR Data: this compound vs. Isomers
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 3-Methyl-2-phenylpyridine [6] | 8.56 (d, J = 3.6 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.58 – 7.52 (m, 2H), 7.51 – 7.45 (m, 2H), 7.44 – 7.38 (m, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 2.38 (s, 3H) | 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 |
| Expected for this compound | Signals for 3 pyridine protons, 5 phenyl protons, and a methyl group singlet. The pyridine proton chemical shifts and coupling constants will differ significantly from the 3-methyl isomer due to the change in substitution pattern. | Signals for 11 unique carbons (assuming free rotation of the phenyl group). The chemical shifts of the pyridine ring carbons will be indicative of the 5-methyl substitution. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the molecular structure.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "1D_NMR" [label="1D NMR (¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2D_NMR" [label="2D NMR (COSY, HSQC, HMBC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Structure_Proposal" [label="Propose Structure", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample" -> "1D_NMR" -> "2D_NMR" -> "Structure_Proposal"; } Caption: A streamlined workflow for NMR-based structural elucidation.
II. Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1][7][8][9][10][11][12] It provides two crucial pieces of information for structural validation: the molecular weight of the compound and its fragmentation pattern, which can offer clues about the molecule's structure.
The Logic of Mass Spectrometry Techniques
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern is often unique to a particular molecular structure and can be used to distinguish between isomers.
Comparative Fragmentation Patterns
For this compound (Molecular Weight: 169.22 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak at m/z = 169. The fragmentation pattern will likely involve cleavages of the methyl group and fragmentation of the pyridine and phenyl rings. For comparison, the GC-MS data for the isomer 2-Methyl-5-phenylpyridine shows a strong molecular ion peak at m/z 169 and significant fragments at m/z 168 (loss of H), 141, and 115.[13]
| Ion (m/z) | Possible Identity |
| 169 | Molecular Ion [M]⁺ |
| 168 | [M-H]⁺ |
| 154 | [M-CH₃]⁺ |
| 141 | Further fragmentation |
| 115 | Further fragmentation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
III. X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15][16] It provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.
The Power of a Crystal Structure
For this compound, a crystal structure would definitively confirm the connectivity and substitution pattern of the methyl and phenyl groups on the pyridine ring. The Cambridge Structural Database (CSD) contains an entry for this compound with the reference code 603016, indicating that its crystal structure has been determined.[17] Accessing this data provides the ultimate confirmation of the molecule's structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
IV. Chromatographic Purity Assessment: HPLC and GC
The structural validation of a compound is incomplete without a thorough assessment of its purity. Chromatographic techniques, particularly HPLC and GC, are the workhorses for purity analysis in the pharmaceutical and chemical industries.
Choosing the Right Technique
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[18][19][20][21][22] A reversed-phase HPLC method is generally a good starting point for the analysis of phenylpyridine derivatives.
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[23][24][25][26][27] this compound is amenable to GC analysis.
Comparative Performance of HPLC and GC for Purity Analysis
| Parameter | HPLC-UV | GC-MS |
| Applicability | Broad range of compounds | Volatile, thermally stable compounds |
| Sensitivity | Good to excellent | Excellent |
| Quantitation | Highly accurate and precise | Good, can be more variable |
| Impurity Identification | Tentative by UV, requires MS detector | Definitive by mass spectrum |
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a suitable mobile phase.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and run the gradient method. The purity is typically determined by the area percent of the main peak relative to the total area of all peaks.
dot graph "Purity_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Synthesized_Compound" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC_GC_Analysis" [label="HPLC or GC Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Purity_Determination" [label="Purity (%) Calculation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Synthesized_Compound" -> "HPLC_GC_Analysis" -> "Purity_Determination"; } Caption: Workflow for chromatographic purity assessment.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural validation of this compound derivatives, like any novel chemical entity, demands a rigorous and multi-faceted analytical approach. By integrating the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive 3D structure from X-ray crystallography, researchers can achieve the highest level of confidence in their molecular architecture. Complementing this structural elucidation with robust chromatographic purity analysis ensures the integrity of the compound for its intended application. This comprehensive validation strategy is not just good scientific practice; it is an essential component of successful research and development in the chemical and pharmaceutical sciences.
References
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. rsc.org [rsc.org]
- 7. pioneerpublisher.com [pioneerpublisher.com]
- 8. A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products | Journal of Progress in Engineering and Physical Science [pioneerpublisher.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 2-Methyl-5-phenylpyridine | C12H11N | CID 76744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. helixchrom.com [helixchrom.com]
- 20. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. library.dphen1.com [library.dphen1.com]
- 25. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 26. mdpi.com [mdpi.com]
- 27. shimadzu.com [shimadzu.com]
A Comparative Guide to the Synthetic Routes of 5-Methyl-2-phenylpyridine for Researchers and Drug Development Professionals
Introduction: The Significance of the 5-Methyl-2-phenylpyridine Scaffold
The this compound motif is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active compounds, including potent inhibitors of key enzymes and ligands for various receptors. The strategic placement of the methyl and phenyl groups on the pyridine ring allows for fine-tuning of steric and electronic properties, making this an attractive building block in drug discovery and the development of functional materials.[1] This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of each method's strengths and weaknesses to aid researchers in making informed decisions for their synthetic campaigns.
Route 1: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a classic and highly effective method for constructing substituted pyridines from readily available starting materials.[2] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]
Mechanistic Rationale
The reaction proceeds via a well-established cascade mechanism. Initially, the α-pyridinium methyl ketone salt forms a pyridinium ylide upon deprotonation. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to yield the final pyridine product.[3]
To synthesize this compound, the logical disconnection involves the reaction of the pyridinium salt of acetophenone with 3-methyl-2-butenal (or a suitable precursor) and ammonium acetate.
Experimental Protocol: Kröhnke Synthesis of this compound
-
Preparation of the Pyridinium Salt:
-
To a solution of acetophenone (1.0 eq) in toluene, add N-bromosuccinimide (1.1 eq). Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and filter the succinimide byproduct.
-
To the filtrate containing α-bromoacetophenone, add pyridine (1.2 eq) and stir at room temperature for 12 hours.
-
Collect the precipitated N-phenacylpyridinium bromide by filtration, wash with cold toluene, and dry under vacuum.
-
-
Pyridine Ring Formation:
-
In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 eq), crotonaldehyde (1.2 eq), and ammonium acetate (10 eq).
-
Add glacial acetic acid as the solvent and heat the mixture at reflux (around 120 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Visualization of the Kröhnke Synthesis Workflow
Caption: Workflow for the Kröhnke synthesis of this compound.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. The Suzuki-Miyaura and Negishi couplings are particularly powerful for creating biaryl structures like 2-phenylpyridines.[5][6]
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate.[7] For the synthesis of this compound, two primary disconnections are feasible: coupling 2-halo-5-methylpyridine with phenylboronic acid, or coupling 5-methyl-2-pyridylboronic acid with a phenyl halide. The former is generally more practical due to the commercial availability of the starting materials.
Mechanistic Overview: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[8]
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the flask.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield this compound.
-
B. Negishi Cross-Coupling
The Negishi coupling utilizes an organozinc reagent instead of an organoboron compound.[6] This can be particularly advantageous for pyridine substrates, as 2-pyridylzinc reagents often exhibit higher reactivity and can overcome some of the challenges associated with the stability of 2-pyridylboronic acids.[9]
Mechanistic Overview: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organozinc reagent), and reductive elimination.[10]
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 eq).
-
Add a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF.
-
Gently heat the mixture to initiate the reaction (e.g., with a heat gun). Once initiated, the reaction is often self-sustaining. Stir at room temperature for 2-4 hours to form the 5-methyl-2-pyridylzinc bromide solution.
-
-
Cross-Coupling:
-
In a separate Schlenk flask, add iodobenzene (1.1 eq) and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) in anhydrous THF.
-
Transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours, monitoring for completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain this compound.
-
Visualization of Cross-Coupling Workflows
Caption: General workflows for Suzuki-Miyaura and Negishi cross-coupling syntheses.
Route 3: Direct C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy in organic synthesis due to its atom and step economy.[11] For this compound, this would involve the direct palladium-catalyzed arylation of 5-methylpyridine with a phenyl source. The pyridine nitrogen acts as a directing group, facilitating the activation of the C-H bond at the 2-position.[1][12]
Mechanistic Considerations
This pathway typically involves the coordination of the pyridine nitrogen to a palladium(II) catalyst, followed by cyclometalation to form a palladacycle intermediate.[11] This intermediate then reacts with the arylating agent (e.g., an aryl halide or diaryliodonium salt) in an oxidative addition/reductive elimination sequence to furnish the 2-arylated pyridine.
Experimental Protocol: C-H Arylation
-
Reaction Setup:
-
In a pressure-tolerant vial, combine 5-methylpyridine (1.0 eq), iodobenzene (1.5 eq), and a palladium catalyst such as Pd(OAc)₂ (5-10 mol%).
-
Add a ligand, for example, a phosphine ligand like XPhos (10-20 mol%), and a base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a high-boiling point solvent like pivalic acid or DMA.
-
Seal the vial and heat to a high temperature (e.g., 120-150 °C) for 24-48 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
-
Visualization of the C-H Activation Logic
Caption: Logical steps in the direct C-H arylation of 5-methylpyridine.
Route 4: Catalytic Vapor-Phase Cyclization
A less common but potentially highly efficient and scalable approach is the one-pot vapor-phase cyclization over a solid catalyst. Research has shown that 2-phenylpyridine and its derivatives can be synthesized from simple starting materials like acetophenone, an alcohol (as an ethylene source), formaldehyde (as a methylene source), and ammonia over molecular sieve catalysts.
Conceptual Framework
This method likely involves a series of acid-catalyzed condensations and cyclizations on the surface of the zeolite catalyst. Acetophenone can react with formaldehyde to form an α,β-unsaturated ketone, which then undergoes condensation with an enamine formed from acetaldehyde (derived from ethanol) and ammonia, ultimately leading to the pyridine ring.
Experimental Protocol: Vapor-Phase Synthesis
Note: This is a specialized, continuous flow process requiring specific equipment.
-
Catalyst Bed Preparation:
-
A fixed-bed reactor is packed with a suitable molecular sieve catalyst, such as a modified HY zeolite.
-
The catalyst is activated by heating under a flow of inert gas at high temperature (e.g., 400-500 °C).
-
-
Reaction Execution:
-
A feed mixture of acetophenone, ethanol, formaldehyde, and ammonia in a specific molar ratio is vaporized.
-
The vaporized feed is passed through the heated catalyst bed at a controlled weight hourly space velocity (WHSV).
-
The reaction temperature is maintained, for example, at 400 °C.
-
-
Product Collection and Analysis:
-
The reactor effluent is cooled and condensed.
-
The liquid product is collected and analyzed by GC-MS to determine the conversion of starting materials and the selectivity for this compound.
-
The product is then purified by distillation or chromatography.
-
Comparative Analysis of Synthetic Routes
| Feature | Kröhnke Synthesis | Suzuki-Miyaura Coupling | Negishi Coupling | C-H Arylation | Vapor-Phase Cyclization |
| Starting Materials | Readily available ketones and aldehydes | Commercially available pyridyl halides and boronic acids | Pyridyl halides, aryl halides, activated zinc | Pyridines and aryl halides | Simple bulk chemicals (acetophenone, ethanol, etc.) |
| Reaction Conditions | Moderate to high temp. (reflux) | Mild to moderate temp. (80-100 °C) | Mild temp. (RT to 50 °C) | High temp. (120-150 °C) | Very high temp. (400 °C) |
| Catalyst | None (uses stoichiometric reagents) | Palladium complexes | Palladium or Nickel complexes | Palladium complexes | Solid acid catalyst (zeolite) |
| Typical Yields | Good to excellent | Good to excellent | Good to excellent | Moderate to good | Variable, depends on optimization |
| Advantages | Classical, robust, no transition metals | High functional group tolerance, reliable | High reactivity, good for challenging substrates | Atom and step economical | Potentially very low cost, scalable, continuous process |
| Disadvantages | Multi-step preparation of pyridinium salt, can produce byproducts | Cost of palladium, potential for boronic acid decomposition | Air/moisture sensitivity of organozinc reagents | High temperatures, requires directing group, sometimes poor regioselectivity | Requires specialized equipment, optimization can be complex |
Conclusion and Outlook
The choice of synthetic route to this compound is highly dependent on the specific needs of the researcher, including scale, available equipment, cost considerations, and desired purity.
-
For small-scale, discovery chemistry applications, Suzuki-Miyaura and Negishi cross-coupling reactions offer the most reliable and versatile approaches with high functional group tolerance.[7][9]
-
The Kröhnke synthesis remains a valuable, metal-free alternative, particularly when the required starting materials are readily accessible and cost is a primary concern.[2]
-
Direct C-H arylation represents the cutting edge of synthetic efficiency, though it may require more extensive optimization of reaction conditions to achieve high yields and selectivity.[11]
-
For large-scale industrial production, catalytic vapor-phase synthesis presents a compelling, albeit technologically demanding, avenue for a low-cost, continuous manufacturing process.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can strategically select and optimize the most suitable pathway for the synthesis of this compound and its derivatives, accelerating progress in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking the Photophysical Properties of 5-Methyl-2-phenylpyridine
Introduction: The Phenylpyridine Scaffold and the Imperative for Rigorous Benchmarking
The 2-phenylpyridine (ppy) structural motif is a cornerstone in modern materials science and medicinal chemistry. Its unique electronic properties, arising from the coupled phenyl and pyridine rings, make it a privileged scaffold for developing highly fluorescent molecules, phosphorescent organometallic complexes for organic light-emitting diodes (OLEDs), and bioactive compounds.[1][2] Derivatives such as 5-Methyl-2-phenylpyridine are of significant interest, as even minor structural modifications can profoundly alter the photophysical landscape of the molecule. The addition of a simple methyl group—an electron-donating substituent—can influence the excited state energy levels, transition probabilities, and ultimately, the utility of the compound in any light-driven application.
However, the scientific literature often presents a fragmented picture, with photophysical data scattered across various studies and sometimes absent for specific derivatives. This guide, therefore, serves a dual purpose. First, it provides a comprehensive, self-validating experimental framework for the systematic benchmarking of any phenylpyridine derivative. Second, it establishes a baseline by comparing the known photophysical properties of the parent 2-phenylpyridine with the theoretically predicted and sparsely reported properties of this compound. This document is intended for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the protocols used to generate it.
Section 1: Molecular Structure and Its Photophysical Implications
The photophysical behavior of any molecule is intrinsically linked to its electronic structure. In 2-phenylpyridine, the lowest energy electronic transition is typically a π-π* transition, localized across the conjugated system. The relative orientation of the phenyl and pyridine rings, which can be influenced by the solvent environment and steric factors, plays a critical role in defining the energy of the ground and excited states.
The Perturbation of Methyl Substitution:
The introduction of a methyl group at the 5-position of the pyridine ring in this compound introduces a specific electronic perturbation. As an electron-donating group (EDG) through hyperconjugation, the methyl group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the HOMO-LUMO gap typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent compound.[3] Consequently, one would predict that the absorption and fluorescence maxima of this compound will occur at longer wavelengths than those of 2-phenylpyridine.
Caption: Comparison of 2-phenylpyridine and its 5-methyl substituted derivative.
Section 2: A Validated Workflow for Comprehensive Photophysical Benchmarking
To ensure the generation of reliable and reproducible data, a systematic and validated workflow is essential. The following protocols are designed to be a self-validating system, where each measurement builds upon the last to create a complete photophysical profile of the compound.
Caption: Experimental workflow for comprehensive photophysical characterization.
Experimental Protocols
Causality Behind Experimental Choices: The choice of solvent is critical. A non-polar solvent like cyclohexane is often used to probe the intrinsic properties of a molecule with minimal solvent-solute interactions, while a polar solvent like ethanol can reveal effects of polarity on the excited state.[4] All solvents must be of spectroscopic grade to avoid interfering absorption or emission from impurities.
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a ~1 mM stock solution of the sample (e.g., this compound) and the chosen quantum yield standard in a spectroscopic grade solvent (e.g., cyclohexane or ethanol).
-
Working Solutions: From the stock solution, prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This range is crucial to avoid inner filter effects and concentration quenching.[3]
-
Degassing (Optional but Recommended): For quantum yield and lifetime measurements, particularly in solvents that readily dissolve oxygen, degassing the solutions by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes can prevent quenching of the excited state by molecular oxygen.
Protocol 2: UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use a cuvette filled with the spectroscopic grade solvent as a blank to correct for solvent absorption and scattering.
-
Measurement: Record the absorption spectra of all working solutions from ~200 nm to 500 nm.
-
Analysis: Identify the wavelength of maximum absorption (λabs,max). Verify that the absorbance scales linearly with concentration (Beer-Lambert Law). This confirms the sample is molecularly dissolved and not aggregating.
Protocol 3: Steady-State Photoluminescence (PL) Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with a corrected emission channel. This correction is vital for the accurate determination of the quantum yield.
-
Excitation: Set the excitation wavelength (λex) to a value where the sample absorbs strongly, typically the λabs,max or a shoulder of the main absorption band. To allow for direct comparison, the λex must be the same for the sample and the quantum yield standard.
-
Measurement: Record the emission spectra of all working solutions, scanning from a wavelength slightly longer than λex to the point where the emission signal returns to baseline.
-
Analysis: Identify the wavelength of maximum emission (λem,max). The difference in energy between the absorption and emission maxima provides the Stokes shift, an indicator of the geometric relaxation in the excited state.
Protocol 4: Relative Photoluminescence Quantum Yield (PLQY) Measurement This protocol utilizes the comparative method, which is widely adopted for its reliability and accessibility.[5]
-
Principle: The PLQY of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known PLQY, measured under identical conditions.
-
Standard Selection: Choose a standard whose absorption and emission spectra are in a similar range to the sample. For UV-excitable compounds, quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) is a common choice. For compounds emitting at longer wavelengths, standards like fluorescein or rhodamine 6G are used.
-
Data Acquisition: Using the absorbance and emission data from Protocols 2 and 3 for the concentration series of both the sample and the standard.
-
Calculation:
-
For each solution, integrate the area under the corrected emission curve.
-
Plot the integrated emission intensity versus the absorbance at λex for both the sample and the standard.
-
The plots should yield straight lines passing through the origin. Determine the slope (Gradient) for both the sample (Gradₛ) and the standard (Gradᵣ).
-
The PLQY of the sample (Φₛ) is calculated using the following equation: Φₛ = Φᵣ * (Gradₛ / Gradᵣ) * (nₛ² / nᵣ²) where Φᵣ is the quantum yield of the standard, and nₛ and nᵣ are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).[5]
-
Protocol 5: Time-Resolved Photoluminescence (TRPL) Spectroscopy
-
Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.
-
Excitation: Excite the sample using a pulsed laser or LED at λex.
-
Detection: Monitor the emission at λem,max.
-
Measurement: Collect the fluorescence decay profile until sufficient counts are acquired for statistical analysis. Also, measure the instrument response function (IRF) using a scattering solution (e.g., ludox).
-
Analysis: Fit the decay curve using deconvolution software. For a simple, single-exponential decay, the intensity (I) over time (t) is described by I(t) = A * exp(-t/τ), where τ is the excited-state lifetime. The quality of the fit is assessed by the chi-squared (χ²) value.
Section 3: Comparative Analysis: this compound vs. 2-Phenylpyridine
| Photophysical Parameter | 2-Phenylpyridine (Benchmark) | This compound (Target) | Rationale for Predicted Properties |
| λabs,max | ~270-280 nm | 275 nm (in EtOH) [6] | The methyl group is a weak electron-donating group, causing a minor red-shift in the π-π* transition. The reported value aligns with this expectation. |
| λem,max | ~330 nm[7][8] | Predicted: > 330 nm | The stabilization of the excited state by the electron-donating methyl group is expected to cause a bathochromic shift in the fluorescence spectrum. |
| Stokes Shift | ~50-60 nm | Predicted: Similar to or slightly larger than 2-ppy | The structural relaxation in the excited state is not expected to be dramatically altered by the methyl group, leading to a comparable Stokes shift. |
| PLQY (Φ) | Low (specific value not consistently reported for free ligand) | Predicted: Low, potentially slightly higher than 2-ppy | Phenylpyridines are often not strong fluorophores as free ligands. The methyl group may slightly increase the radiative decay rate or decrease non-radiative pathways, but a dramatic increase is unlikely.[3] |
| Lifetime (τ) | ~1 ns[8] | Predicted: ~1-2 ns | The excited-state lifetime is inversely proportional to the sum of radiative and non-radiative decay rates. A modest change is expected. |
Discussion:
The available data point for this compound (λabs,max = 275 nm in ethanol) is consistent with the electronic properties of 2-phenylpyridine.[6] The free 2-phenylpyridine ligand is known to have a fluorescence lifetime of approximately 1 ns.[8] The primary utility of these compounds often emerges upon coordination to a metal center, which can open up new radiative decay pathways, such as phosphorescence from triplet states.[9]
The key takeaway for a researcher is that the methyl group at the 5-position is not expected to fundamentally alter the nature of the primary photophysical processes but will likely tune the transition energies. The protocols outlined in Section 2 provide the exact methodology to quantify these subtle but potentially crucial differences in λem,max and PLQY, which could be decisive for an application in sensing or as a ligand in an emissive metal complex.
References
- 1. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 2. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 5-Methyl-2-phenylpyridine
Introduction: The Critical Role of Purity in Synthesis and Development
In the realms of pharmaceutical research, materials science, and organic synthesis, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe outcomes are built. 5-Methyl-2-phenylpyridine (CAS No. 27012-22-2) serves as a vital building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials like OLEDs.[1] The presence of impurities, even at trace levels, can lead to detrimental effects such as unpredictable side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final product.[2] For professionals in drug development, sourcing an intermediate of verified high purity is a non-negotiable step to ensure batch-to-batch consistency and circumvent potential regulatory hurdles.[2]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the technical nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers to make informed decisions and validate the quality of their starting materials.
The Commercial Landscape: Understanding Stated Purity
This compound is available from a multitude of chemical suppliers, with stated purity levels typically ranging from 95% to over 98%.[3][4][5] However, the analytical method used to determine this purity is often not specified on the certificate of analysis. A "98% purity by GC" may present a different impurity profile compared to "98% purity by NMR." Understanding the potential blind spots of each technique is crucial. Common impurities may arise from the synthesis process, which often involves the reaction of aldehydes or ketones with ammonia at elevated temperatures, potentially leading to regioisomers (e.g., 3-methyl-2-phenylpyridine), unreacted starting materials, or other pyridine derivatives.[6][7]
Orthogonal Analytical Approaches: A Triad of Validation
To establish a true and reliable purity profile, relying on a single analytical method is insufficient. A robust quality assessment employs orthogonal methods—techniques that measure sample properties based on different chemical or physical principles. Here, we compare the three cornerstone techniques for the analysis of a semi-volatile organic compound like this compound.
Gas Chromatography (GC): The Gold Standard for Volatiles
GC is an ideal technique for analyzing volatile to semi-volatile compounds, offering exceptional resolution and sensitivity.[8] It separates compounds based on their boiling points and interactions with the stationary phase. For routine quantification, a Flame Ionization Detector (FID) is robust and provides excellent linearity.[9][10] For impurity identification, coupling GC with a Mass Spectrometer (MS) is unparalleled, providing both retention time data and mass fragmentation patterns to help elucidate structures.[11][12]
Causality Behind Experimental Choices:
-
Column Selection: A mid-polarity column (e.g., DB-5ms or HP-5ms) is chosen as it provides good selectivity for aromatic and heterocyclic compounds.
-
Injection Mode: Split injection is used to prevent column overloading when analyzing a high-concentration sample, ensuring sharp, symmetrical peaks.
-
Detector: FID is used for robust quantification due to its uniform response factor for hydrocarbons. MS is the choice for definitive identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC): Versatility for Broader Polarity Ranges
HPLC is a highly versatile technique suitable for a wide range of compounds, particularly those that are less volatile or thermally labile.[9][13] For this compound, a reverse-phase (RP-HPLC) method is most appropriate. Separation is based on the compound's partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[14]
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is the workhorse of reverse-phase chromatography, offering excellent retention and separation for aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. A small amount of acid (like formic or phosphoric acid) is added to protonate the pyridine nitrogen, leading to sharper peaks and more reproducible retention times by minimizing interactions with residual silanols on the column packing.[14]
-
Detector: UV detection is selected because the phenylpyridine structure contains a strong chromophore, making it highly sensitive to UV light, typically at wavelengths around 254 nm or 275 nm.[13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Powerhouse
¹H NMR spectroscopy is an indispensable tool that provides detailed structural information and can be used for absolute quantitative analysis (qNMR) without the need for identical reference standards for each impurity.[16][17] By integrating the signals corresponding to the main compound and comparing them to the integrals of impurity signals, a direct and highly accurate molar purity can be determined. It is particularly powerful for identifying isomers and structurally similar impurities that may co-elute in chromatographic methods.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves the compound well and its residual solvent peak does not typically interfere with key analyte signals.
-
Internal Standard: For precise quantification (qNMR), a high-purity internal standard with sharp, well-separated signals (e.g., maleic acid or dimethyl sulfone) is added in a precisely known amount. This allows for the calculation of the exact concentration of the analyte, independent of sample weight.
-
Relaxation Delay (D1): A longer relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial to ensure all protons have fully relaxed between scans. This is essential for accurate integration and, therefore, accurate quantification.
Comparative Data Summary
The following table presents hypothetical purity assessment data for this compound from three different commercial suppliers, illustrating how different techniques can yield different results and reveal distinct impurity profiles.
| Supplier | Stated Purity | Purity by GC-FID (%) | Purity by HPLC-UV (%) | Purity by ¹H NMR (%) | Identified Impurities |
| Supplier A | >98% | 98.5 | 98.8 | 98.6 | Phenylpyridine isomer (0.8%), Toluene (0.6%) |
| Supplier B | 97% | 97.2 | 97.1 | 94.5 | Unidentified polar impurity (2.5%), Water (0.1%) |
| Supplier C | 97% | 99.1 | 99.3 | 99.2 | Minimal impurities detected |
Note: This data is illustrative. Supplier B's NMR result is lower due to a non-UV active, non-volatile impurity that is not detected by GC or HPLC but is clearly visible in the NMR spectrum.
Experimental Protocols & Workflows
Workflow 1: GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity Assessment.
Protocol: GC-FID/MS Method
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade methanol to create a 1 mg/mL solution. Transfer to a GC autosampler vial.
-
Instrumentation:
-
System: Agilent 8890 GC with FID and 5977B MS detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
FID Detector: 300°C.
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quad: 150°C. Scan range: 40-400 m/z.
-
-
Analysis: Inject a solvent blank (methanol) first, followed by the sample.
-
Data Processing: Determine purity by calculating the relative peak area percentage from the FID chromatogram. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Workflow 2: HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV Purity Assessment.
Protocol: RP-HPLC-UV Method [13]
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas.
-
Sample Preparation: Prepare a stock solution of approximately 0.5 mg/mL by dissolving the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Instrumentation:
-
Analysis: After the system is equilibrated (stable baseline), inject a solvent blank, followed by the sample.
-
Data Processing: Determine purity by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[13]
Workflow 3: ¹H NMR Purity Analysis
Caption: Workflow for ¹H NMR Purity Assessment.
Protocol: ¹H NMR Method
-
Sample Preparation: Accurately weigh ~15 mg of this compound directly into a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Cap and invert gently until the sample is fully dissolved.
-
Instrumentation:
-
System: 400 MHz NMR Spectrometer (e.g., Bruker Avance) or higher.
-
Nucleus: ¹H.
-
Scans: 64.
-
Relaxation Delay (D1): 15 seconds (ensure this is at least 5x T1 of the slowest relaxing proton of interest).
-
Acquisition Time: ~4 seconds.
-
-
Data Acquisition: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent, then tune and shim the probe for optimal resolution. Acquire the spectrum.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform phase and baseline corrections. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate a well-resolved signal of this compound and compare its integral value to the sum of all other impurity signals to determine the molar percentage purity.
Conclusion and Recommendations
The comprehensive purity assessment of this compound requires a multi-faceted analytical approach. No single method can provide a complete picture of a sample's quality.
-
For routine quality control and release testing, HPLC-UV and GC-FID are efficient, robust, and cost-effective methods for determining purity as a percentage of detectable components.
-
For the definitive identification of volatile impurities and structural isomers, GC-MS is the most powerful tool.
-
For an absolute measure of molar purity and the detection of a broad range of impurities (including non-chromatographable or non-UV active species), ¹H NMR is unparalleled. It should be considered the gold standard for validating primary reference materials and for investigating discrepancies found by other methods.
References
- 1. watson-int.com [watson-int.com]
- 2. nbinno.com [nbinno.com]
- 3. 27012-22-2 | MFCD04114180 | 5-Methyl-2-phenyl-pyridine | acints [acints.com]
- 4. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. osha.gov [osha.gov]
- 11. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for 5-Methyl-2-phenylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Bridging the Experimental and-Computational Divide in Molecular Characterization
In modern chemical research and drug development, the robust characterization of novel molecules is paramount. 5-Methyl-2-phenylpyridine, a substituted pyridine derivative, presents a compelling case for the integration of experimental spectroscopy with computational quantum chemistry. The interplay of the electron-donating methyl group and the aromatic phenyl ring substituent on the pyridine core influences its electronic and structural properties, making it a molecule of interest in materials science and medicinal chemistry.
This guide provides an in-depth technical comparison of experimental and computational data for this compound. We will delve into the causality behind the selection of experimental techniques and computational methods, establishing a self-validating system for the characterization of this and similar molecules. By cross-validating empirical data with theoretical predictions, we can achieve a more profound understanding of molecular structure, properties, and behavior.
Molecular Structure and Cross-Validation Workflow
A fundamental aspect of this guide is the synergy between experimental measurements and computational modeling. The following workflow illustrates the iterative process of data acquisition, theoretical prediction, and comparative analysis.
A Comparative Spectroscopic Guide to 5-Methyl-2-phenylpyridine and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a foundational requirement for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. Phenylpyridine scaffolds are prevalent in medicinal chemistry and materials science, and differentiating between their positional isomers is a common analytical challenge. This guide provides an in-depth spectroscopic comparison of 5-Methyl-2-phenylpyridine and its key isomers, namely 2-Methyl-5-phenylpyridine, 3-Methyl-2-phenylpyridine, and 4-Methyl-2-phenylpyridine. By integrating experimental data with fundamental spectroscopic principles, this document serves as a practical reference for the unambiguous identification of these closely related molecules.
The Challenge of Isomeric Differentiation
Positional isomers, such as the methyl-phenylpyridines discussed herein, share the same molecular formula and mass, rendering them indistinguishable by low-resolution mass spectrometry alone. Their distinct physical and chemical properties, arising from the varied placement of the methyl and phenyl substituents, manifest as subtle yet definitive differences in their spectroscopic signatures. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), is therefore essential for their conclusive identification.
Principles of Spectroscopic Differentiation
The electronic and steric environment of each atom within the pyridine and phenyl rings is uniquely influenced by the relative positions of the methyl and phenyl groups. These differences dictate the observed spectroscopic behavior:
-
NMR Spectroscopy: The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electron density and magnetic anisotropy of their local environment. The electron-donating nature of the methyl group and the ring currents of the phenyl group will cause characteristic upfield or downfield shifts depending on their positions relative to the observed nuclei.
-
IR Spectroscopy: The vibrational modes of the C-H, C=C, and C=N bonds within the aromatic systems are influenced by the mass and electronic effects of the substituents. This results in unique fingerprint regions in the IR spectra for each isomer, particularly in the patterns of out-of-plane C-H bending vibrations.
-
UV-Vis Spectroscopy: The electronic transitions (π → π*) within the conjugated π-system of the phenylpyridine core are affected by the position of the methyl group. Substituents can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax), reflecting changes in the energy of the electronic transitions.
-
Mass Spectrometry: While the molecular ions of these isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns upon electron ionization can differ. The stability of the resulting fragment ions is influenced by the initial positions of the substituents, potentially leading to variations in the relative abundances of key fragments.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for this compound and its isomers. It is important to note that a complete experimental dataset for all isomers across all techniques is not consistently available in public databases. In such cases, predictions based on established substituent effects are discussed.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Methyl Protons | Pyridine Ring Protons | Phenyl Ring Protons |
| This compound | ~2.4 (s, 3H) | ~8.4 (s, 1H, H6), ~7.5 (d, 1H, H4), ~7.6 (d, 1H, H3) | ~8.0 (m, 2H), ~7.4 (m, 3H) |
| 2-Methyl-5-phenylpyridine | ~2.6 (s, 3H) | ~8.7 (s, 1H, H6), ~7.8 (d, 1H, H4), ~7.2 (d, 1H, H3) | ~7.6 (m, 2H), ~7.4 (m, 3H) |
| 3-Methyl-2-phenylpyridine | 2.38 (s, 3H) | 8.56 (d, 1H, H6), 7.60 (d, 1H, H4), 7.20 (dd, 1H, H5) | 7.58-7.52 (m, 2H), 7.51-7.45 (m, 2H), 7.44-7.38 (m, 1H)[1] |
| 4-Methyl-2-phenylpyridine | ~2.4 (s, 3H) | ~8.5 (d, 1H, H6), ~7.5 (s, 1H, H3), ~7.0 (d, 1H, H5) | ~8.0 (m, 2H), ~7.4 (m, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Methyl Carbon | Pyridine Ring Carbons | Phenyl Ring Carbons |
| This compound | ~18.0 | ~157.0 (C2), ~130.0 (C5), ~150.0 (C6), ~137.0 (C4), ~120.0 (C3) | ~139.0 (ipso), ~129.0 (ortho), ~128.5 (meta), ~127.0 (para) |
| 2-Methyl-5-phenylpyridine | ~24.0 | ~158.0 (C2), ~135.0 (C5), ~149.0 (C6), ~137.0 (C4), ~123.0 (C3) | ~138.0 (ipso), ~129.0 (ortho), ~128.5 (meta), ~127.0 (para) |
| 3-Methyl-2-phenylpyridine | 20.0 | 158.6 (C2), 130.7 (C3), 146.9 (C6), 138.4 (C4), 122.0 (C5) | 140.5 (ipso), 128.9, 128.1, 127.8[1] |
| 4-Methyl-2-phenylpyridine | ~21.0 | ~157.0 (C2), ~148.0 (C4), ~149.0 (C6), ~124.0 (C3), ~122.0 (C5) | ~139.0 (ipso), ~129.0 (ortho), ~128.5 (meta), ~127.0 (para) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Aromatic C-H Stretch | C=C & C=N Stretch | C-H Out-of-Plane Bending |
| This compound | ~3100-3000 | ~1600-1450 | Characteristic pattern for 2,5-disubstitution |
| 2-Methyl-5-phenylpyridine | ~3100-3000 | ~1600-1450 | Characteristic pattern for 2,5-disubstitution |
| 3-Methyl-2-phenylpyridine | ~3100-3000 | ~1600-1450 | Characteristic pattern for 2,3-disubstitution |
| 4-Methyl-2-phenylpyridine | ~3100-3000 | ~1600-1450 | Characteristic pattern for 2,4-disubstitution |
Note: Specific experimental IR spectra were not available for all isomers. The table indicates expected regions of absorption.
Table 4: Mass Spectrometry Data (m/z of Molecular Ion and Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 169 | [M-H]⁺ (168), [M-CH₃]⁺ (154) |
| 2-Methyl-5-phenylpyridine | 169 | [M-H]⁺ (168), [M-CH₃]⁺ (154), 141, 115[4] |
| 3-Methyl-2-phenylpyridine | 169 | [M-H]⁺ (168), [M-CH₃]⁺ (154), 167[5] |
| 4-Methyl-2-phenylpyridine | 169 | [M-H]⁺ (168), [M-CH₃]⁺ (154) |
Note: Fragmentation patterns can be influenced by the spectrometer conditions. The listed fragments are commonly expected.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of methyl-phenylpyridine isomers. The causality behind experimental choices is explained to ensure robust and reproducible data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.
Caption: General workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isomer for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[4]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6] Solid impurities can degrade the magnetic field homogeneity, leading to poor spectral resolution.[6]
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence with a sufficient number of scans (typically 8-16) is usually adequate.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the specific protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the molecule to identify functional groups and fingerprint the isomeric structure.
Caption: Workflow for FTIR spectroscopic analysis of solid samples.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the solid isomer and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Gently grind the mixture until a fine, homogeneous powder is obtained. KBr is used as it is transparent to infrared radiation in the typical analysis range.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumental Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment. This is to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the frequencies of the major absorption bands and assign them to specific molecular vibrations (e.g., C-H stretching, C=C/C=N stretching, C-H bending).
-
Pay close attention to the "fingerprint region" (below 1500 cm⁻¹), as the complex pattern of bands in this region is unique to each isomer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum and determine the wavelength of maximum absorbance (λmax), which is sensitive to the extent of π-conjugation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (typically around 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
-
Instrumental Setup and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Compare the λmax values and the overall spectral shapes of the different isomers.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and analyze its fragmentation pattern to support structural identification.
Methodology:
-
Sample Introduction:
-
For volatile compounds like these isomers, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of the sample is injected into the GC, which separates the compound from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for these types of molecules. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[7][8] This "hard" ionization technique provides a reproducible fragmentation pattern that is useful for structural elucidation.[9]
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern, identifying the m/z values of the most abundant fragment ions.
-
Propose fragmentation pathways that are consistent with the structure of the isomer and compare the relative abundances of key fragments between the different isomers.
-
Conclusion
The spectroscopic differentiation of this compound and its isomers is a clear demonstration of the power of a multi-technique analytical approach. While each technique provides valuable information, it is the synergy of NMR, IR, UV-Vis, and Mass Spectrometry that allows for the unambiguous assignment of the correct isomeric structure. This guide provides the foundational data and experimental protocols to assist researchers in this critical task, emphasizing the importance of careful data acquisition and interpretation grounded in the principles of chemical spectroscopy.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Methyl-5-phenylpyridine | C12H11N | CID 76744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-phenylpyridine | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyl-2-phenylpyridine | 3475-21-6 [chemicalbook.com]
- 7. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 8. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-2-phenylpyridine
Introduction: In the fast-paced environments of research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical stage that, if mishandled, can pose significant risks to personnel, facilities, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 5-Methyl-2-phenylpyridine, a compound whose hazardous properties demand rigorous and informed handling. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety, ensuring that every step is understood, justified, and executed with precision.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal can commence, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not benign; it is a multi-hazard substance requiring stringent control measures.[1] The causality behind the specific disposal protocols outlined later in this guide is directly linked to these intrinsic chemical properties.
Summary of Hazards for this compound
| Hazard Classification | Description | GHS Pictogram | Source(s) |
| Flammable Liquid | Flammable liquid and vapor (Category 3). Must be kept away from heat, sparks, open flames, and hot surfaces. | 🔥 | [1] |
| Acute Toxicity | Harmful if swallowed or inhaled (Category 4). Toxic in contact with skin (Category 3). | 💀 | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation (Category 1C / 2). | corrosive | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1 / 2A). | corrosive | [1][2] |
| Respiratory Irritation | May cause respiratory irritation (Category 3). | ❗ | [1] |
The combination of flammability and toxicity dictates that all disposal procedures must mitigate fire risk while simultaneously preventing human exposure and environmental release.[1][3]
Part 2: Pre-Disposal Protocol: Waste Segregation and Containment
Proper disposal begins the moment a material is designated as waste. The following steps are critical for ensuring safety and regulatory compliance prior to final removal.
Step 1: Personal Protective Equipment (PPE)
Due to the compound's dermal toxicity and corrosive nature, appropriate PPE is non-negotiable.[1] All personnel handling waste containers of this compound must wear:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves are not recommended for prolonged contact.[4]
-
Body Protection: A fully-buttoned laboratory coat.[4]
Step 2: Waste Segregation
The principle of waste segregation is a cornerstone of laboratory safety. It prevents dangerous chemical reactions that can occur from mixing incompatible waste streams.
-
Dedicated Waste Stream: this compound waste must be collected in its own dedicated container.[4] This includes pure, unused material, solutions containing the compound, and contaminated materials (e.g., absorbent pads from a spill).
-
Avoid Incompatibles: Under no circumstances should this waste be mixed with strong oxidizing agents or strong acids.[3][4] Such mixing can lead to violent reactions, gas evolution, or fire.
Step 3: Containerization and Labeling
The integrity and clear identification of the waste container are essential for safe storage and transport.
-
Select a Compatible Container: Use a sealable, airtight container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[4][5] The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
All associated hazard pictograms (Flammable, Corrosive, Toxic)
-
The date accumulation started.
-
-
Keep the Container Closed: The container must remain sealed at all times except when waste is being added.[1][3] This minimizes the release of flammable and toxic vapors.
Step 4: Safe Storage of Waste Containers
Designated waste accumulation areas are crucial for managing risk.
-
Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[4][6] This location should be a satellite accumulation area within the lab or a central hazardous waste storage area.
-
Secondary Containment: Place the container in a larger, chemically-resistant secondary container to contain any potential leaks.
-
Ignition Sources: Ensure the storage area is free from all sources of ignition.[1][3]
Part 3: The Disposal Workflow: From Generation to Final Disposition
The ultimate goal of this process is the legal and safe transfer of the chemical waste to a licensed treatment, storage, and disposal facility (TSDF). It is critical to understand that "disposal" in a laboratory context means preparing the waste for pickup by a certified hazardous waste management company.[1][7]
Disposal Workflow Diagram
Caption: Workflow from waste generation in the lab to final off-site disposal.
Step-by-Step Methodology
-
Waste Generation and Containment: Follow all steps outlined in Part 2 for segregation, containerization, and storage.
-
Arrange for Disposal: Once the waste container is full or the project generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste coordinator.
-
Documentation: Your EHS department will provide the necessary paperwork, often called a hazardous waste manifest. This document legally tracks the waste from the point of generation to its final destination. Fill it out accurately with the information from your waste label.
-
Scheduled Pickup: EHS will schedule a pickup with a licensed and insured hazardous waste disposal company.
-
Final Disposition: The contractor will transport the waste to a permitted facility. For pyridine-based wastes, the most common and environmentally sound disposal method is high-temperature incineration.[8] This process effectively destroys the organic molecule, converting it to less harmful components.
Crucial Do-Nots:
-
DO NOT dispose of this compound down the drain. This is illegal and introduces a toxic, environmentally persistent chemical into the water system.[5]
-
DO NOT dispose of it in the regular trash. This endangers sanitation workers and can lead to fires in collection vehicles or landfills.[5]
-
DO NOT allow it to evaporate in a fume hood as a means of disposal. This constitutes an unregulated release of a harmful substance into the atmosphere.
Part 4: Spill Management
Accidents during handling or transfer are a real possibility. A clear, pre-planned response is essential.
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
Spill Cleanup Protocol for Manageable Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Control Vapors and Ignition Sources: Ensure work is done in a well-ventilated area or fume hood.[1] Eliminate all nearby ignition sources.[3]
-
Absorb the Spill: Cover the spill with an inert, liquid-absorbent material such as Chemizorb®, sand, or vermiculite.[1]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[1][3]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: The collected spill material must be disposed of as hazardous waste, following the full procedure outlined in Part 3.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
